molecular formula C₃¹³C₂H₁₀O₅ B1161236 D-Lyxose-1,2-13C2

D-Lyxose-1,2-13C2

Cat. No.: B1161236
M. Wt: 152.12
Attention: For research use only. Not for human or veterinary use.
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Description

D-Lyxose-1,2-13C2 is a useful research compound. Its molecular formula is C₃¹³C₂H₁₀O₅ and its molecular weight is 152.12. The purity is usually 95%.
BenchChem offers high-quality D-Lyxose-1,2-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Lyxose-1,2-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃¹³C₂H₁₀O₅

Molecular Weight

152.12

Origin of Product

United States

Foundational & Exploratory

What is D-Lyxose-1,2-13C2 and its properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for D-Lyxose-1,2-13C₂ , a specialized stable isotope-labeled pentose used primarily in metabolic flux analysis (MFA) and structural elucidation of glycans.

Executive Summary

D-Lyxose-1,2-13C₂ is a synthetic isotopomer of the rare aldopentose D-lyxose, enriched with Carbon-13 stable isotopes at positions C1 and C2. Unlike uniformly labeled analogs ([U-13C]), the specific 1,2-labeling pattern provides a unique nuclear magnetic resonance (NMR) signature characterized by strong scalar coupling (


) and distinct mass spectral fragmentation patterns.

This compound is a critical tool for:

  • Metabolic Flux Analysis (MFA): Tracing the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and quantifying isomerization rates between lyxose and xylulose.

  • Structural Biology: Determining glycosidic linkage positions in rare bacterial polysaccharides via J-coupling analysis.

  • Enzymology: Probing the mechanism of lyxose isomerase (LI) and mannose isomerase (MI) with high stereochemical precision.

Chemical & Physical Characterization

The introduction of two


C atoms increases the molecular weight by approximately 2.006 Da compared to natural D-lyxose.
Physicochemical Properties Table
PropertyValue / Description
Chemical Formula

C₂C₃H₁₀O₅
Molecular Weight 152.14 g/mol (Labeled) vs 150.13 g/mol (Natural)
Isotopic Enrichment ≥ 99 atom %

C at C1 and C2
Physical State White, hygroscopic crystalline powder
Solubility Highly soluble in water; sparingly soluble in ethanol
Melting Point 106–107 °C (Typical for D-Lyxose)
Specific Rotation

-14° (c=1, H₂O, equilibrium)
Mutarotation Equilibrates between

-pyranose (70:[1][2][3]28) and furanose forms in solution
NMR Spectral Signature

The defining feature of D-Lyxose-1,2-13C₂ is the homonuclear spin-spin coupling between C1 and C2.

  • 
    C-NMR:  The C1 and C2 signals appear as doublets  rather than singlets due to the one-bond coupling constant (
    
    
    
    ), typically ranging from 40–50 Hz .
  • Spectral Advantage: This doublet structure allows researchers to distinguish the intact C1-C2 bond from metabolic products where this bond has been cleaved (which would result in a singlet).

Synthesis & Production Logic

The synthesis of D-Lyxose-1,2-13C₂ requires a stereoselective chain elongation method, typically the Cyanohydrin Synthesis (Kiliani-Fischer extension) , modified for dual labeling.

Synthetic Route
  • Precursor Selection: The process begins with D-[1-13C]Threose .

  • Cyanide Addition: Reaction with K

    
    CN  introduces the second isotopic label at the new C1 position.
    
  • Hydrolysis & Separation: The resulting nitrile intermediates (D-[1,2-13C₂]lyxonitrile and D-[1,2-13C₂]xylonitrile) are hydrolyzed to their corresponding aldonic acids.

  • Purification: The lyxonic acid epimer is separated (often via lactonization or specific metal salts like cadmium or lead).

  • Reduction: D-[1,2-13C₂]Lyxonolactone is reduced (e.g., using sodium amalgam or catalytic hydrogenation) to yield the final aldose, D-Lyxose-1,2-13C₂.

Visualization: Synthesis Workflow

Synthesis Threose D-[1-13C]Threose Nitrile [1,2-13C2]Lyxonitrile (Intermediate) Threose->Nitrile + K[13C]CN Nucleophilic Addition Cyanide K[13C]CN Cyanide->Nitrile Acid [1,2-13C2]Lyxonic Acid Nitrile->Acid Hydrolysis Lactone [1,2-13C2]Lyxonolactone Acid->Lactone Lactonization (Separation from Xylose epimer) Product D-Lyxose-1,2-13C2 Lactone->Product Reduction (Na-Hg)

Figure 1: Step-wise chemical synthesis of D-Lyxose-1,2-13C₂ via the modified Kiliani-Fischer method.

Applications in Metabolic Research

D-Lyxose is a rare sugar that serves as a carbon source for specific bacteria (e.g., E. coli, Mycobacterium). Its metabolism feeds into the Pentose Phosphate Pathway (PPP).

Mechanism: Tracking the C1-C2 Bond

When D-Lyxose-1,2-13C₂ enters the cell, it is isomerized to D-Xylulose , phosphorylated to D-Xylulose-5-Phosphate (X5P) , and enters the non-oxidative PPP.

  • Scenario A (Intact Bond): If X5P undergoes Transketolase activity (transferring C1-C2), the

    
    C-
    
    
    
    C pair moves together to Sedoheptulose-7P. The NMR doublet signal persists.
  • Scenario B (Bond Cleavage): If the carbon skeleton is rearranged such that C1 and C2 are separated, the NMR signal collapses from a doublet to a singlet.

This "bond survival" analysis allows researchers to calculate the precise flux through Transketolase vs. Transaldolase reactions without the interference of background natural abundance.

Visualization: Metabolic Fate

Metabolism Lyxose D-Lyxose-1,2-13C2 (Extracellular) Xylulose D-Xylulose-1,2-13C2 Lyxose->Xylulose Lyxose Isomerase X5P Xylulose-5P (1,2-Labeled) Xylulose->X5P Xylulokinase TK Transketolase X5P->TK S7P Sedoheptulose-7P (C1-C2 Labeled) TK->S7P Transfer of C1-C2 unit GAP Glyceraldehyde-3P (Unlabeled) TK->GAP Remaining C3-C5

Figure 2: Metabolic pathway showing the transfer of the intact 1,2-13C unit into the Pentose Phosphate Pathway.

Experimental Protocols

Protocol A: Preparation of NMR Samples for Metabolic Profiling

Objective: To detect 13C-enrichment in intracellular metabolites.

  • Cell Culture: Grow bacterial culture (e.g., E. coli K-12) in M9 minimal medium.

  • Tracer Addition: At mid-log phase (OD₆₀₀ ~0.5), spike the medium with D-Lyxose-1,2-13C₂ to a final concentration of 2 g/L.

  • Quenching: After 30 minutes, rapidly quench metabolism by pouring culture into liquid nitrogen-cooled methanol (60% v/v, -40°C).

  • Extraction:

    • Centrifuge at 4,000 x g for 10 min at -10°C.

    • Resuspend pellet in cold chloroform:methanol:water (1:1:1).

    • Vortex vigorously and centrifuge to separate phases.

  • Lyophilization: Collect the polar (upper) aqueous phase and lyophilize to dryness.

  • Reconstitution: Dissolve the dried extract in 600 µL of D₂O containing 0.1 mM DSS (internal standard).

  • Acquisition: Acquire 1D proton-decoupled

    
    C-NMR spectra (minimum 500 MHz instrument). Look for doublets centered at the chemical shifts of Lyxose/Xylulose C1/C2.
    
Protocol B: Storage & Stability
  • Temperature: Store at -20°C for long-term stability.

  • Desiccation: The compound is hygroscopic.[4][5] Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent water absorption, which can degrade isotopic purity over years.

  • Solution Stability: Aqueous solutions should be sterilized (0.22 µm filter) to prevent microbial consumption. Stable at 4°C for 2-4 weeks.

References

  • National Institute of Standards and Technology (NIST) . (1952). Synthesis of D-Xylose-1-C14 and D-Lyxose-1-C14. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • PubChem . (2025).[4] D-Lyxose Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

D-Lyxose-1,2-13C2 metabolic fate in mammalian cells

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Fate Mapping of D-Lyxose-1,2-13C2 in Mammalian Systems

Executive Summary

D-Lyxose is a rare pentose sugar that, while central to bacterial metabolism via lyxose isomerase, occupies a non-canonical and often ambiguous role in mammalian physiology. Recent studies linking elevated serum D-lyxose to metabolic stress (e.g., LKB1/ATG7 deficiency) and its utility as a scaffold for glycomimetic drugs have necessitated a rigorous method for tracking its intracellular destiny. This guide details the technical workflow for using D-Lyxose-1,2-13C2 as a stable isotope tracer. By leveraging the specific carbon scrambling patterns of this isotopologue, researchers can definitively distinguish between metabolic incorporation (via the Pentose Phosphate Pathway), reductive detoxification (Polyol pathway), and metabolic stalling (enzyme inhibition).

Introduction: The Tracer Rationale

The choice of [1,2-13C2]-D-Lyxose is not arbitrary; it is a strategic probe designed to resolve the entry point of rare sugars into the central carbon metabolism (CCM).

  • Why 1,2-Labeling? If D-Lyxose is metabolized, it typically isomerizes to D-Xylulose, which is then phosphorylated to D-Xylulose-5-Phosphate (Xu5P). In the non-oxidative Pentose Phosphate Pathway (PPP), Xu5P acts as a "ketose donor." The C1-C2 fragment of Xu5P is transferred by the enzyme Transketolase (TKT) .

    • Outcome: If the label is retained in the C1-C2 position of the acceptor, it confirms the activity of the non-oxidative PPP branch.

    • Contrast: A uniform label (U-13C) would dilute this specific mechanistic insight, making it difficult to distinguish between direct phosphorylation and oxidative recycling.

Metabolic Entry & Processing Pathways

In mammalian cells, D-Lyxose faces three distinct potential fates. The 1,2-13C2 tracer allows us to quantify the flux through each.

Fate A: The Isomerization-Kinase Axis (The "Salvage" Route)

Although mammals lack a dedicated "Lyxose Isomerase," promiscuous activity by aldose-ketose isomerases or specific interactions with the gut microbiome (in in-vivo models) can convert D-Lyxose to D-Xylulose .

  • Mechanism: D-Lyxose

    
     D-Xylulose 
    
    
    
    D-Xylulose-5-P (via Xylulokinase).
  • Tracer Signature: The [1,2-13C2] motif enters the PPP. Transketolase transfers the labeled C1-C2 unit from Xu5P to Ribose-5-P (R5P) or Erythrose-4-P (E4P), creating specific M+2 isotopologues of Sedoheptulose-7-P (S7P) and Fructose-6-P (F6P).

Fate B: The Reductive Polyol Pathway (Detoxification)

Aldose Reductase (AKR1B1), which has broad substrate specificity, may reduce D-Lyxose to Lyxitol (an isomer of Arabinitol).

  • Mechanism: D-Lyxose + NADPH + H+

    
     Lyxitol + NADP+.
    
  • Tracer Signature: Accumulation of [1,2-13C2]-Lyxitol. This is a metabolic dead-end in many tissues and is often excreted.

Fate C: Competitive Inhibition (Metabolic Stalling)

D-Lyxose may act as a competitive inhibitor of Hexokinase (HK) or Phosphoglucose Isomerase (PGI), mimicking glucose but failing to undergo catalysis.

  • Tracer Signature: High intracellular accumulation of unmmetabolized [1,2-13C2]-D-Lyxose. Crucially, this is often accompanied by a decrease in the flux of unlabeled glucose into glycolysis (observable if a dual-tracer experiment is run).

Visualization: The Metabolic Fate Map

The following diagram illustrates the divergence of D-Lyxose metabolism and the specific tracking of the 13C labels.

LyxoseFate cluster_ext Extracellular Space cluster_cyto Cytosol Lyx_Ext D-Lyxose-[1,2-13C2] Lyx_Int D-Lyxose-[1,2-13C2] (Intracellular) Lyx_Ext->Lyx_Int Transport GLUT GLUT Transporters (Facilitated Diffusion) AR Aldose Reductase (AKR1B1) Lyx_Int->AR Iso Promiscuous Isomerase Lyx_Int->Iso HK Hexokinase (Glycolysis) Lyx_Int->HK Inhibits Lyxitol Lyxitol-[1,2-13C2] (Dead End) AR->Lyxitol Xyl D-Xylulose-[1,2-13C2] Iso->Xyl XK Xylulokinase (ATP -> ADP) Xyl->XK Xu5P Xylulose-5P-[1,2-13C2] XK->Xu5P TK Transketolase (C1-C2 Transfer) Xu5P->TK Non-Oxidative PPP S7P Sedoheptulose-7P (M+2 Labeled) TK->S7P Transfer of 13C-C1,C2 G3P G3P (Unlabeled C3-C5) TK->G3P Inhib Competitive Inhibition

Caption: Schematic of D-Lyxose-1,2-13C2 metabolic divergence. Note the crucial Transketolase step transferring the C1-C2 label.

Experimental Protocol: 13C-Flux Analysis

This protocol is designed for adherent mammalian cell lines (e.g., HEK293, HepG2, or cancer lines).

Phase 1: Cell Culture & Tracer Equilibration
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well). Culture in standard DMEM until 70% confluence.
    
  • Starvation: Wash cells 2x with PBS. Incubate for 1 hour in glucose-free, serum-free media to deplete intracellular glycolytic intermediates.

  • Labeling Pulse: Replace media with Isotope Labeling Media :

    • Base: Glucose-free DMEM.

    • Tracer: 5 mM D-Lyxose-1,2-13C2 .

    • Co-substrate: 1 mM unlabeled Glucose (essential to maintain basal energy, as Lyxose alone may not support ATP production).

    • Control: 5 mM Unlabeled D-Lyxose + 1 mM Glucose.

  • Time Points: Harvest cells at

    
     hours. (Longer times are needed for rare sugar metabolism).
    
Phase 2: Metabolite Extraction (Quenching)

Self-Validating Step: Rapid quenching is critical to stop enzymatic turnover.

  • Wash: Rapidly wash cells with ice-cold 0.9% NaCl (removes extracellular tracer).

  • Quench: Add 1 mL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the well.

  • Scrape & Collect: Scrape cells on dry ice. Transfer suspension to Eppendorf tubes.

  • Lysis: Vortex vigorously for 10 min at 4°C. Centrifuge at 16,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant (containing polar metabolites) to a new glass vial. Dry under nitrogen gas and reconstitute in 50 µL LC-MS grade water.

Phase 3: LC-MS/MS Analysis
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.

  • Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

  • MS Mode: Negative Ion Mode (ESI-).

  • Target MRMs (Multiple Reaction Monitoring):

    • D-Lyxose: m/z 149.0

      
       fragments (Monitor M+0 and M+2).
      
    • D-Xylulose-5P / Ribose-5P: m/z 229.0 (Monitor M+0, M+2).

    • Sedoheptulose-7P: m/z 289.0 (Monitor M+2).

    • Lactate: m/z 89.0 (Monitor M+2 - indicates downstream glycolytic entry).

Data Interpretation: Reading the Isotopologues

The Mass Isotopomer Distribution (MID) vector reveals the pathway usage.

MetaboliteObserved Mass ShiftInterpretation
Lyxose (Intracellular) M+2 (High abundance)Successful transport into the cell.
Lyxitol M+2 Fate B (Polyol Pathway). Indicates reductive metabolism. Common in kidney/liver cells.
Xylulose-5P M+2 Fate A (Kinase Activation). Confirms conversion to Xylulose and phosphorylation.
Sedoheptulose-7P M+2 Active Non-Oxidative PPP. The C1-C2 unit of Lyxose was transferred by Transketolase.
Lactate M+2 Glycolytic Entry. The carbon from Lyxose has traversed the PPP and re-entered glycolysis as F6P/G3P.
Lactate M+0 (Only)No Metabolism. Lyxose is inert or acting purely as an inhibitor (Fate C).

Workflow Diagram

Workflow Step1 1. Cell Culture (Starvation 1h) Step2 2. Pulse Labeling (Lyxose-1,2-13C2) Step1->Step2 Step3 3. Quench & Extract (-80°C MeOH:H2O) Step2->Step3 Step4 4. HILIC LC-MS/MS (Neg Mode) Step3->Step4 Step5 5. MID Analysis (M+0 vs M+2) Step4->Step5

Caption: Step-by-step experimental workflow for 13C-Lyxose flux analysis.

References

  • Lyxose Isomerase and Bacterial Pentose Metabolism Source: Cho et al. "Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii." ResearchGate. URL:[Link]

  • Elevated D-Lyxose in Metabolic Stress (LKB1/ATG7 Deficiency) Source: BioRxiv.[1] "Autophagy Compensates for Lkb1 Loss to Maintain Adult Mice Homeostasis." URL:[Link]

  • 13C Metabolic Flux Analysis Methodologies Source: Antoniewicz, M.R. "13C metabolic flux analysis in cell line and bioprocess development." National Science Foundation (NSF). URL:[Link]

  • Pentose Phosphate Pathway in Mammalian Health Source: Stincone et al. "The pentose phosphate pathway in health and disease."[2] Biological Reviews / NIH. URL:[Link]

Sources

An In-Depth Technical Guide to the Natural Abundance and Isotopic Analysis of D-Lyxose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare aldopentose sugar, is gaining significant attention in biomedical research and drug development for its unique biochemical properties and potential as a synthetic precursor for novel therapeutics.[1][2] Understanding the natural isotopic abundance of D-Lyxose (specifically of carbon, hydrogen, and oxygen) is critical for its application in metabolic tracer studies, authenticity verification, and for elucidating biosynthetic pathways. This guide provides a comprehensive overview of the natural abundance of D-Lyxose isotopes, details authoritative analytical methodologies for their quantification, and explains the underlying principles that govern these advanced techniques. We synthesize field-proven insights with technical protocols to create a self-validating framework for researchers.

Part 1: The Significance of D-Lyxose and its Isotopologues

Biochemical Relevance of D-Lyxose

D-Lyxose is a C'-2 epimer of D-Xylose and is not abundant in its free form in nature.[3] It primarily exists as a component of more complex molecules, such as bacterial glycolipids.[3] Its rarity and distinct stereochemistry make it a valuable chiral building block. In drug development, D-Lyxose serves as a precursor for L-nucleoside analogs used in antiviral therapies and as a starting material for immune-stimulating agents like α-galactosylceramide.[1][2] Metabolically, D-Lyxose can be isomerized to D-Xylulose, an intermediate in the pentose phosphate pathway (PPP), linking it to central carbon metabolism.[4]

Introduction to Stable Isotopes and Natural Abundance

Stable isotopes are non-radioactive atoms of an element that contain different numbers of neutrons. For the organic molecules central to life, the key stable isotopes are:

  • Carbon: ¹²C (most abundant) and ¹³C.

  • Hydrogen: ¹H (protium, most abundant) and ²H (deuterium, D).

  • Oxygen: ¹⁶O (most abundant), ¹⁷O, and ¹⁸O.

The natural abundance refers to the relative amount of each isotope found in a given sample from nature. This is not a fixed constant but varies predictably based on the source's geography, climate, and the biochemical pathways involved in the molecule's synthesis.[5] These subtle variations, or "isotopic fingerprints," are powerful analytical tools.[6]

Applications in Drug Development and Metabolism

Isotopically labeled compounds, including deuterated D-Lyxose (D-Lyxose-d) or ¹³C-enriched D-Lyxose, are indispensable tools.[1] They are used as:

  • Metabolic Tracers: To follow the fate of D-Lyxose and its metabolites through complex biochemical pathways in cells or whole organisms.[7][8][9]

  • Internal Standards: For precise quantification in complex biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

Understanding the natural abundance baseline is the essential first step before conducting studies with enriched isotopic tracers.

Part 2: Natural Abundance of D-Lyxose and its Isotopes

Direct, published measurements of the natural isotopic abundance specifically for D-Lyxose are scarce due to its rarity. However, we can establish authoritative estimates based on its chemical class (aldopentose) and its natural sources (plant-derived hemicellulose).

Isotopic Ratios and the Delta (δ) Notation

Isotopic abundance is expressed using the delta (δ) notation in parts per thousand (‰, "per mil"), which compares the isotope ratio of a sample to an international standard.

  • For Carbon (δ¹³C): The standard is Vienna Pee Dee Belemnite (VPDB).

  • For Hydrogen (δ²H or δD): The standard is Vienna Standard Mean Ocean Water (VSMOW).[5]

The formula for δ¹³C is: δ¹³C (‰) = [(¹³C/¹²C)ₛₐₘₚₗₑ / (¹³C/¹²C)ₛₜₐₙₐₐᵣₑ - 1] × 1000

Expected Natural Abundance Values

The primary driver of carbon isotope variation in plants is the photosynthetic pathway.

  • C3 Plants (e.g., trees, beets, potatoes) discriminate more against ¹³CO₂, resulting in more negative δ¹³C values.[7]

  • C4 Plants (e.g., corn, sugarcane) are less discriminatory, leading to less negative δ¹³C values.[7]

D-Lyxose is structurally related to D-Xylose, which is abundant in the hemicellulose of plants like birchwood and corn cobs.[11][12] Therefore, the δ¹³C value of naturally sourced D-Lyxose will reflect its plant origin.

IsotopeSource TypeExpected δ Value (‰ vs. Standard)Rationale & References
¹³C C3 Plants (e.g., Birchwood)-26‰ to -28‰ (vs. VPDB)Typical range for terrestrial C3 plant organic matter. The enzymatic reactions in C3 photosynthesis preferentially fix the lighter ¹²CO₂.[7][13]
¹³C C4 Plants (e.g., Corn Cobs)-12‰ to -16‰ (vs. VPDB)C4 photosynthetic pathway is less discriminatory against ¹³CO₂, resulting in a less negative, or "enriched," δ¹³C signature.[6][7]
²H (D) General Plant MatterHighly variable (-150‰ to +20‰ vs. VSMOW)The δ²H value in plant cellulose is complex, influenced by the isotopic composition of source water (precipitation), evapotranspiration at the leaf level, and biochemical fractionations during carbohydrate synthesis.[5]
¹⁸O General Plant MatterHighly variable (+15‰ to +35‰ vs. VSMOW)Similar to hydrogen, δ¹⁸O is strongly linked to the source water and evaporative enrichment in the leaves.

Part 3: Methodologies for Isotopic Analysis

Determining the isotopic abundance of a monosaccharide like D-Lyxose requires high-precision analytical techniques. The two primary methods are Isotope Ratio Mass Spectrometry (IRMS) for bulk or compound-specific analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for site-specific information.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for precise measurement of bulk isotope ratios (e.g., the average δ¹³C of the entire molecule).[14] It measures the ratios of simple gases (like CO₂), so the organic sample must first be converted.

This protocol outlines a self-validating system for determining the bulk δ¹³C value of a purified D-Lyxose sample.

Causality: The core principle is the complete and instantaneous combustion of the organic sample into CO₂, H₂O, and N₂ gas. The isotopic ratio of the resulting CO₂ directly reflects the carbon isotope ratio of the original sample. The IRMS instrument is highly optimized to precisely measure the mass-to-charge ratios of 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46, allowing for the calculation of the δ¹³C value.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the D-Lyxose sample is pure and completely dry (lyophilized) to prevent isotopic contribution from atmospheric moisture.

    • Weigh approximately 0.1-0.5 mg of the sample into a small tin capsule. The exact mass is recorded.

  • Introduction into Elemental Analyzer (EA):

    • The sealed tin capsule is dropped into a high-temperature combustion reactor (typically >1000°C) within the EA.

    • A pulse of pure oxygen is injected, causing instantaneous ("flash") combustion.

  • Gas Purification and Separation:

    • The resulting mixture of gases (CO₂, H₂O, N₂, NOx) is passed through a reduction reactor (containing copper wires) to convert NOx to N₂.

    • Water is removed using a chemical trap (e.g., magnesium perchlorate).

    • The remaining CO₂ and N₂ gases are separated using a gas chromatography (GC) column.

  • Analysis by IRMS:

    • The purified CO₂ gas enters the IRMS source, where it is ionized.

    • A magnetic field separates the ion beams based on their mass-to-charge ratio (m/z).

    • Multiple collectors simultaneously measure the ion currents for the different isotopologues (e.g., m/z 44, 45, 46).

  • Calibration and Validation:

    • The analysis is calibrated using internationally recognized standards (e.g., USGS40, USGS41) with known δ¹³C values that bracket the expected sample value.

    • A laboratory internal standard (e.g., sucrose) is run periodically throughout the sequence to monitor instrument drift and ensure reproducibility. The results must fall within a predefined tolerance (typically ±0.2‰).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While IRMS provides a bulk isotopic value, NMR spectroscopy can provide information on isotope distribution at specific atomic positions within the molecule (site-specific natural isotopic fractionation).[15][16] This is a more advanced technique requiring specialized instrumentation and methods.

Causality: In a ¹³C NMR spectrum, the area of each peak is proportional to the number of ¹³C nuclei at that specific carbon position. By acquiring a spectrum under quantitative conditions (long relaxation delays and proton decoupling to suppress the Nuclear Overhauser Effect), the relative peak integrals accurately reflect the natural abundance of ¹³C at each carbon atom in the D-Lyxose molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a high concentration of purified D-Lyxose (e.g., 50-100 mg) in a deuterated solvent (e.g., D₂O). A high concentration is necessary to obtain a good signal-to-noise ratio for the low-abundance ¹³C nuclei.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for better signal dispersion and sensitivity.

    • Ensure the spectrometer is properly tuned and shimmed for optimal resolution.

  • Quantitative ¹³C NMR Acquisition:

    • Use an inverse-gated decoupling pulse sequence. This ensures that proton decoupling is only on during signal acquisition, eliminating the Nuclear Overhauser Effect (NOE) which can otherwise non-uniformly enhance carbon signals.

    • Set a long relaxation delay (D1) between scans, typically 5 to 7 times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule. This allows all carbons to fully relax back to thermal equilibrium, ensuring the resulting signal is truly quantitative.

  • Data Processing and Analysis:

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to each unique carbon in the D-Lyxose structure.

    • The relative integral value for each peak reflects the site-specific natural abundance of ¹³C at that position.

Part 4: Visualizations of Experimental Workflows

General Isotopic Analysis Workflow

G cluster_0 Sample Handling cluster_1 Analytical Pathway cluster_2 Data Output Sample D-Lyxose Sample Purify Purification & Lyophilization Sample->Purify IRMS EA-IRMS Analysis (Bulk Isotope Ratio) Purify->IRMS NMR Quantitative NMR (Site-Specific Abundance) Purify->NMR BulkData δ¹³C, δ²H Values IRMS->BulkData SiteData Positional Isotope Ratios NMR->SiteData

Caption: High-level workflow for D-Lyxose isotopic analysis.

Detailed EA-IRMS Workflow Diagram

cluster_EA Elemental Analyzer cluster_IRMS Mass Spectrometer start D-Lyxose in Tin Capsule Combustion Combustion Reactor (>1000°C + O₂) start->Combustion Reduction Reduction Reactor (NOx → N₂) Combustion->Reduction GC GC Column (Gas Separation) Reduction->GC Source Ion Source GC->Source Pure CO₂ Magnet Magnetic Sector (m/z Separation) Source->Magnet Collectors Multi-Collectors (Ratio Detection) Magnet->Collectors end δ¹³C Data Collectors->end

Caption: Step-by-step process for EA-IRMS analysis.

Part 5: Conclusion

While D-Lyxose remains a "rare sugar," its importance in advanced biomedical applications is growing. A thorough understanding of its isotopic geochemistry is fundamental for any research involving metabolic tracing or authentication. The natural isotopic fingerprint of D-Lyxose is primarily dictated by the photosynthetic pathway of its plant source, with C3 and C4 plants imparting distinct δ¹³C signatures. High-precision analytical techniques like EA-IRMS and quantitative NMR provide robust, verifiable methods to determine bulk and site-specific isotopic abundances, respectively. The protocols and principles detailed in this guide offer a foundational framework for researchers to confidently integrate isotopic analysis into their D-Lyxose-related drug development and scientific investigations.

References

  • National Center for Biotechnology Information. (2021). Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC. NIH. Retrieved from [Link]

  • Remaud, G. S., et al. (n.d.). Quantification of Deuterium Isotopomers of Tree-Ring Cellulose Using Nuclear Magnetic Resonance. ACS Publications. Retrieved from [Link]

  • Maastricht University. (n.d.). Stable Isotope Methodology. Retrieved from [Link]

  • Olgun, A. (2007). Deuteronation and aging. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Lyxose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Xylose. PubChem. Retrieved from [Link]

  • Vitali, V., et al. (2021). Hydrogen isotopes in tree-ring cellulose across Europe. GFZpublic. Retrieved from [Link]

  • Tappy, L., et al. (1991). The contribution of naturally labelled 13C fructose to glucose appearance in humans. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways of pentose metabolism. d-Lyxose can be isomerized to.... Retrieved from [Link]

  • Serianni, A. S. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC. NIH. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Tracking Sugar Addition in Food and Beverage using Isotope Fingerprints. LabRulez GCMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable carbon isotope composition of individual monosaccharides.... Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: D-xylose. Retrieved from [Link]

Sources

Technical Guide: Commercial Sourcing and Validation of D-Lyxose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and validation protocols for D-Lyxose-1,2-13C2 .

Executive Summary

D-Lyxose-1,2-13C2 is a rare, stable isotope-labeled aldopentose used primarily in metabolic flux analysis (MFA) and advanced nuclear magnetic resonance (NMR) structural elucidation. Unlike its C2-epimer (D-Xylose) or C3-epimer (D-Ribose), D-Lyxose is not a standard "stock" item for most major isotope distributors.

This guide identifies the specific suppliers capable of providing this isotopomer, outlines the synthesis pathways utilized for its production (critical for impurity profiling), and establishes a rigorous Quality Control (QC) framework for validation upon receipt.

Key Technical Specifications
FeatureSpecification
Chemical Name D-Lyxose-1,2-13C2
Molecular Formula

C

C

H

O

Molecular Weight 152.12 g/mol (approx. +2 Da shift)
Isotopic Enrichment

99 atom %

C
Primary Application NMR J-coupling analysis (

), Pentose Phosphate Pathway tracing

Supplier Landscape and Procurement Strategy

Due to the niche nature of D-Lyxose-1,2-13C2, procurement often requires engaging with custom synthesis divisions rather than simple catalog ordering. The following suppliers have been identified based on catalog listings or verified custom synthesis capabilities.

Tier 1: Specialized Custom Synthesis & Catalog Listings

These suppliers have explicit catalog entries or demonstrated synthesis logic (e.g., C2-epimerization capabilities) for this specific isotopomer.

SupplierStatusCatalog / Ref #Notes
Omicron Biochemicals Primary Source Custom (Ref: LYX Series)Specializes in labeled saccharides. Lists D-[1-13C]Lyxose and D-[UL-13C5]Lyxose. High capability for 1,2-13C2 synthesis via Bilik reaction from labeled Xylose.
Splendid Lab Catalog Listed CSL-18777Explicitly lists "D-Lyxose-1,2-13C2" in their impurity and isotope database.[1] Likely a made-to-order item.
Cambridge Isotope Labs (CIL) Custom Request Custom QuoteStocks the precursor D-Xylose-1,2-13C2 (CLM-2456). Can perform the C2-epimerization on request.
Toronto Research Chemicals (TRC) Custom Request Custom QuoteExtensive catalog of rare sugar metabolites; likely requires custom synthesis inquiry.
Tier 2: Aggregators & Distributors

Use caution with aggregators; they often list items that trigger a back-order synthesis from Tier 1 suppliers.

  • Alfa Chemistry: Lists D-Lyxose-1,2-13C2 but may act as a reseller.

  • BOC Sciences: Offers stable isotope labeling services; likely a custom synthesis route.[][3][4]

Procurement Recommendation (The "Epimer Strategy")

If D-Lyxose-1,2-13C2 is unavailable off-the-shelf, request a quote from Omicron or CIL specifically citing the molybdate-catalyzed epimerization of D-Xylose-1,2-13C2 .

  • Reasoning: D-Xylose-1,2-13C2 is a common stock item (approx. $600–$1000/gram). Converting it to Lyxose is a known chemical process (Bilik reaction). This knowledge allows you to negotiate lower custom synthesis costs by suggesting the starting material.

Synthesis Context & Impurity Profiling

Understanding how the supplier makes the compound is vital for anticipating impurities.

The Bilik Reaction Route (Most Likely)

The most efficient synthesis involves the epimerization of D-Xylose-1,2-13C2 using molybdic acid. This rearranges the carbon skeleton, interconverting C1 and C2.

  • Risk: Since C1 and C2 are both labeled

    
    C, the label position remains "1,2" relative to the backbone, but the stereochemistry at C2 is inverted.
    
  • Major Impurity: Unreacted D-Xylose-1,2-13C2 .

SynthesisPath Xylose D-Xylose-1,2-13C2 (Commercial Stock) Reaction Molybdate-Catalyzed Epimerization (Bilik Reaction) Xylose->Reaction Heat Mixture Equilibrium Mixture (Lyxose : Xylose ~ 2:3) Reaction->Mixture Purification Chromatographic Separation (Dowex 50W-X8) Mixture->Purification Product D-Lyxose-1,2-13C2 (Final Product) Purification->Product Isolated Yield

Figure 1: The likely synthetic pathway for custom D-Lyxose-1,2-13C2 production, highlighting the critical separation step required to remove the D-Xylose epimer.

Validation Protocol (Quality Control)

Upon receipt of the material, the following self-validating system must be employed to verify identity and purity.

Step 1: 13C-NMR Analysis (The Gold Standard)

The 1,2-labeling pattern creates a distinct "doublet of doublets" signature due to the strong scalar coupling (


) between C1 and C2.
  • Solvent: D

    
    O.
    
  • Target Observation:

    • C1 Signal: Split into a doublet (

      
       Hz) by C2.
      
    • C2 Signal: Split into a doublet (

      
       Hz) by C1.
      
    • Anomeric Ratio: D-Lyxose exists as a mixture of

      
      -pyranose (70%), 
      
      
      
      -pyranose (28%), and trace furanose forms.
  • Differentiation from Xylose: Compare chemical shifts. D-Lyxose C2 resonates significantly upfield compared to D-Xylose due to axial/equatorial differences.

Step 2: High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-MS (Negative Mode).

  • Expected Mass: [M-H]

    
     = 151.05 (Unlabeled) 
    
    
    
    153.06 (Labeled).
  • Isotopic Enrichment Calculation:

    
    
    Where 
    
    
    
    is the intensity of the ion peak.
QC Workflow Diagram

QC_Workflow cluster_Tests Parallel Validation Sample Received Sample D-Lyxose-1,2-13C2 NMR 13C-NMR (D2O) Sample->NMR MS HR-MS (ESI-) Sample->MS HPLC HPAEC-PAD (Dionex) Sample->HPLC Decision Data Synthesis NMR->Decision Confirm C1-C2 Coupling & Absence of Xylose MS->Decision Confirm +2 Da Shift HPLC->Decision Confirm Purity >98% Pass RELEASE For Experiment Decision->Pass All Criteria Met Fail REJECT Contact Supplier Decision->Fail Impurity/Low Enrichment

Figure 2: Quality Control decision matrix ensuring isotopic enrichment and chemical purity before experimental use.

Applications & Experimental Logic

Why D-Lyxose-1,2-13C2?

The specific 1,2-labeling pattern is chosen for two primary mechanistic reasons:

  • Metabolic Flux Analysis (Pentose Phosphate Pathway): In biological systems, the cleavage of the C1-C2 bond results in the separation of the

    
    C labels.
    
    • Intact Bond: The metabolite retains the C1-C2 coupling (doublet in NMR).

    • Cleaved Bond: The metabolite shows a singlet (loss of coupling neighbor).

    • Utility: This allows researchers to quantify the flux through specific cleavage pathways (e.g., transketolase reactions) versus pathways that preserve the carbon skeleton.

  • Conformational Analysis: The magnitude of the one-bond coupling constant (

    
    ) is sensitive to the dihedral angle and ring pucker. This isotopomer allows for precise determination of the sugar's conformation in solution or when bound to a protein (e.g., Lyxose Isomerase studies).
    

References

  • Splendid Lab. Impurity and Isotope Database: D-Lyxose-1,2-13C2 (CSL-18777).[1][5] Retrieved from [Link]

  • Serianni, A. S., et al. (1982). Synthesis of 13C-enriched carbohydrates: preparation of aldoses by molybdate-catalyzed epimerization. Carbohydrate Research.[][6][7][8] (Contextual grounding for the Bilik reaction synthesis route).

Sources

D-Lyxose-1,2-13C2 safety data sheet and handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Lyxose-1,2-13C2 Safety Data Sheet and Handling Guide Content Type: Technical Reference & Experimental Guide Audience: Senior Researchers, Metabolomics Scientists, and NMR Spectroscopists

Executive Summary

D-Lyxose-1,2-13C2 is a stable isotope-labeled aldopentose used primarily as a tracer in metabolic flux analysis (MFA) and as a structural probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic reagents, the value of this compound lies in its isotopic enrichment (>99 atom % 13C) at the C1 and C2 positions. This specific labeling pattern allows researchers to measure scalar coupling constants (


) directly, facilitating the determination of tautomeric equilibria and the tracking of carbon backbones through isomerase-catalyzed reactions.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the critical handling protocols required to maintain isotopic purity and prevent prohibitively expensive degradation.

Part 1: Physicochemical Profile & Safety (SDS)

While D-Lyxose is chemically non-hazardous under GHS classifications, the "safety" context for an isotopomer involves protecting the integrity of the label and the investment it represents.

Physicochemical Properties
PropertySpecificationNotes
Chemical Name D-Lyxose-1,2-13C2Labeled at C1 (aldehyde/hemiacetal) and C2
Formula

C

C

H

O

Molecular Weight ~152.15 g/mol ~2.0 Da shift vs. unlabeled (150.13 g/mol )
Appearance White to off-white powderCrystalline or amorphous solid
Solubility High in H

O, DMSO
Sparingly soluble in ethanol
Hygroscopicity High Rapidly absorbs atmospheric moisture
Isotopic Enrichment ≥ 99 atom % 13CCritical for quantitative NMR/MS
Hazard Identification (GHS)
  • Classification: Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 or OSHA 29 CFR 1910.1200.

  • Signal Word: None.

  • Precautionary Statements:

    • P261: Avoid breathing dust (standard laboratory hygiene).

    • P264: Wash hands thoroughly after handling.

  • Biological Safety: D-Lyxose is a rare sugar. While non-toxic, it is not metabolized by mammalian cells in the same flux as glucose. In bacterial systems, it acts as a specific substrate for D-lyxose isomerase.

Part 2: Specialized Handling & Storage Protocols

The Expertise Pillar: The primary failure mode with D-Lyxose-1,2-13C2 is not toxicity, but isotopic dilution via hydration and microbial consumption .

Hygroscopicity Management

Aldopentoses like lyxose are prone to absorbing water, which complicates precise mass measurements for quantitative NMR.

  • Protocol: Never open the primary vial in ambient humidity >40%.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Weighing: Use a static-free microbalance. If a glovebox is unavailable, use a "weighing boat" technique where the approximate amount is tapped out rapidly, and the exact mass is determined by difference (Mass

    
     - Mass
    
    
    
    ).
Sterility & Storage

Because this compound is often used in metabolic feeding experiments, sterility is paramount. A single bacterial contaminant can consume the expensive 13C label within hours.

  • Storage: -20°C in a desiccator.

  • Reconstitution: If preparing a stock solution, use sterile-filtered Milli-Q water (0.22 µm) and store aliquots at -80°C. Do not autoclave the sugar solution, as this can lead to caramelization or Maillard reactions if trace proteins are present.

Handling Workflow Diagram

HandlingWorkflow Start Remove Vial from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate EnvCheck Check Humidity (<40% RH?) Equilibrate->EnvCheck Glovebox Transfer to Inert Gas Glovebox EnvCheck->Glovebox No (Too Humid) QuickWeigh Rapid Weighing (Difference Method) EnvCheck->QuickWeigh Yes (Dry Air) Solubilize Dissolve in Sterile Solvent (D2O/Media) Glovebox->Solubilize QuickWeigh->Solubilize Filter Syringe Filter (0.22 µm PVDF) Solubilize->Filter Remove Particulates/Bacteria Usage Immediate Experiment (NMR / Cell Culture) Filter->Usage

Caption: Critical workflow for handling hygroscopic stable isotopes to prevent mass errors and contamination.

Part 3: Experimental Applications

Application A: NMR Spectroscopy (Structural Elucidation)

The Scientific Logic: Using D-Lyxose-1,2-13C2 provides a unique advantage over single-labeled variants. The direct bond between C1 and C2 allows for the measurement of the homonuclear spin-spin coupling constant (


). This value is sensitive to the torsion angle and the specific anomeric form (

-pyranose,

-pyranose,

-furanose,

-furanose).

Protocol: NMR Sample Preparation

  • Solvent: Use 99.9% D

    
    O to minimize the HDO solvent signal.
    
  • Concentration: Prepare a 10–20 mM solution. (High concentrations may induce viscosity broadening; low concentrations require excessive scan times).

  • Tube: Use high-precision 5mm NMR tubes to ensure field homogeneity.

  • Acquisition:

    • Run a 1D

      
      C{1H}  (proton-decoupled carbon) experiment.
      
    • Expectation: You will observe doublets for C1 and C2 due to the

      
      C-
      
      
      
      C coupling.
    • Chemical Shift Reference:

      
      -D-Lyxopyranose C1 appears ~94 ppm; 
      
      
      
      -D-Lyxopyranose C1 appears ~94.5 ppm (shifts vary slightly with temperature/pH).
    • Coupling Analysis: Measure the splitting (in Hz) to determine

      
       (typically 40–50 Hz for single bonds).
      
Application B: Metabolic Flux Analysis (Rare Sugar Pathways)

The Scientific Logic: D-Lyxose is not a central metabolite, but it can be isomerized to D-xylulose by D-lyxose isomerase (found in rare sugar-metabolizing bacteria like Cohnella or engineered E. coli). By using the 1,2-13C2 label, researchers can distinguish flux through this specific isomerase pathway versus background pentose phosphate pathway activity.

Mechanism:

  • Substrate: D-Lyxose-1,2-13C2.

  • Enzyme: D-Lyxose Isomerase (EC 5.3.1.15).[1]

  • Product: D-Xylulose-1,2-13C2.

  • Downstream: D-Xylulose is phosphorylated to D-Xylulose-5-P, entering the Pentose Phosphate Pathway (PPP).

Protocol: Bacterial Feeding Study

  • Culture: Grow bacteria in minimal media with a neutral carbon source (e.g., glycerol) to mid-log phase.

  • Pulse: Add D-Lyxose-1,2-13C2 to a final concentration of 2 g/L.

  • Sampling: Collect supernatant samples at t=0, 15, 30, 60 mins.

  • Analysis: Analyze via LC-MS/MS or 13C-NMR.

    • Validation: The detection of doubly labeled Xylulose (M+2 mass shift) confirms the activity of Lyxose Isomerase. Scrambling of the label (separation of C1 and C2) indicates entry into the reversible non-oxidative branch of the PPP (Transketolase/Transaldolase activity).

Metabolic Pathway Diagram

MetabolicPathway Lyxose D-Lyxose (1,2-13C2) Isomerase D-Lyxose Isomerase (EC 5.3.1.15) Lyxose->Isomerase Isomerization Xylulose D-Xylulose (1,2-13C2) Isomerase->Xylulose Ketose Formation Kinase Xylulokinase Xylulose->Kinase Phosphorylation X5P D-Xylulose-5-P (1,2-13C2) Kinase->X5P ATP -> ADP PPP Pentose Phosphate Pathway X5P->PPP Metabolic Entry

Caption: Tracing the 13C-label from D-Lyxose through the isomerase pathway into central metabolism.[2][3]

References

  • Safety & Properties: Fisher Scientific. (2022).[4][5] Safety Data Sheet: D(-)-Lyxose. Link

  • Isotope Handling: Omicron Biochemicals, Inc. (n.d.). Stable Isotope-Labeled Saccharides: Handling and Storage. Link

  • NMR Applications: Serianni, A. S., & Barker, R. (1979). [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR. Canadian Journal of Chemistry.[6] Link

  • Metabolic Pathway: Cho, E. A., et al. (2007). Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii. Journal of Bacteriology. Link

  • Structural Data: Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts... of D-glucopyranose. Carbohydrate Research. Link

Sources

Metabolic Integration and Therapeutic Potential of D-Lyxose: A Technical Guide to the Pentose Phosphate Pathway Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Lyxose is a rare pentose sugar (aldopentose) that does not serve as a canonical intermediate in the central carbon metabolism of most organisms. However, its structural homology to D-xylose and D-ribose allows it to interface with the Pentose Phosphate Pathway (PPP) through specific enzymatic gateways. This guide analyzes the metabolic entry of D-Lyxose, its conversion to the PPP intermediate D-xylulose-5-phosphate, and its emerging utility in synthetic biology and drug development.

Unlike glucose or ribose, D-Lyxose requires a dedicated isomerization step to enter the non-oxidative branch of the PPP. Understanding this "entry node" is critical for two distinct fields:

  • Metabolic Engineering: For the bioconversion of lignocellulosic biomass and the production of rare sugars (the "Izumoring" strategy).

  • Therapeutics: As a chiral precursor for immune-modulating glycolipids (e.g.,

    
    -galactosylceramide) and as a metabolic probe for altered flux in cancer cells.
    

Structural and Chemical Context

D-Lyxose is the C-2 epimer of D-xylose. Its rarity in nature stems from the specific stereochemical configuration at C-2 and C-3, which prevents it from being recognized by standard kinases (like hexokinase or ribokinase) without prior modification.

PropertyD-LyxoseD-XyloseD-Ribose
Type AldopentoseAldopentoseAldopentose
C-2 Configuration Left (Fischer)Right (Fischer)Right (Fischer)
Primary Isomerase D-Lyxose IsomeraseXylose IsomeraseRibose-5-P Isomerase
Metabolic Entry Isomerization

Phosphorylation
Isomerization

Phosphorylation
Phosphorylation

The Metabolic Interface: From D-Lyxose to the PPP

The assimilation of D-Lyxose into the central metabolism hinges on a two-step "Isomerization-Kinase" module. This pathway bypasses the oxidative branch of the PPP (which generates NADPH) and feeds directly into the non-oxidative branch, contributing to nucleotide synthesis and aromatic amino acid precursors.

Step 1: Isomerization (The Gateway)

The critical enzyme is D-Lyxose Isomerase (LI) (EC 5.3.1.15), also functionally overlapping with D-mannose isomerase in some bacterial species.

  • Reaction: D-Lyxose

    
     D-Xylulose
    
  • Mechanism: The enzyme catalyzes an aldose-ketose isomerization.[1] It typically requires a divalent metal cation (

    
     or 
    
    
    
    ) for hydride transfer.
  • Specificity: While specific for D-lyxose, many LIs are promiscuous and can also isomerize D-mannose to D-fructose.

Step 2: Phosphorylation (The Lock)

Once converted to D-xylulose, the metabolite is indistinguishable from the D-xylulose generated by D-xylose catabolism.

  • Enzyme: Xylulokinase (XylB) (EC 2.7.1.17)

  • Reaction: D-Xylulose + ATP

    
     D-Xylulose-5-Phosphate (X5P) + ADP
    
  • Fate of X5P: X5P is the substrate for Transketolase and Ribulose-5-P Epimerase , distributing carbon flux toward Glyceraldehyde-3-P (Glycolysis) or Ribose-5-P (Nucleotide synthesis).

Comparative Kinetics of D-Lyxose Isomerases

The efficiency of this pathway depends heavily on the source of the isomerase. Hyperthermophilic variants are preferred for industrial applications due to stability.

Table 1: Kinetic Parameters of D-Lyxose Isomerases

Source OrganismOpt. Temp (

C)
Metal Cofactor

(D-Lyxose)

/

Ref
Thermofilum sp.[2] (Archaea)95

73 mM338 U/mg[1]
Dictyoglomus turgidum75

39 mM

[2]
Bacillus velezensis55

N/A*High specificity[3]

*Note: Specific


 varies by assay conditions; B. velezensis is noted for high conversion yields in rare sugar synthesis.

Visualization: The D-Lyxose Entry Pathway

The following diagram illustrates the convergence of D-Lyxose and D-Xylose pathways into the non-oxidative PPP.

Lyxose_PPP_Pathway cluster_legend Pathway Legend Lyxose D-Lyxose Xylulose D-Xylulose Lyxose->Xylulose Isomerization LI D-Lyxose Isomerase (EC 5.3.1.15) Lyxose->LI X5P D-Xylulose-5-P Xylulose->X5P Phosphorylation XK Xylulokinase (EC 2.7.1.17) Xylulose->XK Xylose D-Xylose Xylose->Xylulose Isomerization XI Xylose Isomerase (EC 5.3.1.5) Xylose->XI R5P D-Ribose-5-P X5P->R5P Epimerization G3P Glyceraldehyde-3-P X5P->G3P Non-Oxidative PPP TKT Transketolase X5P->TKT RPE Ribulose-5-P Epimerase X5P->RPE F6P Fructose-6-P LI->Xylulose XI->Xylulose XK->X5P ADP ADP XK->ADP TKT->G3P TKT->F6P RPE->R5P ATP ATP ATP->XK key D-Lyxose enters PPP via D-Xylulose, bypassing oxidative phase.

Figure 1: Metabolic entry of D-Lyxose into the Pentose Phosphate Pathway via D-Xylulose.[2][3][4][5][6][7][8][9][10][11][12] Note the convergence with the D-Xylose pathway at the phosphorylation step.

Applications in Drug Development & Synthetic Biology

The "Izumoring" Strategy (Rare Sugar Production)

D-Lyxose Isomerase is a cornerstone of the "Izumoring" strategy, a grid-like map of enzymatic reactions used to produce all 34 six-carbon and 16 five-carbon monosaccharides.

  • Mechanism: By using D-Lyxose Isomerase in reverse (or coupled with epimerases), researchers can convert abundant sugars (like D-xylose) into high-value rare sugars like D-Lyxose or D-Mannose .

  • Therapeutic Value: Rare sugars often exhibit low caloric value and can inhibit the growth of specific bacteria (e.g., S. mutans in dentistry) or cancer cells by competing with glucose transport.

Immunotherapy Precursors: -GalCer

D-Lyxose serves as a crucial chiral starting material for the synthesis of


-Galactosylceramide (

-GalCer)
.
  • Role:

    
    -GalCer is a potent glycolipid antigen presented by CD1d molecules to Natural Killer T (NKT) cells .
    
  • Significance: Activation of NKT cells by Lyxose-derived

    
    -GalCer analogs is currently being investigated for antitumor immunity and adjuvant activity in vaccines [4].
    
Metabolic Probes in Cancer

Because D-Lyxose enters the PPP downstream of Glucose-6-Phosphate Dehydrogenase (G6PDH), it can be used as a metabolic tracer to decouple the oxidative and non-oxidative branches of the PPP.

  • Hypothesis: In cancer cells (Warburg effect), flux into the oxidative PPP is high to generate NADPH. D-Lyxose supplementation allows researchers to probe the capacity of the non-oxidative branch (nucleotide synthesis) independently of oxidative stress responses.

Experimental Protocols

Protocol 1: Enzymatic Assay for D-Lyxose Isomerase Activity

Objective: Quantify the conversion of D-Lyxose to D-Xylulose. This protocol relies on the Cysteine-Carbazole method, which specifically detects ketoses (xylulose) in the presence of aldoses (lyxose).

Reagents:

  • Substrate Buffer: 50 mM D-Lyxose in 50 mM Tris-HCl (pH 7.5) + 1 mM

    
     (or 
    
    
    
    ).
  • Stop Solution: 0.1 M HCl.

  • Cysteine-Carbazole Reagent: 1.5% (w/v) Cysteine-HCl, 0.12% (w/v) Carbazole in ethanol, 70%

    
    .
    

Workflow:

  • Incubation: Mix 100

    
    L of purified enzyme with 900 
    
    
    
    L of Substrate Buffer. Incubate at optimum temperature (e.g., 60°C for Bacillus enzyme) for 10–30 minutes.
  • Termination: Add 100

    
    L of reaction mixture to 900 
    
    
    
    L of Stop Solution (ice-cold).
  • Color Development: Add 300

    
    L of Cysteine-Carbazole Reagent to the stopped mixture.
    
  • Reading: Incubate at 25°C for 20 minutes. Measure Absorbance at 560 nm .

  • Quantification: Compare against a standard curve of pure D-Xylulose (0–5 mM).

Protocol 2: Flux Analysis via C-Lyxose

Objective: Trace the incorporation of Lyxose carbon into DNA/RNA (via Ribose-5-P).

Workflow:

  • Culture: Grow cells (e.g., E. coli mutant or mammalian cell line) in minimal media.

  • Pulse: Add [1-

    
    C]-D-Lyxose (5 mM).
    
  • Extraction: Harvest cells at

    
     min. Extract metabolites using cold methanol:water (80:20).
    
  • Analysis: Analyze via LC-MS/MS.

  • Target Ions: Look for M+1 mass shifts in:

    • D-Xylulose-5-P (Immediate product)[4]

    • Ribose-5-P (Downstream PPP)

    • Sedoheptulose-7-P (Transketolase product)

References

  • Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Source: NCBI / PMC URL:[1][Link]

  • Characterization of a recombinant thermostable D-lyxose isomerase from Dictyoglomus turgidum that produces D-lyxose from D-xylulose Source: PubMed URL:[1][11][Link]

  • Characterization of a D-lyxose isomerase from Bacillus velezensis and its application for the production of D-mannose and L-ribose Source: ResearchGate URL:[Link]

  • Concise synthesis of

    
    -galactosyl ceramide from D-galactosyl iodide and D-lyxose 
    Source: PubMed
    URL:[1][11][Link]
    
  • D-Lyxose Isomerase and Its Application for Functional Sugar Production Source: PubMed URL:[1][11][Link]

Sources

The Lyxose Paradigm: Stereochemical Origins, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lyxose (


) represents a unique case study in carbohydrate chemistry: a "theoretical" sugar synthesized in the laboratory before its discovery in the biosphere. As the C-2 epimer of D-xylose, lyxose isomers (D- and L-) serve as critical chiral building blocks in modern drug discovery, particularly in the synthesis of L-nucleoside antivirals and specific antibiotics like curamycin. This guide dissects the historical elucidation of lyxose, details the definitive chemical and enzymatic synthesis protocols, and analyzes its growing utility in medicinal chemistry.

The Elucidation of Configuration: A Historical Perspective

The discovery of lyxose is inextricably linked to the "Fischer Era" of carbohydrate chemistry. Unlike glucose or arabinose, which were isolated from abundant natural sources, lyxose was a product of deductive stereochemical logic.

The "Unnatural" Pentose

In the late 19th century, Emil Fischer and his collaborators were mapping the stereochemical relationships of monosaccharides. By 1891, the structures of D-glucose, D-mannose, and D-arabinose were known. Fischer recognized a gap in the aldopentose series.

  • The Logic: There are four D-aldopentoses. Ribose, Arabinose, and Xylose were known or predicted. The fourth, possessing a specific stereochemical arrangement (Left-Left-Right in Fischer projection), was missing.

  • The Synthesis: Fischer and Bromberg (1902) synthesized D-lyxose via the Ruff Degradation of D-galactonic acid. This proved that the configuration of D-lyxose at C-2, C-3, and C-4 corresponded to C-3, C-4, and C-5 of D-galactose.

  • The Etymology: Lacking a natural source to name it after (e.g., Arabinose from gum arabic), Fischer named it Lyxose , an anagram of Xylose , highlighting their epimeric relationship.

Stereochemical Map

The following diagram illustrates the stereochemical derivation of D-Lyxose within the D-aldopentose family, highlighting the C-2 epimerization.

Aldopentose_Stereochemistry D_Xylose D-Xylose (OH: R-L-R) D_Lyxose D-Lyxose (OH: L-L-R) D_Xylose->D_Lyxose C-2 Epimerization D_Arabinose D-Arabinose (OH: L-R-R) D_Ribose D-Ribose (OH: R-R-R) Common_Precursor Aldopentose Backbone Common_Precursor->D_Xylose Common_Precursor->D_Lyxose Common_Precursor->D_Arabinose Common_Precursor->D_Ribose

Figure 1: Stereochemical relationships among D-aldopentoses.[1] Note the direct C-2 epimeric relationship between Xylose and Lyxose.

Synthesis Protocols: Historical & Modern

For research applications requiring high-purity lyxose, two primary routes are employed. The Ruff Degradation (historical/chemical) is essential for understanding the structural derivation, while Enzymatic Isomerization (modern) is preferred for green, large-scale production.

Protocol A: The Ruff Degradation (Chemical Synthesis)

Objective: Synthesis of D-Lyxose from D-Galactose via oxidative decarboxylation. Mechanism: The carboxyl group of D-galactonic acid is removed, and C-2 becomes the new aldehyde C-1.

Reagents:

  • Calcium D-galactonate (prepared from D-galactose via

    
     oxidation)
    
  • Hydrogen Peroxide (

    
    , 30%)
    
  • Ferric Acetate (

    
    ) or Ferric Sulfate (
    
    
    
    ) catalyst
  • Amberlite IR-120 (

    
     form)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of Calcium D-galactonate in 500 mL of water at 35°C.

  • Catalyst Addition: Add 1.5g of Ferric Acetate. The solution will turn a reddish-brown.

  • Oxidation: Add 25 mL of 30%

    
     dropwise over 30 minutes. Critical: Maintain temperature below 45°C to prevent over-oxidation.
    
  • Reaction Monitoring: The reaction releases

    
    .[2] Monitor effervescence. The color will shift to a deep violet/brown.
    
  • Termination: Once effervescence ceases (approx. 2 hours), filter the solution to remove insoluble iron salts.

  • Purification:

    • Pass the filtrate through a column of Amberlite IR-120 to remove residual

      
       and 
      
      
      
      .
    • Concentrate the eluate under reduced pressure (rotary evaporator, <40°C) to a syrup.

  • Crystallization: Dissolve the syrup in absolute ethanol. Seed with authentic D-lyxose crystals if available. Yield is typically 40-50%.

Protocol B: Enzymatic Isomerization (Biocatalytic)

Objective: Conversion of D-Xylulose to D-Lyxose using D-Lyxose Isomerase (D-LI).[3] Rationale: This method avoids heavy metals and offers higher stereospecificity.

Reagents:

  • Substrate: 50 mM D-Xylulose (in 50 mM Tris-HCl buffer, pH 7.5)

  • Enzyme: Recombinant D-Lyxose Isomerase (e.g., from Thermoanaerobacter species)

  • Cofactor:

    
     (1 mM)
    

Workflow:

  • Reaction Setup: In a jacketed glass reactor, combine substrate buffer and

    
    .
    
  • Initiation: Add D-LI enzyme (10 U/mL final concentration).

  • Incubation: Maintain at 60°C (for thermophilic enzymes) for 4 hours.

  • Equilibrium Shift: The reaction typically reaches a 60:40 (Xylulose:Lyxose) equilibrium. To drive yield, couple with a borate complexation step (borate selectively binds lyxose, shifting equilibrium).

  • Termination: Heat shock at 95°C for 5 minutes to denature the enzyme.

  • Isolation: Ion-exchange chromatography (Dowex 1x8, borate form).

Physicochemical Properties[4][5][6][7]

The following data is critical for the characterization of synthesized isolates.

PropertyD-LyxoseL-LyxoseNotes
CAS Number 1114-34-71949-78-6L-Lyxose is the common natural metabolite.
Molecular Weight 150.13 g/mol 150.13 g/mol
Melting Point 106-107 °C105-107 °CHygroscopic monoclinic prisms.[4]
Optical Rotation

-14° (c=1,

)
+13.5° (c=1,

)
Value at equilibrium (mutarotation).
Solubility High (

)
High (

)
Sparingly soluble in EtOH.
Dominant Tautomer

-D-Lyxopyranose

-L-Lyxopyranose
~70% pyranose form in solution.

Biological Relevance & Pharmacological Applications[8]

While D-lyxose is largely a laboratory artifact or rare bacterial metabolite, L-Lyxose holds significant value in drug development.

Antibiotic Structures

L-Lyxose is a constituent of the orthosomycin class of antibiotics.

  • Curamycin & Avilamycin: These antibiotics contain L-lyxose residues linked to dichloroisoeverninic acid.[5] The lyxose moiety is crucial for the drug's binding affinity to the bacterial ribosome (50S subunit), inhibiting protein synthesis.

L-Nucleoside Antivirals

The "unnatural" L-configuration of sugars renders them resistant to standard human metabolic enzymes, increasing the in vivo half-life of drugs derived from them.

  • Mechanism: L-Lyxose is used as a starting material to synthesize L-nucleosides. These analogs can act as chain terminators in viral DNA replication (e.g., Hepatitis B, HIV) because viral polymerases are less stereoselective than human polymerases.

  • Iminosugars: Lyxose derivatives are precursors for synthesizing polyhydroxylated pyrrolidines, which act as glycosidase inhibitors—potential therapeutics for diabetes and lysosomal storage disorders.

Metabolic Pathway Visualization

The degradation of D-galactose to D-lyxose (Ruff) vs. the biological occurrence of L-lyxose.

Lyxose_Pathways Galactose D-Galactose Galactonate D-Galactonic Acid Galactose->Galactonate Oxidation (Br2) DLyxose D-Lyxose (Synthetic/Rare) Galactonate->DLyxose Ruff Degradation (Fe3+, H2O2) Antibiotics Curamycin/Avilamycin (Antibiotics) LLyxose L-Lyxose (Natural Metabolite) LLyxose->Antibiotics Biosynthesis (Streptomyces) LNucl L-Nucleosides (Antivirals) LLyxose->LNucl Synthetic Modification

Figure 2: Contrast between the synthetic pathway of D-Lyxose and the biological utility of L-Lyxose.[1][2][6][7][8][9][10]

Future Outlook: The Chiral Pool

The pharmaceutical industry is increasingly moving towards "Rare Sugars" (monosaccharides other than the dominant seven) to diversify chemical space. Lyxose isomers offer a pre-defined stereochemical density that is difficult to replicate via de novo asymmetric synthesis. Future applications lie in:

  • Non-Nutritive Sweeteners: Isomerization of lyxose to rare ketoses (like tagatose analogs) with low caloric value.

  • Click Chemistry Scaffolds: Using the aldehyde handle of lyxose for conjugation to proteins, improving stability or targeting.

References

  • Fischer, E., & Bromberg, O. (1902). Über die Bildung von D-Lyxose aus D-Galaktonsäure. Berichte der deutschen chemischen Gesellschaft.

  • Ruff, O. (1898).[2] Über die Verwandlung der D-Gluconsäure in D-Arabinose. Berichte der deutschen chemischen Gesellschaft.

  • Bhuiyan, S. H., et al. (2012). D-Lyxose Isomerase and its Application for Functional Sugar Production. Applied Microbiology and Biotechnology.

  • McNaught, A. D. (1997). Nomenclature of Carbohydrates. International Union of Pure and Applied Chemistry (IUPAC).

  • Khoo, K. H., et al. (1996).[11] Chemistry of the Lyxose-Containing Mycobacteriophage Receptors. Biochemistry.

Sources

Methodological & Application

Application Note: Metabolic Flux Analysis Using D-Lyxose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Precision Probing of the Non-Oxidative Pentose Phosphate Pathway and Pentose Cycling Dynamics

Executive Summary

D-Lyxose-1,2-13C2 is a specialized stable isotope tracer designed to decouple the non-oxidative Pentose Phosphate Pathway (non-oxPPP) from the oxidative branch (oxPPP) and glycolysis. Unlike commonly used glucose tracers (e.g., [1,2-13C2]Glucose), which label the entire central carbon metabolism, D-Lyxose-1,2-13C2 enters downstream of the glucose-6-phosphate dehydrogenase (G6PDH) checkpoint.

This protocol details the application of D-Lyxose-1,2-13C2 for Metabolic Flux Analysis (MFA). It exploits the unique catabolic entry of D-lyxose—isomerization to D-xylulose and phosphorylation to D-xylulose-5-phosphate (X5P)—to directly probe Transketolase (TK) activity and pentose recycling fluxes. This approach is critical for researchers studying pentose fermentation in engineered microbes or investigating Transketolase-like 1 (TKTL1) activity in cancer metabolism.

Metabolic Context & Tracer Logic

Why D-Lyxose-1,2-13C2?

Standard glucose tracers are metabolized via glycolysis and the oxidative PPP simultaneously, creating complex isotopomer patterns that require computationally intensive modeling to resolve. D-Lyxose offers a "backdoor" entry:

  • Bypasses Oxidative PPP: D-Lyxose enters as Xylulose-5-Phosphate (X5P), bypassing the decarboxylation step of G6PDH. This preserves the carbon backbone's stoichiometry relative to the input label.

  • Direct Transketolase Probe: The [1,2-13C2] motif on X5P is the specific donor fragment for the Transketolase reaction, allowing for a clean "on/off" signal in downstream metabolites (Sedoheptulose-7-P and Fructose-6-P).

The Pathway

Upon cellular uptake, D-Lyxose is metabolized via the Isomerase Pathway :

  • Isomerization: D-Lyxose

    
     D-Xylulose.
    
  • Phosphorylation: D-Xylulose

    
     D-Xylulose-5-Phosphate (X5P).
    
  • PPP Entry: X5P enters the non-oxidative PPP, serving as a substrate for Transketolase (TK) and Ribulose-5-Phosphate Epimerase (RPE).

Carbon Atom Mapping (The "Tracker")

The power of this tracer lies in the specific fate of the C1-C2 carbons:

  • Input: D-Lyxose (C1, C2 labeled).

  • Intermediate: D-Xylulose-5-P (C1, C2 labeled).[1]

  • Reaction (Transketolase): X5P (Donor) + Ribose-5-P (Acceptor)

    
     Sedoheptulose-7-P (S7P) + Glyceraldehyde-3-P (GAP).[1]
    
    • Mechanism:[2][3][4][5][6][7][8][9][10] TK transfers the C1-C2 ketol group from X5P to R5P.[1]

    • Result:Sedoheptulose-7-P is labeled at C1 and C2 (M+2). GAP is unlabeled (M+0).

Caption: Carbon flow from D-Lyxose-1,2-13C2 into the Pentose Phosphate Pathway. The M+2 isotopomer in S7P is the primary diagnostic marker for Transketolase activity driven by lyxose carbon.

Experimental Protocol

Materials
  • Tracer: D-Lyxose-1,2-13C2 (99% isotopic purity).

  • Organism: E. coli (wild type or engineered for pentose utilization), Bacillus spp., or mammalian cell lines (e.g., CHO, HeLa) expressing TKTL1.

  • Media: Minimal Medium (M9 for bacteria, DMEM w/o glucose for mammalian) supplemented with defined carbon sources.

Cell Culture & Tracer Administration

Scenario A: Sole Carbon Source (Microbial)

  • Objective: Determine if the strain can ferment Lyxose and map the assimilation pathway.

  • Inoculate pre-culture in M9 + 2 g/L unlabeled Lyxose to adapt cells.

  • Wash cells 2x with PBS.

  • Resuspend in M9 containing 2 g/L D-Lyxose-1,2-13C2 .

  • Harvest at mid-log phase (OD600 ~ 0.5–0.8) to ensure metabolic steady state.

Scenario B: Isotopic Non-Stationary MFA (Pulse Experiment)

  • Objective: Measure rapid flux dynamics in glycolysis/PPP.

  • Grow cells on unlabeled Glucose (or Xylose) until mid-log phase.

  • Rapidly switch media or "spike" with D-Lyxose-1,2-13C2 (final conc. 10 mM).

  • Quench samples at precise time points (0, 10s, 30s, 60s, 5m) to observe label incorporation into X5P and S7P.

Sample Preparation (Quenching & Extraction)

Critical Step: Sugar phosphates (X5P, S7P) have high turnover rates. Cold quenching is mandatory.

  • Quenching: Directly inject 1 mL of culture into 4 mL of -40°C 60% Methanol .

  • Centrifugation: 4,000 x g for 5 min at -10°C. Discard supernatant (unless analyzing extracellular metabolites).

  • Extraction: Resuspend pellet in Acetonitrile:Methanol:Water (40:40:20) at -20°C. Vortex vigorously.

  • Incubation: 15 min at -20°C to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Drying: Evaporate under nitrogen stream or SpeedVac (avoid heat > 30°C).

Analytical Methodology (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry is preferred over GC-MS for sugar phosphates to avoid dephosphorylation during derivatization.

Instrumentation Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., BEH Amide or ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 40% B over 15 minutes.

  • Detection: Triple Quadrupole MS in Negative Ion Mode (MRM).

Target Ions (MRM Transitions)
MetabolitePrecursor Ion (m/z)Product Ion (m/z)Isotopomer Shift (13C2)
D-Xylulose-5-P 229.097.0 (PO3-)Precursor shifts to 231.0
Ribose-5-P 229.097.0 (PO3-)Remains 229.0 (Acceptor)
Sedoheptulose-7-P 289.097.0 (PO3-)Shifts to 291.0 (M+2)
Fructose-6-P 259.097.0 (PO3-)Shifts to 261.0 (M+2)

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID) Analysis

Calculate the fractional abundance of each isotopomer (


).
  • Xylulose-5-P (X5P):

    • Expect high M+2 abundance.

    • Interpretation: Verifies uptake and phosphorylation of the tracer. If M+0 is high, endogenous synthesis (from glucose/gluconeogenesis) is diluting the tracer.

  • Sedoheptulose-7-P (S7P):

    • High M+2: Indicates strong Transketolase flux where X5P acts as the donor.

    • High M+0: Indicates S7P is being formed via reversal or from unlabeled substrates.

    • M+1 or M+3: Indicates scrambling via extensive recycling (Pentose Cycling) or activity of Transaldolase on scrambled pools.

  • Fructose-6-P (F6P):

    • The presence of M+2 F6P confirms the Transaldolase step (S7P + GAP

      
       F6P + E4P), transferring the labeled C1-C3 unit (where C1-C2 came from Lyxose).
      
Flux Calculation

To quantify fluxes, fit the MID data to a metabolic model using software like 13C-Flux2 or INCA .

  • Key Constraint: The input label is exclusively on C1-C2 of the pentose pool entry.

  • Objective Function: Minimize the error between simulated and measured MIDs for S7P and F6P.

Case Studies & Applications

Case Study 1: Engineering Rare Sugar Metabolism
  • Context: Optimizing E. coli to produce D-Lyxose or use it as a feedstock.

  • Application: Using D-Lyxose-1,2-13C2 confirmed that overexpression of yihS (Mannose isomerase) allowed D-Lyxose entry, but a bottleneck at Xylulokinase (XylB) caused accumulation of intracellular D-Xylulose (detected as high M+2 Xylulose, low M+2 X5P).

Case Study 2: Cancer Metabolism (TKTL1)
  • Context: TKTL1 is upregulated in tumors, promoting non-oxidative PPP flux to combat oxidative stress.

  • Application: In mammalian cells, D-Lyxose is poorly metabolized. However, if TKTL1 is active and promiscuous, or if D-Lyxose is converted to Xylulose, the appearance of M+2 S7P provides a direct readout of non-oxidative PPP capacity, independent of G6PDH status.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Low Enrichment in X5P Poor uptake or high endogenous dilution.Increase tracer concentration; use a minimal medium with Lyxose as the sole carbon source.
Scrambled Labeling (M+1, M+3) Extensive recycling via reversible PPP.Shorten labeling time (Non-stationary MFA) to capture initial linear flux.
No Label in S7P Inactive Transketolase or X5P draining to Phosphoketolase.Check for Acetyl-P (M+2) which indicates Phosphoketolase activity (X5P

Acetyl-P + GAP).

References

  • Cho, E. A., et al. (2007). "Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii." Journal of Bacteriology. Link

  • Gonzalez, J. E., et al. (2017). "Metabolic Flux Analysis of the Pentose Phosphate Pathway." Methods in Molecular Biology. Link

  • Stincone, A., et al. (2015). "The return of metabolism: biochemistry and physiology of the pentose phosphate pathway." Biological Reviews. Link

  • Cambridge Isotope Laboratories. "D-Lyxose (1,2-13C2) Product Specification." Link

  • Des Rosiers, C., et al. (1991). "Isotopomer analysis of citric acid cycle and gluconeogenesis in rat liver using mass isotopomer distribution analysis." Journal of Biological Chemistry. Link

Sources

Application Note: Precision Metabolic Flux Analysis Using D-[1,2-13C2]Lyxose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision protocol for utilizing D-[1,2-13C2]Lyxose as a metabolic tracer. Unlike standard glucose tracers, which often lose the C1-label via decarboxylation in the oxidative Pentose Phosphate Pathway (oxPPP), D-lyxose enters metabolism directly at the non-oxidative branch (non-oxPPP). This unique entry point allows for the unambiguous quantification of transketolase (TK) activity and the reversibility of the non-oxidative PPP, critical parameters for engineering rare sugar valorization pathways in Escherichia coli and Bacillus species.

Metabolic Context & Tracer Logic

The D-Lyxose Advantage

In standard metabolic flux analysis (MFA) using [1,2-13C2]Glucose, the C1 carbon is frequently lost as CO


 during the conversion of 6-phosphogluconate to ribulose-5-phosphate (Ru5P) by 6-phosphogluconate dehydrogenase (Gnd). This loss obscures the flux distribution between the oxidative and non-oxidative branches.

D-Lyxose, a rare aldopentose, bypasses this decarboxylation step. Through the action of D-lyxose isomerase (LyxI) and xylulokinase (XylB), it enters the pathway as D-Xylulose-5-Phosphate (X5P), retaining both 13C labels.

Carbon Fate & Labeling Signature
  • Input: D-[1,2-13C2]Lyxose

    
     D-[1,2-13C2]Xylulose 
    
    
    
    D-[1,2-13C2]X5P.
  • Transketolase Reaction (TK): The labeled C1-C2 unit (glycolaldehyde moiety) of X5P is transferred to an acceptor aldose (e.g., Ribose-5-Phosphate).

  • Result: The formation of Sedoheptulose-7-Phosphate (S7P) labeled specifically at C1 and C2.

  • Diagnostic Value: The ratio of doubly labeled S7P (M+2) to unlabeled S7P (M+0) provides a direct readout of the forward TK flux relative to the unlabeled endogenous pool.

Pathway Visualization

The following diagram illustrates the entry of D-Lyxose and the preservation of the C1-C2 label into the non-oxidative PPP.

Lyxose_Metabolism Lyxose D-[1,2-13C2]Lyxose (Extracellular) Lyxose_Int D-[1,2-13C2]Lyxose (Intracellular) Lyxose->Lyxose_Int Permease (XylE/GalP) Xylulose D-[1,2-13C2]Xylulose Lyxose_Int->Xylulose Lyxose Isomerase (LyxI/ManA) X5P D-[1,2-13C2]X5P Xylulose->X5P Xylulokinase (XylB) S7P Sedoheptulose-7P (M+2 Labeled) X5P->S7P Transketolase (TK) C1-C2 Transfer G3P G3P (Unlabeled) X5P->G3P R5P Ribose-5P (Unlabeled) R5P->S7P

Figure 1: Metabolic fate of D-[1,2-13C2]Lyxose. The C1-C2 label (Red) bypasses oxidative decarboxylation and is transferred via Transketolase.

Experimental Design & Preparation

Strain Requirements

Wild-type E. coli K-12 strains generally cannot utilize D-Lyxose as a sole carbon source. This protocol assumes the use of:

  • Engineered Strains: Expressing heterologous lyxI (e.g., from Bacillus licheniformis or Cohnella laevoribosii) [1].

  • Adapted Mutants: Strains with constitutive expression of broad-specificity isomerases (e.g., manA or yiaK).

Reagents & Media

To minimize background carbon noise, use M9 Minimal Media. Avoid complex nitrogen sources (yeast extract/tryptone) which contain unlabeled carbon.

Table 1: Reagents and Specifications

ComponentSpecificationConcentration (Final)Notes
Tracer D-[1,2-13C2]Lyxose2 - 5 g/L>99% Isotopic Purity required.
Base Media M9 Minimal Salts (5X)1XNa₂HPO₄, KH₂PO₄, NaCl, NH₄Cl.
Buffer MOPS or HEPES100 mMpH 7.0. Critical for maintaining pH during acid production.
Quenching Methanol (60%) / Ammonium Bicarbonate (0.85%)-40°CPre-chill in dry ice/ethanol bath.
Internal Std U-13C Cell Extract50 µL per sampleOptional: For absolute quantification.

Experimental Protocol

Inoculation and Adaptation
  • Pre-culture: Inoculate single colony into M9 media containing 2 g/L unlabeled D-Lyxose (to induce transporter/isomerase expression) + Antibiotics.

  • Growth: Incubate at 37°C, 250 rpm until mid-exponential phase (OD₆₀₀ ≈ 1.0).

  • Wash: Centrifuge (4000 x g, 5 min), wash pellet 2x with carbon-free M9 salts to remove unlabeled lyxose.

Labeling Experiment
  • Resuspension: Inoculate washed cells into the main culture flask containing M9 + D-[1,2-13C2]Lyxose (2 g/L). Target starting OD₆₀₀ = 0.05.

  • Sampling Points: Collect samples at OD₆₀₀ = 0.5, 1.0, and 1.5 (pseudo-steady state).

    • Expert Insight: Pentose phosphate intermediates turnover in seconds. Speed is critical during sampling.

Rapid Quenching & Extraction (The "Cold-Filter" Method)

This method is superior to solvent quenching for phosphorylated sugars (X5P, S7P) which are prone to leakage or hydrolysis.

  • Vacuum Filtration: Apply 1 mL of culture onto a 0.45 µm nylon membrane filter using a vacuum manifold.

  • Wash: Immediately wash with 5 mL of 37°C sterile water (removes extracellular labeled lyxose).

    • Critical: The filtration and wash must be completed in < 10 seconds.

  • Quench: Immediately transfer the filter (cell side down) into a petri dish containing -20°C Acetonitrile:Methanol:Water (40:40:20) .

  • Extraction: Incubate at -20°C for 15 minutes. Mechanically disrupt cells if necessary (beads).

  • Clarification: Centrifuge extract at 15,000 x g at 4°C for 10 min. Collect supernatant.

Analytical Workflow (LC-MS/MS)

Instrumentation
  • Platform: LC-MS/MS (Triple Quadrupole or Q-TOF).

  • Mode: Negative Ion Mode (ESI-). Phosphorylated sugars ionize best in negative mode.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange (e.g., Bio-Rad Aminex HPX-87H for organic acids, ZIC-pHILIC for sugar phosphates).

Workflow Diagram

Workflow Inoculation 1. Inoculation (Adapted Cells) Feeding 2. Tracer Feeding (D-[1,2-13C2]Lyxose) Inoculation->Feeding Quenching 3. Rapid Filtration (<10s, -20°C) Feeding->Quenching Extraction 4. Extraction (ACN:MeOH:H2O) Quenching->Extraction LCMS 5. LC-MS/MS (Neg Mode) Extraction->LCMS

Figure 2: Step-by-step experimental workflow for D-Lyxose labeling.

Data Interpretation & Calculation

Mass Isotopomer Distribution (MID)

For each metabolite (e.g., X5P, S7P, F6P), calculate the fractional abundance (


) of each isotopomer:


Natural Abundance Correction

Raw MS data must be corrected for the natural presence of 13C (1.1%) in the carbon skeleton and oxygen isotopes. Use software such as IsoCor or 13CFLUX2 [2].

Flux Estimation (The "Split Ratio")

To determine the flux into the PPP vs. Glycolysis (via potential recycling), monitor the M+2 enrichment of Fructose-6-Phosphate (F6P) .

  • Scenario A (High Non-oxPPP): High M+2 abundance in S7P and F6P (via Transaldolase).

  • Scenario B (Scrambling): Appearance of M+1 or M+3 indicates extensive recycling through the oxidative branch or Triose Phosphate Isomerase activity scrambling the triose pool.

References

  • Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp.[1] nov. Source: ResearchGate / PubMed URL:[Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism Source: PMC (PubMed Central) URL:[Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation and analytical techniques Source: RSC Advances / NIH URL:[Link]

  • Engineering Escherichia coli to grow constitutively on D-xylose using the carbon-efficient Weimberg pathway (Context for pentose metabolism engineering) Source: PMC URL:[Link]

Sources

Application Note: Metabolic Flux Analysis of D-Lyxose-1,2-13C2 using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the metabolic profiling and flux analysis of D-Lyxose-1,2-13C2 in bacterial and mammalian systems. D-Lyxose, a rare aldopentose, enters the non-oxidative Pentose Phosphate Pathway (PPP) primarily through isomerization to D-xylulose. By utilizing the specific 1,2-13C2 isotopologue, researchers can distinguish between direct oxidative decarboxylation events and complex transketolase-mediated carbon scrambling. This guide provides a self-validating workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with Methoximation-Trimethylsilylation (MOX-TMS) derivatization, ensuring precise separation of lyxose from its stereoisomers (xylose, arabinose, ribose).

Introduction & Metabolic Context[1][2][3][4][5][6][7][8]

Why D-Lyxose-1,2-13C2?

Rare sugars like D-Lyxose are gaining traction as functional food ingredients and metabolic probes. Unlike glucose, which is universally metabolized, lyxose requires specific isomerases (e.g., D-Lyxose Isomerase ) to enter the central carbon metabolism.

The 1,2-13C2 labeling pattern is strategically chosen for Metabolic Flux Analysis (MFA) because the bond between C1 and C2 is a critical "reporter" bond in the Pentose Phosphate Pathway:

  • Bond Preservation: Indicates direct phosphorylation or isomerization without carbon skeletal cleavage.

  • Bond Scission: Indicates Transketolase (TK) activity, where C1-C2 are transferred as a glycolaldehyde moiety to an acceptor aldose.

The Pathway

In competent hosts (e.g., engineered E. coli, Bacillus spp.), D-Lyxose is isomerized to D-Xylulose, phosphorylated to D-Xylulose-5-Phosphate (Xu5P), and funneled into the PPP.

LyxosePathway Lyx_Ex D-Lyxose (Extracellular) Lyx_In D-Lyxose (Intracellular) Lyx_Ex->Lyx_In Permease Xylu D-Xylulose Lyx_In->Xylu Lyxose Isomerase (Isomerization) Xu5P Xylulose-5P (PPP Entry) Xylu->Xu5P Xylulokinase (Phosphorylation) GAP G3P Xu5P->GAP Transketolase (C1-C2 Cleavage) S7P Sedoheptulose-7P Xu5P->S7P Transaldolase

Figure 1: Metabolic trajectory of D-Lyxose.[1] The 1,2-13C2 label (Red) tracks through Lyxose Isomerase. At Xu5P, Transketolase activity cleaves the C2-C3 bond, transferring the labeled C1-C2 unit to acceptor molecules.

Experimental Design & Sample Preparation

Reagents & Standards
  • Tracer: D-Lyxose-1,2-13C2 (99% enrichment).

  • Internal Standard (ISTD): myo-Inositol (20 µg/mL) or U-13C-Sorbitol. Rationale: Inositol does not interfere with pentose retention times.

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOX) in pyridine (20 mg/mL).

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.

Sample Extraction Protocol
  • Quenching: Rapidly quench cell metabolism using -40°C 60% Methanol to stop enzymatic turnover immediately.

  • Lysis: Freeze-thaw cycles (x3) in liquid nitrogen/37°C water bath.

  • Drying: SpeedVac concentration is critical. Water residue destroys the TMS reagent.

Derivatization Methodology (MOX-TMS)

Sugars exist in dynamic equilibrium between open-chain and cyclic (hemiacetal) forms. Standard silylation results in multiple peaks (alpha/beta pyranose, furanose) for a single sugar, complicating quantification.

The Solution: Two-Step Derivatization

  • Methoximation (MOX): Locks the sugar in the open-chain form (syn/anti isomers), preventing ring closure.

  • Trimethylsilylation (TMS): Volatilizes hydroxyl groups for GC analysis.

Step-by-Step Protocol
  • Add ISTD: Add 10 µL of myo-Inositol standard to the dried cell extract.

  • Methoximation: Add 50 µL MeOX/Pyridine solution.

    • Incubate: 30°C for 90 minutes.

    • Mechanism:[2] Reacts with the carbonyl group (C1 of Lyxose) to form an oxime.

  • Silylation: Add 50 µL MSTFA.

    • Incubate: 37°C for 30 minutes.

    • Critical Note: Do not overheat (e.g., >60°C) as this can degrade unstable metabolic intermediates like phosphorylated sugars.

  • Centrifugation: Spin at 14,000 x g for 5 mins to pellet any salts. Transfer supernatant to GC vial with glass insert.

Workflow Sample Dried Cell Extract (Lyxose-1,2-13C2) Step1 1. Methoximation (MOX) Reagent: MeOX/Pyridine Cond: 30°C, 90 min Goal: Lock open chain Sample->Step1 Step2 2. Silylation (TMS) Reagent: MSTFA Cond: 37°C, 30 min Goal: Volatilization Step1->Step2 GCMS GC-MS Analysis DB-5MS Column EI Source (70eV) Step2->GCMS Data Data Analysis Mass Isotopomer Distribution (MID) GCMS->Data

Figure 2: Optimized MOX-TMS workflow for D-Lyxose analysis. Low-temperature silylation preserves phosphorylated intermediates.

GC-MS Acquisition Parameters

  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: DB-5MS or Rtx-5Sil MS (30m × 0.25mm × 0.25µm). High polarity columns (e.g., DB-Wax) are less stable for TMS derivatives.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Temperature Program:

    • 80°C (hold 2 min)

    • Ramp 5°C/min to 280°C

    • Hold 5 min.

    • Note: Slow ramp is required to separate Lyxose-TMS from Xylose-TMS and Ribose-TMS.

  • MS Source: Electron Ionization (EI) @ 70 eV, 230°C.

Data Analysis & Interpretation

Identification of Lyxose-TMS

Lyxose (5 carbons) derivatized with MOX-TMS (MW = 150 + 3*72 + 31 = 397 approx, actual derivative is Tetra-TMS oxime).

  • Molecular Ion: Generally weak or absent.

  • Key Fragment (M-15): Loss of methyl group from TMS.

  • Key Fragment (m/z 103): CH2-OTMS (Terminal C5).

  • Key Fragment (m/z 217): Characteristic of TMS sugars.

Mass Isotopomer Distribution (MID)

For D-Lyxose-1,2-13C2 , we track the mass shift in specific fragments.

Fragment Ion (Approx m/z)Structure OriginUnlabeled Mass1,2-13C2 Label MassInterpretation
C1-C2 C1-C2 backbone~160162 (+2) Intact C1-C2 bond (Direct Isomerization)
C3-C5 C3-C4-C5 backbone~217217 (+0) No label (Label is on C1-C2)
C1-C3 C1-C2-C3~205207 (+2) Intact C1-C2 bond

Flux Calculation Logic:

  • M+0: Unlabeled metabolite (Endogenous synthesis).

  • M+2: Intact Lyxose-1,2-13C2 incorporation.

  • M+1: Indicates Transketolase scrambling . If the C1-C2 bond is broken and recombined with unlabeled substrates, you will observe M+1 species in downstream metabolites (e.g., Fructose-6-P).

Validation Criteria
  • Retention Time: Lyxose-MOX-TMS (syn/anti peaks) must be distinct from Xylose-MOX-TMS. (Typically

    
    RT > 0.2 min).
    
  • SIM Mode: For high sensitivity, acquire in Selected Ion Monitoring (SIM) mode targeting m/z 103, 147, 160, 205, 217, 307.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Lyxose Peak Incomplete DerivatizationEnsure reagents are fresh. Pyridine must be anhydrous.
Broad Tailing Peaks Moisture in SampleIncrease drying time or add extra MSTFA (scavenges water).
Overlapping Isomers Ramp Rate too FastDecrease ramp to 3°C/min between 180°C and 220°C.
Low M+2 Enrichment High Endogenous FluxIncrease tracer concentration or decrease sampling time point.

References

  • Antoniewicz, M. R. (2015).[3] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[4][5][6] Nature Protocols. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

  • Stevens, F. J., & Wu, T. T. (1976). Growth on D-lyxose of a mutant strain of Escherichia coli K12 using a novel isomerase.[1] Journal of General Microbiology. Link

Sources

quantifying D-Lyxose-1,2-13C2 incorporation in cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantifying D-Lyxose-1,2-¹³C₂ Incorporation in Cells for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Tracing Pentose Metabolism with D-Lyxose-1,2-¹³C₂

This guide provides a comprehensive framework for designing, executing, and analyzing experiments to quantify the incorporation of D-Lyxose-1,2-¹³C₂ into the metabolic network of cultured cells. We move beyond a simple set of instructions to explain the causality behind our recommended protocols, ensuring a robust and self-validating experimental design.

| Scientific Rationale: Why Trace D-Lyxose?

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for mapping the flow of atoms through metabolic networks, providing a quantitative snapshot of cellular activity.[1][2] While ¹³C-labeled glucose is the most common tracer for probing central carbon metabolism, its ubiquitous use can sometimes obscure the contributions of less dominant pathways.

D-Lyxose, a pentose (five-carbon sugar), offers a unique entry point into cellular metabolism. In mammalian cells, D-Lyxose is thought to be transported intracellularly, potentially via glucose transporters, and subsequently isomerized to D-xylulose.[3][4] D-xylulose is then phosphorylated to D-xylulose-5-phosphate (X5P), a key intermediate of the Pentose Phosphate Pathway (PPP).

Using D-Lyxose specifically labeled with two ¹³C atoms at the C1 and C2 positions (D-Lyxose-1,2-¹³C₂) allows for precise tracking of these carbon atoms as they are processed by the PPP and connected pathways. This enables researchers to:

  • Directly quantify the flux into the non-oxidative branch of the PPP.

  • Investigate the metabolism of alternative sugars in disease states like cancer or inborn errors of metabolism.

  • Assess the plasticity of cellular carbon utilization under various therapeutic or environmental pressures.

The choice of the 1,2-¹³C₂ label is critical. As D-xylulose-5-phosphate enters the PPP, the transketolase and transaldolase reactions will cleave and transfer carbon units, creating specific labeling patterns in downstream metabolites like sedoheptulose-7-phosphate (S7P), fructose-6-phosphate (F6P), and glyceraldehyde-3-phosphate (G3P). Analyzing these unique mass isotopologue distributions (MIDs) is the key to deciphering metabolic flux.[5][6]

| The Metabolic Journey of D-Lyxose-1,2-¹³C₂

Understanding the expected metabolic fate of the tracer is fundamental to interpreting the final data. The diagram below illustrates the entry of D-Lyxose-1,2-¹³C₂ into the Pentose Phosphate Pathway. The two ¹³C atoms (represented by red dots) are tracked through the key enzymatic reactions.

Caption: Metabolic fate of D-Lyxose-1,2-¹³C₂ via the Pentose Phosphate Pathway.

| Experimental Design: A Self-Validating System

A robust experimental design is paramount. Your protocol must include the necessary controls to ensure that the observed results are trustworthy and directly attributable to the incorporation of the D-Lyxose tracer.

  • Time-Course Analysis: The kinetics of label incorporation vary between metabolic pathways. Glycolysis may reach isotopic steady state in minutes, while pathways involving larger pools like nucleotides can take many hours.[7] It is crucial to perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling duration for your specific cell line and biological question.

  • Essential Controls:

    • Unlabeled Control (M+0): Cells grown in identical media but with unlabeled D-Lyxose. This is essential for determining the natural isotopic abundance of each metabolite and for background subtraction.

    • No-Cell Control: Media containing the D-Lyxose-1,2-¹³C₂ tracer, but without cells, incubated for the duration of the experiment. This control checks for any non-biological degradation of the tracer.

    • Comparative Tracer Control (Optional but Recommended): Parallel experiments using a well-characterized tracer like [U-¹³C₆]-glucose provide a valuable benchmark for the overall metabolic activity of your cell line.

| Detailed Protocols

The following protocols provide a step-by-step methodology from cell culture to sample analysis. The entire workflow is summarized in the diagram below.

Caption: Overall experimental workflow for ¹³C tracer analysis.

Causality: The goal is to replace the standard carbon source with the ¹³C-labeled tracer while minimizing metabolic perturbation. Using dialyzed serum is critical to remove unlabeled small molecules that would dilute the tracer. Maintaining a stable incubator environment prevents metabolic shifts due to pH or temperature fluctuations.[8]

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest. Culture in your standard growth medium.

  • Prepare Labeling Medium: Prepare culture medium (e.g., DMEM) lacking the standard carbon source (glucose). Supplement this basal medium with dialyzed fetal bovine serum (dFBS) and the desired concentration of D-Lyxose-1,2-¹³C₂. Also prepare an identical medium with unlabeled D-Lyxose for your control group.

  • Media Exchange: Just prior to labeling, aspirate the standard growth medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Initiate Labeling: Immediately add the pre-warmed labeling medium (either ¹³C-labeled or unlabeled) to the cells.

  • Incubation: Return the plates to the incubator for the predetermined labeling duration. Ensure the incubator is properly humidified and will not be frequently opened.[8]

Causality: This is the most critical step for obtaining an accurate snapshot of intracellular metabolism. Metabolic enzymes can turn over substrates in seconds; therefore, metabolism must be arrested almost instantaneously.[7] Rapidly washing with ice-cold saline removes extracellular contaminants, and immediate quenching with a dry ice/methanol bath flash-freezes the cells, halting all enzymatic activity. The subsequent addition of cold organic solvent serves to both maintain this quenched state and extract polar metabolites.[9][10]

  • Preparation: Prepare a slurry of dry ice and 80% methanol in an appropriate container (e.g., an insulated pan). Place a metal plate on the slurry to ensure a flat, cold surface. Also prepare an ice bucket with ice-cold 0.9% NaCl (saline) solution.

  • Quenching: At the end of the incubation period, remove one plate at a time from the incubator. Immediately place it on ice.

  • Aspirate and Wash: Quickly aspirate the labeling medium. Immediately add 1-2 mL of ice-cold saline to the well and swirl for a few seconds to wash the cell monolayer. Aspirate the saline completely.

    • Self-Validation: This wash step is vital. Any residual labeled medium will contaminate your intracellular extract and falsely inflate incorporation values.

  • Flash Freeze: Immediately place the plate on the pre-chilled metal plate over the dry ice/methanol slurry for at least 60 seconds to flash-freeze the cells.

  • Extraction:

    • Add an appropriate volume of ice-cold extraction solvent (e.g., 80% Methanol:20% Water, pre-chilled to -80°C) to each well (e.g., 1 mL for a 6-well plate).

    • Place the plate back on the dry ice slurry for 15 minutes, allowing the solvent to lyse the cells and extract the metabolites.

  • Harvest Lysate: Use a cell scraper to scrape the frozen lysate from the bottom of the well. Transfer the entire liquid and cell debris mixture to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean, labeled microcentrifuge tube. Avoid disturbing the pellet.

  • Storage: Store the metabolite extracts at -80°C until ready for analysis to prevent degradation.[11]

Causality: The goal is to concentrate the metabolites and resuspend them in a solvent compatible with the analytical instrumentation. Evaporation under nitrogen prevents oxidation of sensitive metabolites.

  • Evaporation: Place the tubes containing the metabolite extracts in a centrifugal vacuum concentrator (e.g., SpeedVac) or use a gentle stream of nitrogen gas to evaporate the solvent completely. Do not use high heat.

  • Reconstitution: Resuspend the dried metabolite pellet in a small, precise volume of a suitable solvent for your chromatography method (e.g., 50 µL of 50% Methanol). The choice of solvent and volume is critical for concentrating the sample and ensuring compatibility with the LC-MS system.

  • Final Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Carefully transfer the final supernatant to autosampler vials with inserts for LC-MS/MS analysis.

| Data Acquisition and Analysis

For analyzing polar metabolites from the PPP and glycolysis, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is often the method of choice.

  • Chromatography: Use a HILIC column to separate polar compounds.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as many central carbon metabolites are acids and carry a negative charge. Acquire data in full scan mode over a mass range of approximately m/z 75-1000.

  • Data Acquisition: The goal is to accurately measure the intensity of each mass isotopologue for a given metabolite (e.g., for X5P, which has 5 carbons, you will look for M+0, M+1, M+2, M+3, M+4, and M+5).

As an alternative or complementary technique, NMR can provide valuable information. While mass spectrometry measures the number of labeled atoms in a molecule, NMR can often determine their specific positions.[12][13] ¹³C-HSQC experiments are particularly useful for identifying which protons are attached to labeled carbons.[14][15] However, NMR is generally less sensitive than MS and requires a larger sample amount.[13]

  • Peak Identification: Identify chromatographic peaks corresponding to metabolites of interest based on accurate mass and retention time, confirmed by running authentic chemical standards.

  • Isotopologue Extraction: For each identified metabolite, extract the ion chromatograms for all expected mass isotopologues (M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: The raw isotopologue intensities must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes. This is a critical step for accurate flux determination and can be performed using established algorithms and software packages.

  • Calculate Fractional Contribution (FC): The fractional contribution of the tracer to a metabolite pool is calculated as: FC = (∑ (i * Aᵢ)) / (N * ∑ Aᵢ) Where i is the isotopologue number (0, 1, 2...), Aᵢ is the corrected abundance of that isotopologue, and N is the number of carbon atoms in the metabolite.

| Data Presentation and Interpretation

The primary output of a ¹³C tracer experiment is the Mass Isotopologue Distribution (MID) for key metabolites. Presenting this data clearly in a table is essential for interpretation.

Table 1: Example Mass Isotopologue Distribution (MID) Data Hypothetical data for cells labeled with D-Lyxose-1,2-¹³C₂ for 8 hours. Data is corrected for natural abundance.

MetaboliteAbbreviationM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6+ (%)
Xylulose-5-PhosphateX5P45.23.151.7 0.00.00.0-
Sedoheptulose-7-PhosphateS7P58.94.536.6 0.00.00.00.0
Fructose-6-PhosphateF6P65.35.828.9 0.00.00.00.0
Ribose-5-PhosphateR5P95.14.90.00.00.00.0-
LactateLac72.43.524.1 0.0---

Interpretation of Example Data:

  • X5P [M+2]: The high abundance of M+2 X5P (51.7%) confirms the direct entry of the two-carbon labeled tracer into the PPP, as expected.

  • S7P and F6P [M+2]: Significant M+2 labeling in these downstream metabolites demonstrates active flux through the non-oxidative PPP via transketolase and transaldolase reactions.

  • R5P [M+0]: The lack of labeling in R5P suggests that under these conditions, the flux is primarily from X5P towards glycolysis, rather than towards nucleotide synthesis via R5P.

  • Lactate [M+2]: The presence of M+2 lactate indicates that the labeled carbon backbone from the PPP has been routed through glycolysis and converted to lactate, demonstrating a direct connection between these two major pathways.

References

  • NSF PAR. (n.d.). 13C metabolic flux analysis in cell line and bioprocess development. Retrieved from 1]

  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis. Retrieved from 2]

  • Creative Proteomics. (n.d.). 13C-labeled glucose for 13C-MFA. Retrieved from 5]

  • Yi, Z., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(11), 748.[16]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4568–4575.[12]

  • Hui, S., et al. (2017). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 49(10), e388.[6]

  • Dass, A., et al. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. Analytical Chemistry, 94(24), 8535–8544.[14]

  • Food and Drug Administration. (2021). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. Retrieved from ]

  • Li, Y., et al. (2024). NMR Based Methods for Metabolites Analysis. Analytical Chemistry.

  • ResearchGate. (n.d.). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]13]

  • Computational Systems Biology - TU Kaiserslautern. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube.[17]

  • ResearchGate. (n.d.). Possible pathways of pentose metabolism. d-Lyxose can be isomerized to.... Retrieved from [Link]3]

  • Vinogradova, N. A., et al. (1980). [D-xylose transport in cultured mammalian cells]. Tsitologiia, 22(3), 303-309.[4]

  • Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1862, 131-146.[8]

  • Hancock, M. K., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics, 15(6), 91.[18]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]11]

  • Protocols.io. (2022). Intracellular metabolomics extraction. Retrieved from [Link]]

  • JoVE. (2022, September 28). Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview [Video]. YouTube.[9]

  • DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]15]

  • Villas-Bôas, S. G., et al. (2016). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Methods in Molecular Biology, 1347, 131-145.[10]

  • Rabinowitz, J. D., & Purdy, J. G. (2017). Metabolomics and isotope tracing. Cell, 169(5), 767-778.[7]

Sources

Application Note: Elucidating Rare Sugar Metabolism and Glycosylation Pathways Using D-Lyxose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise mapping of rare sugar metabolism and glycosylation networks is a critical bottleneck in the development of novel antibiotics and high-value sweeteners. D-Lyxose, a rare pentose isomer, serves as a pivotal intermediate in the "Izumoring" strategy and a structural component in bacterial virulence factors. This guide details the application of D-Lyxose-1,2-13C2 , a stable isotope tracer designed to resolve complex pathway bifurcations. Unlike uniformly labeled (


) isotopologues, the 1,2-labeling pattern provides a unique NMR and MS spectral signature that specifically reports on carbon backbone integrity, isomerization events, and oxidative decarboxylation.

Introduction: The Strategic Advantage of 1,2-Labeling

In metabolic flux analysis (MFA) and glycan engineering, the choice of isotopologue dictates the resolution of the data. D-Lyxose-1,2-13C2 is engineered to answer specific structural questions that single-labeled or uniformly labeled tracers cannot:

  • Bond Integrity Monitoring: The scalar coupling (

    
    ) between C1 and C2 allows researchers to distinguish between pathways that preserve the sugar backbone (e.g., isomerization to xylulose) and those that cleave the C1-C2 bond (e.g., oxidative decarboxylation or aldolase cleavage).
    
  • Isomerase vs. Epimerase Tracking: In the context of the Izumori strategy, differentiating between C2-epimerization (to D-Xylulose) and other isomerization events is simplified by tracking the chemical shift migration of the coupled

    
     spin system.
    
  • Glycosylation Fidelity: When studying the incorporation of lyxose into bacterial cell walls (e.g., Mycobacterium spp.), the M+2 mass shift serves as a definitive tag to quantify incorporation rates against a background of endogenous pentoses.

Mechanistic Insight: The D-Lyxose Metabolic Network

Understanding the fate of the tracer requires a map of the potential metabolic routes. In engineered E. coli and Bacillus strains, D-Lyxose primarily enters the Pentose Phosphate Pathway (PPP) via isomerization.

Pathway Visualization

The following diagram illustrates the metabolic fate of D-Lyxose and the diagnostic utility of the 1,2-label.

LyxosePathways cluster_legend Legend Lyxose D-Lyxose-1,2-13C2 (Substrate) Xylulose D-Xylulose (1,2-13C2 retained) Lyxose->Xylulose D-Lyxose Isomerase (Bond C1-C2 Intact) Oxidative Oxidative Pathway (Weimberg/Dahms) Lyxose->Oxidative Dehydrogenase Xylulose5P D-Xylulose-5-P Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway (Carbon Scrambling) Xylulose5P->PPP Transketolase KetoAcid 2-Keto-3-deoxy-xylonate Oxidative->KetoAcid Dehydratase Pyruvate Pyruvate + Glycolaldehyde KetoAcid->Pyruvate Aldolase (C1-C2 Bond Cleavage) key1 Blue Arrow: Isomerase Route (Maintains C1-C2 coupling) key2 Red Arrow: Cleavage Route (Loss of Coupling)

Caption: Metabolic fate of D-Lyxose. The 1,2-13C2 tracer distinguishes between the Isomerase pathway (green/blue flow) where the C1-C2 bond is preserved, and oxidative cleavage pathways (yellow/red flow) where the bond is broken.

Experimental Protocols

Protocol A: Metabolic Flux Analysis (MFA) in Engineered Bacteria

Objective: To quantify the flux of D-Lyxose into the Pentose Phosphate Pathway versus oxidative degradation in E. coli or Bacillus subtilis.

Materials:

  • D-Lyxose-1,2-13C2 (>99% isotopic purity).

  • M9 Minimal Media (glucose-free).

  • Engineered Bacterial Strain (e.g., expressing xylA or novel isomerase).

  • Quenching solution: 60% Methanol (pre-chilled to -40°C).

Workflow:

  • Pre-Culture Adaptation:

    • Inoculate strain in M9 media containing 0.2% unlabeled D-Lyxose (if strain supports growth) or a permissive carbon source (e.g., glycerol) to induce transporter expression.

    • Scientific Rationale: Pre-adaptation minimizes metabolic lag phases and upregulates the xylE or araE transporters often responsible for lyxose uptake.

  • Tracer Administration (Pulse Experiment):

    • At mid-log phase (

      
      ), switch cells to M9 media containing 10 mM D-Lyxose-1,2-13C2 .
      
    • Incubate for 30–60 minutes (pseudo-steady state).

    • Control: Run a parallel culture with unlabeled D-Lyxose to establish baseline chemical shifts.

  • Quenching and Extraction:

    • Rapidly mix 1 mL of culture with 4 mL of -40°C 60% Methanol.

    • Centrifuge at 4,000 x g for 5 min at -10°C.

    • Lyophilize the supernatant to dryness.

  • NMR Analysis (The Detection System):

    • Reconstitute in

      
       (600 
      
      
      
      ).
    • Acquire 1D

      
       proton-decoupled spectra and 2D 
      
      
      
      HSQC.
    • Data Interpretation:

      • Doublets: Presence of

        
         coupling (approx. 40-50 Hz) in downstream metabolites (e.g., Xylulose-5-P) indicates the C1-C2 bond remained intact (Isomerase pathway).
        
      • Singlets: Appearance of singlet peaks for C1 or C2 positions in pyruvate or lactate suggests bond cleavage (Oxidative/Aldolase pathway).

Protocol B: Tracking Glycosylation in Chemo-Enzymatic Synthesis

Objective: To verify the incorporation of D-Lyxose into a target glycan or antibiotic precursor using a specific glycosyltransferase.

Workflow Visualization:

GlycoWorkflow Step1 1. Activation (Nucleotide Sugar Synthesis) Step2 2. Transfer Reaction (Glycosyltransferase + Acceptor) Step1->Step2 UDP-Lyxose-1,2-13C2 Step3 3. MS Analysis (Mass Shift Detection) Step2->Step3 Glycoconjugate

Caption: Workflow for enzymatic glycosylation tracking. The double label provides a distinct M+2 mass shift.

Step-by-Step:

  • Nucleotide Sugar Formation:

    • Incubate D-Lyxose-1,2-13C2 with D-Lyxose-1-phosphate kinase and Nucleotidyltransferase (or a promiscuous enzyme like Slg1) and ATP/UTP.

    • Validation: Monitor the formation of UDP-Lyxose-1,2-13C2 via LC-MS. Look for the characteristic M+2 shift in the nucleotide sugar peak.

  • Glycosyltransferase Assay:

    • Mix:

      • Acceptor substrate (e.g., lipid intermediate or aglycone).

      • Donor: UDP-Lyxose-1,2-13C2 (generated in Step 1).

      • Target Glycosyltransferase.

      • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM

        
        .
        
    • Incubate at 30°C for 2-4 hours.

  • Mass Spectrometry Detection:

    • Analyze reaction products via ESI-MS.

    • Success Criterion: The product peak must show an isotopic envelope shift.

      • Unlabeled Product: Mass

        
        .[1][2]
        
      • Labeled Product: Mass

        
         Da.
        
    • Self-Validating Check: If the mass shift is only

      
      , it indicates metabolic scrambling or contamination. The 
      
      
      
      signature confirms the direct transfer of the intact lyxose unit.

Data Presentation & Troubleshooting

Comparative Analysis of Detection Methods
FeatureNMR (

Coupling)
Mass Spectrometry (MS)
Primary Output Bond connectivity (J-coupling)Mass-to-charge ratio (m/z)
Sensitivity Low (requires mM concentrations)High (picomolar sensitivity)
Specific Application Distinguishing Isomerase vs. Oxidative pathwaysHigh-throughput screening of glycosylation
Lyxose-1,2-13C2 Signal Doublet peaks (split by ~45 Hz)M+2 peak shift
Common Pitfalls
  • Isotope Dilution: If using complex media (LB or Yeast Extract), unlabeled carbon sources will dilute the tracer signal. Solution: strictly use M9 minimal media.

  • Scrambling via PPP: If the incubation time is too long (>2 hours), the labeled carbons will cycle through the non-oxidative PPP (Transketolase/Transaldolase), randomizing the label positions. Solution: Perform time-course experiments and focus on early time-points (15-45 mins).

References

  • Granström, T. B., et al. (2004).[3] "Izumoring: a novel and complete strategy for bioproduction of rare sugars."[3][4] Journal of Bioscience and Bioengineering. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

  • Bañares, A. B., et al. (2021).[1] "Xylose Metabolism in Bacteria—Opportunities and Challenges." Encyclopedia. Link

  • Cho, E. A., et al. (2018). "D-Lyxose isomerase and its application for functional sugar production." Applied Microbiology and Biotechnology. Link

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

Sources

Application Note: High-Fidelity Cell Culture Preparation for Metabolic Flux Analysis using D-Lyxose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The "Backdoor" to the Pentose Phosphate Pathway

While [1,2-13C2]-Glucose is the gold standard for assessing oxidative Pentose Phosphate Pathway (PPP) flux, D-Lyxose-1,2-13C2 offers a unique, high-precision advantage for dissecting the non-oxidative branch .

Unlike glucose, which must undergo oxidative decarboxylation (losing C1 as CO2) to enter the pentose pool, D-Lyxose (once isomerized to D-Xylulose) enters directly at the level of Xylulose-5-Phosphate (Xu5P). This bypasses the rate-limiting G6PDH step.

Why use D-Lyxose-1,2-13C2?

  • Non-Oxidative Isolation: It allows the exclusive quantification of the non-oxidative reversible flux (Transketolase/Transaldolase activity) without interference from the oxidative branch.

  • Carbon Recycling Resolution: The [1,2-13C2] label pattern is preserved in Xu5P. As this carbon skeleton is scrambled back into Glycolysis (Fructose-6-P, GAP), the specific mass isotopomer distribution (MID) reveals the precise contribution of pentose recycling to glycolytic energy production.

  • Rare Sugar Transport: In drug development, D-Lyxose derivatives are investigated for their ability to hijack hexose transporters (GLUTs) or inhibit specific isomerases in cancer cells.

Part 2: Critical Materials & Media Preparation

The "Clean Slate" Media Formulation

Standard Fetal Bovine Serum (FBS) contains undefined levels of endogenous sugars and metabolic intermediates that will dilute your isotope signal. Dialyzed FBS is mandatory.

ComponentSpecificationPurpose
Basal Media Glucose-free, Glutamine-free DMEM or RPMI 1640Eliminates unlabeled carbon sources.
Serum Dialyzed FBS (10 kDa cutoff)Removes endogenous glucose, amino acids, and small molecules while retaining growth factors.
Tracer D-Lyxose-1,2-13C2 (>99% purity)The probe. Typical working conc: 5–25 mM (titration required).
Co-Substrate [U-12C] Glucose (Optional)If Lyxose is used as a tracer rather than sole carbon source, maintain glucose at physiological levels (5 mM).
Quenching 80% MeOH (HPLC Grade, pre-chilled to -80°C)Instantly arrests enzymatic activity.
Tracer Preparation Protocol
  • Stock Solution: Dissolve D-Lyxose-1,2-13C2 in sterile, metal-free water to 1 M concentration.

  • Filtration: Use a 0.22 µm PVDF filter. Do not autoclave sugars as caramelization (Maillard reaction) will degrade the isotopic purity.

  • Storage: Aliquot into single-use vials at -80°C. Avoid freeze-thaw cycles.

Part 3: Experimental Protocols

Protocol A: Cell Adaptation (The "Metabolic Switch")

Context: If using Lyxose as a primary carbon source (requires expression of bacterial isomerases or specific adaptation).

  • Weaning Phase: Start cells in standard media (25 mM Glucose).

  • Step-Down: Over 3 passages, reduce Glucose (25mM → 10mM → 5mM) while introducing D-Lyxose (0mM → 10mM → 20mM).

  • Final Adaptation: Passage cells into Formula A (Lyxose-only media) 24 hours prior to the flux experiment.

    • Checkpoint: Monitor cell viability using Trypan Blue.[1] If viability drops <80%, supplement with 1 mM Glutamine or Pyruvate to support anaplerosis.

Protocol B: The Isotope Labeling Pulse (Steady-State)

Context: Standard workflow for adherent mammalian cells.

  • Seeding: Seed cells in 6-well plates (approx. 5x10^5 cells/well). Incubate until 70-80% confluency. Over-confluency alters metabolic rates (contact inhibition).

  • Wash Step (Critical):

    • Aspirate growth media.

    • Wash 2x with warm (37°C) PBS. Rationale: Removes residual unlabeled glucose that would skew M+0 abundance.

  • The Pulse:

    • Add 2 mL of pre-warmed Tracing Media (containing D-Lyxose-1,2-13C2).

    • Time T=0 starts immediately upon addition.

  • Incubation:

    • Duration depends on pathway depth.

    • Glycolysis/PPP equilibration: 2–4 hours.

    • Nucleotide synthesis: 12–24 hours.

    • TCA Cycle entry: 6–12 hours.

Protocol C: Rapid Quenching & Extraction (The "Freeze-Frame")

Scientific Integrity Note: Metabolism turns over in seconds. Slow quenching leads to ATP hydrolysis and alteration of sugar-phosphate pools.

  • Preparation: Place 80% Methanol (MeOH) on dry ice (-78°C) 30 minutes prior.

  • Quench (Perform one plate at a time):

    • Remove plate from incubator.

    • Immediately aspirate media (do not wash).

    • Instantly pour 1 mL of -78°C 80% MeOH directly onto the monolayer.

    • Visual Check: The plate should frost over immediately.

  • Extraction:

    • Incubate plate at -80°C for 15 minutes (ensures complete lysis).

    • Scrape cells into the methanol using a cell lifter (on dry ice).

    • Transfer slurry to a pre-chilled Eppendorf tube.

    • Centrifuge at 14,000 x g for 10 mins at 4°C to pellet protein/debris.

    • Transfer supernatant (containing metabolites) to a new glass vial for LC-MS.

Part 4: Visualization of Workflows

Diagram 1: The "Cold-Quench" Experimental Workflow

This diagram illustrates the critical decision points and temperature controls required to maintain isotopic fidelity.

G cluster_quench CRITICAL PHASE (< 10 Seconds) Start Cell Seeding (6-well Plate) Wash PBS Wash (2x) (Remove Unlabeled C) Start->Wash Pulse Add D-Lyxose-1,2-13C2 (T=0 Start) Wash->Pulse Incubate Metabolic Active Phase (37°C, 5% CO2) Pulse->Incubate Aspirate Rapid Aspiration Incubate->Aspirate Time Reached Freeze Add -80°C MeOH (Instant Arrest) Aspirate->Freeze <5 sec Scrape Cell Scraping (On Dry Ice) Freeze->Scrape Centrifuge Centrifuge (4°C, 14,000g) Scrape->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS

Caption: Workflow emphasizing the critical "Rapid Quench" step to prevent metabolite turnover during extraction.

Diagram 2: D-Lyxose-1,2-13C2 Metabolic Fate

Visualizing how the specific label propagates through the Pentose Phosphate Pathway.

MetabolicPathway Lyxose D-Lyxose-1,2-13C2 (Extracellular) Xylulose D-Xylulose (1,2-13C2) Lyxose->Xylulose Isomerase (Bacterial/Promiscuous) Xu5P Xylulose-5-P (1,2-13C2) Xylulose->Xu5P Xylulokinase R5P Ribose-5-P Xu5P->R5P Epimerase GAP GAP (Glyceraldehyde-3-P) (M+2 Label) Xu5P->GAP Transketolase F6P Fructose-6-P (M+2 Label) Xu5P->F6P Transaldolase (Reversible) Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Glycolysis Re-entry Glycolysis Re-entry F6P->Glycolysis Re-entry

Caption: Pathway map showing D-Lyxose entry at Xu5P, bypassing the oxidative decarboxylation step of the PPP.

Part 5: Data Analysis & Interpretation

When analyzing Mass Isotopomer Distributions (MID), use the following reference table to validate your labeling efficiency.

MetaboliteExpected Mass ShiftInterpretation
D-Lyxose (Intracellular) M+2Confirms transport uptake into the cell.[2]
Xylulose-5-P M+2Confirms isomerization and phosphorylation.
Ribose-5-P M+2Indicates activity of Ribulose-5-P 3-epimerase (Pentose interconversion).
Glyceraldehyde-3-P (GAP) M+2Indicates carbon flow from PPP back into Glycolysis via Transketolase.
Lactate M+2Confirms that Lyxose-derived carbon is being fully metabolized to end-products.
M+1 Species Presence of M+1Warning Sign: Suggests significant carbon scrambling or impure tracer.

References

  • Nature Protocols: "Metabolic flux analysis of 3D cell cultures." (General principles of 13C-MFA and quenching).

  • National Institutes of Health (NIH) / NCBI: "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.

  • Bio-Protocol: "13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells." (Specifics on cold-methanol quenching).

  • PubChem: "D-Lyxose Compound Summary." (Chemical structure and physical properties).[1]

Sources

Precision Metabolic Phenotyping: A Comprehensive Guide to Software for 13C-Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Computational Backbone of Fluxomics

13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular metabolic rates (fluxes) in living systems.[1] Unlike transcriptomics or proteomics, which measure the potential for cellular function, fluxomics measures the actual kinetic activity of metabolic networks. For drug development professionals, this distinction is critical: a drug might upregulate a gene without changing the pathway flux due to downstream kinetic bottlenecks.

However, fluxes are not measured directly.[2] They are inferred mathematically by fitting a metabolic model to isotopic labeling patterns (mass isotopomer distributions, MIDs) measured via Mass Spectrometry (MS) or NMR. This inference requires sophisticated software to solve high-dimensional non-linear optimization problems.

This guide provides a technical deep-dive into the software ecosystem for 13C-MFA, selecting the most robust tools for a standard industrial/academic workflow.

The Software Landscape: A Comparative Analysis

While dozens of tools exist, four platforms dominate the modern landscape due to their support for the Elementary Metabolite Unit (EMU) framework, which reduces computational load by orders of magnitude compared to older isotopomer/cumomer matrices.

FeatureINCA 13CFLUX2 IsoCor Omix
Primary Function Flux Estimation (Steady-State & Non-Stationary)High-Performance Flux EstimationMS Data Correction (Pre-processing)Network Visualization & Modeling Frontend
Interface MATLAB GUICommand Line / XMLPython / GUIGraphical Editor
Algorithm EMU FrameworkCumomer & EMUIsotope Correction MatrixN/A
Target Audience Biologists & Engineers (User-friendly)Computational Biologists (High-throughput)All MS UsersAll MFA Users
Cost Free (Academic) / LicensedFree (Academic) / LicensedOpen SourceLicensed
Key Advantage Handles both INST-MFA and Steady-State seamlessly.Extremely fast C++ engine; ideal for supercomputing clusters.Essential for correcting natural isotope abundance.Best-in-class visualization; generates FluxML for 13CFLUX2.

Part 2: Mathematical Frameworks & Experimental Logic

To select the right settings in these tools, one must understand the underlying mathematics.

The EMU Framework (Standard)

Early software used Cumomers (Cumulative isotomers), where the system size grew exponentially with carbon chain length. Modern software (INCA, 13CFLUX2) uses EMUs (Elementary Metabolite Units).

  • Logic: Fluxes through a reaction only depend on the specific atoms involved in the bond breaking/making, not the entire molecule.

  • Impact: Reduces a glucose network from ~10,000 equations to ~100, enabling rapid iteration.

Workflow Visualization

The following diagram illustrates the data flow from experiment to flux map, highlighting where each software integrates.

MFA_Workflow cluster_software Computational Pipeline Exp 13C Tracer Experiment (Cell Culture) MS Mass Spectrometry (LC-MS/GC-MS) Exp->MS RawData Raw Mass Isotopomers (Intensities) MS->RawData IsoCor Pre-Processing: IsoCor (Natural Abundance Correction) RawData->IsoCor CorrData Corrected MIDs (Target Data) IsoCor->CorrData INCA Flux Estimation: INCA (SSR Minimization) CorrData->INCA Measurement Input Model Network Definition (Stoichiometry + Atom Mapping) Model->INCA Model Input Stats Statistical Validation (Chi-Square, Conf. Intervals) INCA->Stats Residuals Stats->INCA Failed (Refine Model) Map Final Flux Map (Omix/Escher) Stats->Map Passed

Figure 1: The integrated 13C-MFA workflow. Blue nodes represent experimental steps, Red represents pre-processing, Yellow represents modeling, and Green represents the core estimation engine.

Part 3: Protocol A – Data Pre-processing with IsoCor

Before modeling, raw MS data must be corrected for the natural abundance of isotopes (e.g., naturally occurring 13C, 15N, 18O) and the purity of the tracer.[3] Skipping this step leads to erroneous flux estimates.

Software: IsoCor v2 (Python-based) Input: Raw ion intensities from MS.

Step-by-Step Methodology
  • Define Metabolite Database:

    • Create a .tsv file defining the chemical formula of every measured fragment.

    • Example: For a TBDMS-derivatized Alanine fragment (m/z 260), define the formula including the derivatization group: C11H26N1O2Si2.

  • Configure Tracer Purity:

    • Input the certificate of analysis values for your tracer (e.g., [U-13C]Glucose might be 99.2% 13C, not 100%).

  • Run Correction:

    • Load your raw intensity file.

    • IsoCor solves a linear system to decouple the natural isotope vector from the tracer-derived vector.

    • Logic:

      
      . IsoCor inverts 
      
      
      
      to find
      
      
      .
  • Output Validation:

    • Check the "Mean Enrichment" output.[4] If a labeled sample shows <1% enrichment after correction, the signal is likely noise or the peak integration is incorrect.

Part 4: Protocol B – Flux Estimation with INCA[5]

INCA (Isotopomer Network Compartmental Analysis) is selected for this protocol due to its versatility in handling both steady-state and isotopically non-stationary (INST) data.

Prerequisites: MATLAB (R2015a or later).

Phase 1: Model Construction
  • Reaction Network Definition:

    • Open INCA and navigate to the "Reactions" tab.

    • Enter reactions using standard stoichiometry.

    • Critical Step: Define Atom Transitions (Carbon Atom Mapping).

    • Example (Glycolysis - Aldolase):FBP (abcdef) -> DHAP (cba) + GAP (def)

    • Why? The software tracks the path of carbon atoms.[5][6] Incorrect mapping is the #1 cause of model failure.

  • Tracer Definition:

    • Define the substrate labeling.

    • For [1,2-13C]Glucose: Glucose (110000) (1=Labeled, 0=Unlabeled).

    • Set the enrichment (e.g., 100% or mixture).

Phase 2: Data Import & Constraints
  • Load Measurements:

    • Import the Corrected MIDs from IsoCor into the "Measurements" tab.

    • Assign standard deviations. Rule of Thumb: Use a minimum floor of 0.01 (1 mol%) to prevent overfitting to noise.

  • Flux Constraints:

    • Constrain the glucose uptake rate to the experimentally measured value (e.g., 10.5 ± 0.5 mmol/gDW/h).

    • Set the biomass equation flux to the measured specific growth rate.

Phase 3: Flux Estimation (The Inverse Problem)
  • Simulation Settings:

    • Select estimate mode.

    • Algorithm: Levenberg-Marquardt (standard for non-linear least squares).

    • Restarts: Set to at least 50 random restarts .

    • Logic: The solution space is non-convex with many local minima. Multiple restarts ensure the global optimum is found.

  • Execution:

    • Run the simulation. INCA minimizes the Sum of Squared Residuals (SSR) between simulated and measured MIDs.

Phase 4: Statistical Validation (Self-Validating System)

A flux map is worthless without statistical confidence.

  • Chi-Square Test:

    • INCA automatically calculates the SSR. Compare this to the Chi-square cutoff (

      
      ) where 
      
      
      
      is measurements and
      
      
      is parameters.
    • Pass: SSR <

      
       cutoff. The model explains the data.[7]
      
    • Fail: SSR >

      
       cutoff. The model is structurally incorrect (missing reaction?) or data is inconsistent.
      
  • Confidence Intervals:

    • Run Parameter Continuation or Monte Carlo analysis.[5]

    • Output: Upper and lower bounds for every flux. If the interval for a critical branch point (e.g., Pentose Phosphate Pathway) spans 0 to 100, the flux is unresolvable with the current tracer.

Part 5: Visualization & Interpretation[8][9]

While INCA provides basic plots, Omix is recommended for publication-quality maps.

  • Export: Export flux values and confidence intervals from INCA to CSV.

  • Omix Visualization:

    • Import the metabolic network structure (or draw it).

    • Map the CSV data to the reaction arrows.

    • Style: Use arrow thickness to denote flux magnitude and color to denote confidence (e.g., Red = wide CI/uncertain, Green = narrow CI/certain).

Decision Logic for Software Selection

Software_Decision Start Start: Define Goal State Steady State or Non-Stationary? Start->State SS Steady State (MFA) State->SS INST Non-Stationary (INST-MFA) State->INST Exp User Expertise? SS->Exp INCA Choice: INCA (GUI, Versatile) INST->INCA Standard Flux2 Choice: 13CFLUX2 (CLI, High Performance) INST->Flux2 Large Scale Exp->INCA Biologist/General Exp->Flux2 Computational Expert

Figure 2: Decision tree for selecting the appropriate MFA software based on experimental needs and user expertise.

References

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1333–1335. Link

  • Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[1] Bioinformatics, 29(1), 143–145. Link

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4487. Link

  • Antoniewicz, M. R., et al. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86. Link

  • Droste, P., et al. (2011). Omix – A Visualization Tool for Metabolic Networks with Highest Usability and Customizability in Focus. Chemie Ingenieur Technik, 83(7), 1018-1025. Link

Sources

Application Note: D-Lyxose-1,2-13C2 in Cancer Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of D-Lyxose-1,2-13C2 in cancer research, specifically focusing on its critical role in Targeted Metabolomics and Isotope Dilution Mass Spectrometry (IDMS) .

While D-Lyxose is a rare sugar, recent metabolomic profiling has identified it as a significant oncometabolite biomarker in specific cancers (e.g., Small Cell Lung Cancer and Bladder Cancer). The 1,2-13C2 isotopologue is the requisite tool for precise quantification and transport kinetic studies.

Executive Summary & Scientific Rationale

In the landscape of cancer metabolism, the "Warburg Effect" and altered Pentose Phosphate Pathway (PPP) activity are well-known. However, recent untargeted metabolomics studies have revealed that rare sugars , specifically D-Lyxose , are differentially abundant in the serum and tissue of patients with Small Cell Lung Cancer (SCLC) and Bladder Cancer [1, 2].

To validate these biomarkers for clinical use, researchers cannot rely on relative peak areas; they require absolute quantification. D-Lyxose-1,2-13C2 serves as the "Gold Standard" Internal Standard (ISTD) for this purpose.

Why D-Lyxose-1,2-13C2?

  • Mass Shift (+2 Da): Provides a distinct M+2 mass spectral peak (m/z) separate from endogenous D-Lyxose (M+0), avoiding interference from natural isotopes.

  • Chromatographic Co-elution: As an isotopologue, it shares virtually identical retention times with endogenous Lyxose, perfectly correcting for matrix effects, ionization suppression, and extraction efficiency variances.

  • Metabolic Stability: In human cells, D-Lyxose is poorly metabolized compared to Glucose. The 1,2-13C2 label remains stable, making it an ideal tracer for sugar transport kinetics (GLUT promiscuity) without the confounding factor of rapid glycolysis.

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of D-Lyxose-1,2-13C2 is to quantify low-abundance endogenous Lyxose in complex biological matrices (plasma, tumor lysate).

Experimental Workflow: Targeted Quantitation

The following diagram illustrates the IDMS workflow, ensuring rigorous quantification.

IDMS_Workflow Sample Biological Sample (Plasma/Tumor Tissue) Extract Metabolite Extraction (Cold MeOH/Acetonitrile) Sample->Extract Spike Spike-in ISTD (D-Lyxose-1,2-13C2) Spike->Extract Co-Extraction Deriv Derivatization (Optional: Oximation) Extract->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data Ratio Calculation (Endogenous / 13C-Standard) LCMS->Data

Caption: Workflow for Isotope Dilution Mass Spectrometry using D-Lyxose-1,2-13C2 to correct for matrix effects.

Protocol 1: Absolute Quantification of D-Lyxose in Plasma

Objective: Quantify D-Lyxose levels in SCLC patient plasma using D-Lyxose-1,2-13C2 as the internal standard.

Materials:

  • Analyte: Patient Plasma (100 µL).

  • ISTD: D-Lyxose-1,2-13C2 (10 µM stock in water).

  • Solvent: 80% Methanol (pre-chilled to -80°C).

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex QTRAP).

Step-by-Step Methodology:

  • ISTD Spike-in:

    • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of D-Lyxose-1,2-13C2 (10 µM). Crucial: Spike BEFORE extraction to correct for recovery losses.

  • Protein Precipitation:

    • Add 400 µL of cold (-80°C) 80% Methanol.

    • Vortex vigorously for 30 seconds.

    • Incubate at -80°C for 1 hour (enhances precipitation).

  • Clarification:

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean glass vial.

  • Drying & Reconstitution:

    • Evaporate supernatant to dryness under nitrogen gas (TurboVap) at 30°C.

    • Reconstitute in 50 µL of mobile phase (e.g., 90% Acetonitrile / 10% Water).

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column (e.g., Waters BEH Amide).

    • MRM Transitions (Negative Mode):

      • Endogenous D-Lyxose: m/z 149.0 → 89.0 (Deprotonated precursor to fragment).

      • D-Lyxose-1,2-13C2: m/z 151.0 → 91.0 (Mass shift of +2 Da retained in fragment).

  • Data Analysis:

    • Calculate the Area Ratio:

      
      
      
    • Determine concentration using a calibration curve of unlabeled D-Lyxose plotted against

      
      .
      

Advanced Application: Probing Sugar Transport (GLUT Promiscuity)

Cancer cells upregulate Glucose Transporters (GLUT1, GLUT3) to fuel the Warburg effect. These transporters are often promiscuous, accepting other pentoses. D-Lyxose-1,2-13C2 can be used as a transport tracer to profile the "permeability" of cancer cells to rare sugars, which is critical for designing glycoconjugate drugs (e.g., Lyxose-linked chemotherapeutics).

Mechanism of Action

Unlike Glucose, D-Lyxose is not rapidly phosphorylated by Hexokinase in all cell types. Therefore, the intracellular accumulation of D-Lyxose-1,2-13C2 primarily reflects transport capacity rather than metabolic flux.

Transport_Pathway Extracellular Extracellular Space D-Lyxose-1,2-13C2 GLUT GLUT1 / GLUT3 (Overexpressed in Cancer) Extracellular->GLUT Competition with Glucose Intracellular Intracellular Space [13C]-Lyxose Accumulation GLUT->Intracellular Facilitated Diffusion Metabolism Metabolic Dead End (Slow/No Phosphorylation) Intracellular->Metabolism Minimal Flux

Caption: D-Lyxose-1,2-13C2 acts as a probe for GLUT transporter capacity independent of downstream glycolysis.

Protocol 2: Competitive Transport Assay

Objective: Determine if a specific cancer cell line (e.g., Lung Carcinoma A549) transports D-Lyxose via GLUT1.

  • Cell Prep: Seed A549 cells in 6-well plates. Starve of glucose for 1 hour (Krebs-Ringer buffer).

  • Tracer Addition: Add 5 mM D-Lyxose-1,2-13C2 to the media.

    • Control: Add 5 mM D-Lyxose-1,2-13C2 + 10 µM Cytochalasin B (GLUT inhibitor).

  • Incubation: Incubate for short time points (0, 5, 10, 30 min) to measure initial rate.

  • Quench: Rapidly wash cells with ice-cold PBS to stop transport.

  • Extraction: Extract intracellular metabolites (as per Protocol 1).

  • Analysis: Measure intracellular [M+2] Lyxose signal.

    • Result Interpretation: If Cytochalasin B inhibits uptake, D-Lyxose enters via GLUTs. The rate of 13C accumulation quantifies the transporter's affinity for rare sugars.

Data Presentation & Reference Values

When using D-Lyxose-1,2-13C2, typical MS parameters must be optimized.

ParameterEndogenous D-LyxoseD-Lyxose-1,2-13C2 (ISTD)Rationale
Precursor Ion (m/z) 149.0 [M-H]-151.0 [M-H]-+2 Da shift from two 13C atoms.
Product Ion (m/z) 89.0 (C3-C5 fragment)91.0 (C3-C5 + label?)Note: Fragmentation must be verified. If C1-C2 is lost, the label is lost. Ideally, select a transition that RETAINS C1-C2.
Retention Time 4.52 min4.52 minIdentical elution corrects for ion suppression.
Collision Energy -15 eV-15 eVOptimized for pentose fragmentation.

Critical Technical Note: In MS/MS, one must ensure the selected fragment ion contains the 1,2-carbon atoms. If the fragmentation cleaves the C1-C2 bond, the distinction between labeled and unlabeled forms may be lost or complicated. The 151.0 -> 73.0 transition (often corresponding to C2-C3 cleavage retaining the top fragment) is often preferred for 1,2-labeled pentoses.

References

  • Li, J. H., et al. (2023).[1] Metabolomic Characteristics and Clinical Implications in Pathological Subtypes of Lung Cancer. ResearchGate. Link

    • Context: Identifies D-Lyxose as one of 8 key metabolites distinguishing Small Cell Lung Cancer (SCLC)
  • Tan, Y., et al. (2017). Recent advances in the metabolomic study of bladder cancer. Clinica Chimica Acta / NIH. Link

    • Context: Lists D-Lyxose as a metabolite with altered expression in Bladder Cancer tissue/urine.[2]

  • MedChemExpress. (2023). D-Lyxose Product Information and Biological Activity. Link

    • Context: Describes D-Lyxose as a rare pentose and starting material for anti-tumor nucleoside analogs.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Stable Isotope Tracing (Rare Sugars)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering low incorporation rates of D-Lyxose-1,2-13C2 in mammalian cell culture.

Topic: Troubleshooting Poor Incorporation of D-Lyxose-1,2-13C2

Executive Summary

Poor incorporation of D-Lyxose-1,2-13C2 is rarely a quality issue with the isotope itself. In 95% of mammalian cell culture cases, the root cause is competitive inhibition by D-Glucose at the transporter level (GLUT family) or a metabolic bottleneck due to the lack of specific isomerases required to funnel Lyxose into the Pentose Phosphate Pathway (PPP).

This guide uses a "Triage-to-Protocol" structure to diagnose the bottleneck and provides a validated Low-Glucose Pulse Protocol to maximize uptake.

Phase 1: Diagnostic Triage

Before altering your workflow, answer these three diagnostic questions to pinpoint the failure mode.

Q1: What is the Glucose concentration in your labeling media?

The Issue: Mammalian hexose transporters (GLUT1, GLUT3, GLUT4) facilitate D-Lyxose uptake, but they have a significantly lower affinity (


)  for Lyxose compared to Glucose.
  • Mechanism: If you are using standard DMEM (25 mM Glucose) or RPMI (11 mM Glucose), the glucose molecules outcompete Lyxose for transporter binding sites by a factor of >100:1.

  • Verdict: If Glucose > 0.5 mM, Uptake Competition is your primary failure mode.

Q2: Does your cell line express D-Lyxose Isomerase or specific kinases?

The Issue: Unlike bacteria, mammalian cells lack a dedicated high-flux "Lyxose Isomerase."

  • Mechanism: D-Lyxose is an isomer of D-Xylose and D-Ribose.[1] To be "incorporated" (metabolized into biomass or energy), it must usually be isomerized to D-Xylulose to enter the Pentose Phosphate Pathway (PPP).[1] Without this conversion, Lyxose accumulates in the cytosol or is effluxed without being incorporated into downstream metabolites (nucleotides, amino acids).

  • Verdict: If you see intracellular Lyxose but no labeled downstream metabolites (e.g., labeled Ribose-5-P or Lactate), you have a Metabolic Stall .

Q3: How are you detecting incorporation? (NMR vs. MS)

The Issue: D-Lyxose incorporation is often trace-level.

  • Verdict: 1D-NMR is often too insensitive for rare sugar tracing in mammalian cells unless the specific enrichment is >5%. LC-MS/MS (MRM mode) is the required standard for this application.

Phase 2: Data & Causality Analysis

Table 1: Competitive Inhibition Parameters (Pentose vs. Hexose)

Note:


 values are approximate for GLUT1; lower 

indicates higher affinity.
SubstrateAffinity (

)
Standard Media Conc.Competitive Status
D-Glucose ~1–2 mM10–25 mMDominant (Saturates Transporter)
D-Lyxose >20 mM (Est.)1–5 mM (Tracer)Suppressed (Cannot bind)
D-Xylose ~20–30 mMN/ASuppressed

Key Insight: To achieve 50% transporter occupancy for Lyxose, you must lower Glucose to near-starvation levels (<0.5 mM) or increase Lyxose concentration to unphysiological levels (which causes osmotic stress).

Phase 3: Visualization of the Bottleneck

The following diagram illustrates the "Gatekeeper Effect" where Glucose blocks Lyxose entry, and the downstream enzymatic void preventing metabolic incorporation.

Lyxose_Bottleneck cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glucose_Ext D-Glucose (High Conc.) GLUT GLUT Transporter (Gatekeeper) Glucose_Ext->GLUT High Affinity (Blocks Lyxose) Lyxose_Ext D-Lyxose-1,2-13C2 Lyxose_Ext->GLUT Competition Lyxose_Int Intracellular D-Lyxose-13C GLUT->Lyxose_Int Restricted Influx Xylulose D-Xylulose-5-P Lyxose_Int->Xylulose Rate Limiting Step (Low Isomerase Activity) PPP Pentose Phosphate Pathway Xylulose->PPP Biomass Nucleotides/Glycans (Poor Incorporation) PPP->Biomass

Figure 1: The "Gatekeeper Effect." High extracellular glucose (Red) saturates GLUT transporters, preventing D-Lyxose (Green) uptake. Furthermore, the conversion to Xylulose is often a metabolic dead-end in mammalian cells without engineered enzymes.

Phase 4: Validated Troubleshooting Protocols

Protocol A: The "Glucose-Depletion Pulse" Method

Use this protocol to force Lyxose uptake by temporarily removing the competitor (Glucose).

Prerequisites:

  • Dialyzed FBS (to remove endogenous glucose).

  • Glucose-Free DMEM or RPMI base.

Step-by-Step:

  • Starvation Phase (1 hour): Wash cells 2x with PBS. Incubate in Glucose-Free media (supplemented with 2 mM Glutamine and 10% Dialyzed FBS) for 60 minutes.

    • Why? This depletes intracellular glucose pools and upregulates GLUT transporter surface expression.

  • Labeling Phase (Pulses):

    • Prepare media containing 5 mM D-Lyxose-1,2-13C2 and a minimal amount of Glucose (0.5 mM ).

    • Note: You need a tiny amount of glucose to maintain cell viability (ATP production) during long incubations, but it must be low enough to allow Lyxose binding.

  • Time Course: Harvest cells at 6, 12, and 24 hours. Rare sugar metabolism is slow; standard 1-hour flux times are insufficient.

  • Quenching: Rapidly wash with ice-cold PBS and quench with 80% Methanol (-80°C) immediately to preserve metabolite pools.

Protocol B: The "High-Gradient" Loading Method

Use this if your cells cannot tolerate low glucose (e.g., sensitive primary neurons).

  • Maintain standard Glucose (5 mM).

  • Increase D-Lyxose-1,2-13C2 concentration to 20–25 mM .

  • Logic: By equalizing the molar ratio, you statistically improve the probability of Lyxose binding to GLUTs, despite the affinity difference.

  • Warning: Monitor for osmotic stress.

Phase 5: Frequently Asked Questions (FAQs)

Q: I see 13C-Lyxose inside the cell, but no labeled lactate or nucleotides. Why? A: This confirms Uptake Success but Metabolic Failure . Mammalian cells generally lack D-lyxose isomerase. The Lyxose enters but cannot easily convert to D-Xylulose to enter the Pentose Phosphate Pathway.

  • Solution: If your goal is to study flux, you may need to transfect the cells with a bacterial xylA (Xylose Isomerase) gene, which often accepts Lyxose as a substrate [1].

Q: Can I use 2-NBDG (fluorescent glucose) to test uptake? A: Yes. You can use 2-NBDG as a proxy. Treat cells with Lyxose and 2-NBDG. If Lyxose is binding the transporter, it should competitively inhibit 2-NBDG fluorescence. If fluorescence remains high, Lyxose is not interacting with the transporter effectively [2].

Q: Is the "1,2-13C2" labeling pattern significant for this failure? A: No, the specific isotope position does not affect uptake. However, the 1,2-label is designed to differentiate between the Oxidative PPP (loss of C1 as CO2) and Glycolysis. If Lyxose does enter metabolism, it likely enters via the non-oxidative branch (like Xylulose), meaning the C1/C2 carbons would be retained. If you see no label scrambling, it confirms the sugar is inert.

References

  • Induction of D-xylose uptake and expression of NAD(P)H-linked xylose reductase... Source: National Institutes of Health (PMC) Context: Establishes the mechanism of pentose uptake via hexose transporters and the requirement for specific reductases/isomerases for metabolism.

  • D-Xylose as a sugar complement regulates blood glucose levels... Source: National Institutes of Health (PMC) Context: Demonstrates the competitive inhibition between Glucose and pentoses (Xylose/Lyxose) at the transporter level in mammalian muscle cells.

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: National Institutes of Health (PMC) Context: Provides the gold-standard methodologies for 13C flux analysis and tracer selection.

  • Discovery of a Human Metabolite That Mimics the Bacterial Quorum-Sensing Autoinducer AI-2 Source: ACS Publications Context: Identifies rare pentose isomers (like L-xylosone/Lyxose derivatives) as potential endogenous metabolites, validating their existence but low abundance in human metabolomes.

Sources

troubleshooting isotopic labeling experiments with D-Lyxose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing isotopically labeled D-Lyxose. This guide is designed to provide expert insights and practical solutions to common challenges encountered during metabolic tracing experiments. Drawing from field-proven experience, we will explore the causality behind experimental outcomes and provide robust, self-validating protocols to enhance the integrity and success of your research.

Frequently Asked Questions & Troubleshooting Guides

This center is structured in a question-and-answer format to directly address the specific issues you may face.

Section 1: Experimental Design & Setup

Question 1: I am planning my first experiment with labeled D-Lyxose. What are the most critical considerations for a successful experimental design?

Answer: A successful isotopic labeling experiment begins with a meticulously planned design. Simply adding a tracer to your system is insufficient; you must ensure the experiment can answer your specific biological question. Here are the foundational pillars to consider:

  • Choice of Isotopic Label (¹³C vs. ²H):

    • Uniformly ¹³C-labeled D-Lyxose ([U-¹³C₅]D-Lyxose): This is the most common choice for tracing carbon fate. It allows you to track the entire carbon backbone of D-Lyxose as it is incorporated into downstream metabolites. This is ideal for metabolic flux analysis (MFA) where understanding carbon transitions is key.[1][2]

    • Position-specific ¹³C-labeled D-Lyxose (e.g., [1-¹³C]D-Lyxose): This is a more advanced tool used to resolve specific pathway activities. For example, the fate of the C1 carbon in the Pentose Phosphate Pathway (PPP) is different from other carbons, making a [1-¹³C] tracer highly informative for measuring oxidative PPP flux.

    • Deuterium-labeled D-Lyxose ([²H]D-Lyxose or D-Lyxose-d): Deuterium (²H) is used to trace hydrogen atoms. This is particularly useful for studying redox metabolism (NADPH/NADH production) and the activity of dehydrogenases. However, be aware that high concentrations of deuterium can exert a "kinetic isotope effect," potentially slowing down enzymatic reactions.[3][4] Additionally, hydrogen-deuterium exchange with water can complicate data interpretation.[5]

  • Tracer Concentration and Purity:

    • Concentration: The concentration of labeled D-Lyxose should be high enough to induce significant labeling but not so high that it perturbs the native metabolic state of the system. We recommend starting with a concentration similar to that of other key sugars (e.g., glucose) in your media, but this may require optimization.

    • Purity: Always verify the chemical and isotopic purity of your tracer. Contamination with other unlabeled or labeled carbon sources can confound your results. Request a Certificate of Analysis from your supplier.

  • Labeling Duration and Isotopic Steady State:

    • Metabolite pools turn over at different rates. Glycolytic intermediates may reach isotopic steady state (where the labeling percentage of a metabolite becomes constant) within minutes, while TCA cycle intermediates can take hours, and macromolecules like proteins or lipids can take over 24 hours.[6]

    • Actionable Protocol: Conduct a time-course experiment (e.g., sampling at 0, 1, 4, 8, and 24 hours) to determine when your key metabolites of interest reach isotopic steady state. This is a critical validation step for quantitative flux analysis.

  • Essential Experimental Controls:

    • Unlabeled Control: Culture your cells/system in parallel with identical media containing only unlabeled D-Lyxose. This is crucial for correcting for the natural abundance of ¹³C (~1.1%) in your mass spectrometry data.[6][7]

    • Time-Zero (T₀) Control: Harvest a sample immediately after adding the labeled tracer. This sample represents the baseline and helps identify any rapid, non-metabolic isotope exchange or analytical artifacts.

Section 2: Troubleshooting Low Isotope Incorporation

Question 2: My mass spectrometry results show very low isotopic enrichment in downstream metabolites after feeding [U-¹³C₅]D-Lyxose. What are the likely causes and how can I fix this?

Answer: This is one of the most common and frustrating issues in tracer experiments. Low incorporation of the label into downstream metabolites effectively means your experiment has failed to report on pathway activity. The cause can be biological, methodological, or analytical. A systematic approach is required for troubleshooting.

Below is a workflow diagram and a detailed table to guide your investigation.

TroubleshootingWorkflow Start Low Isotope Incorporation Detected CheckData Step 1: Verify Analytical Data - Check raw MS data for labeled D-Lyxose peak - Confirm natural abundance correction Start->CheckData TracerPresent Is labeled D-Lyxose detected in the cell extract? CheckData->TracerPresent CheckMethod Step 2: Review Methodology - Quenching efficiency - Extraction protocol - Sample stability TracerPresent->CheckMethod Yes NoUptake Problem: Poor Tracer Uptake Solution: Check transporter expression, increase tracer concentration or duration TracerPresent->NoUptake No MethodOK Are methods robust? CheckMethod->MethodOK CheckBiology Step 3: Investigate Biological Factors - Cell viability and health - D-Lyxose transport - Metabolic pathway activity MethodOK->CheckBiology Yes Degradation Problem: Metabolite Degradation Solution: Optimize quenching/extraction, run samples immediately MethodOK->Degradation No NoMetabolism Problem: Low Metabolic Flux Solution: Use metabolic activators, check for pathway inhibition CheckBiology->NoMetabolism Low Flux Dilution Problem: Isotope Dilution Solution: Deplete unlabeled pools, check for competing carbon sources CheckBiology->Dilution High Unlabeled Pools

Caption: A logical workflow for troubleshooting low isotopic incorporation.

Table 1: Troubleshooting Guide for Low Isotopic Enrichment

Potential CauseKey Diagnostic CheckRecommended Solution(s)
1. Poor Tracer Uptake Analyze intracellular levels of labeled D-Lyxose. If they are low, the tracer is not entering the cell efficiently.- Verify Transporter Expression: D-Lyxose is a rare sugar; your cell model may lack efficient transporters. D-xylose transport in bacteria is known to be mediated by specific carrier proteins.[8] Investigate if your system has known pentose transporters. - Increase Tracer Concentration/Duration: A higher extracellular concentration can increase uptake. Longer incubation times may also be necessary.
2. Low Metabolic Activity Assess overall cell health and metabolic rate (e.g., via a cell viability assay or by measuring oxygen consumption).- Ensure Healthy Culture: Use cells in the exponential growth phase. Stressed or senescent cells have altered metabolism. - Check for Pathway Inhibition: D-Lyxose itself can inhibit some enzymes, such as D-xylose isomerase.[8] Ensure your experimental conditions are not inadvertently shutting down the pathway you wish to measure.
3. Isotope Dilution Check your media formulation for other carbon sources (e.g., glucose, glutamine, pyruvate in FBS). Check for large pre-existing intracellular pools of unlabeled metabolites.- Use Dialyzed Serum: Fetal Bovine Serum (FBS) contains high levels of amino acids and other metabolites that can dilute your tracer. - Modify Media: Remove competing carbon sources if experimentally permissible. - Pre-incubation: Consider a brief pre-incubation in carbon-free media to deplete intracellular stores before adding the tracer (caution: this can stress cells).
4. Inefficient Quenching/Extraction Run a recovery experiment with a known amount of a standard to test your extraction efficiency.- Optimize Quenching: Metabolism must be stopped almost instantaneously to preserve the in-vivo labeling state.[6] For adherent cells, rapid aspiration of media followed by flooding with ice-cold 80% methanol is effective. For suspension cells, fast filtration and immediate quenching is required. Avoid washing steps with saline as this can alter metabolite pools.
5. Analytical Insensitivity Review your mass spectrometer's settings. Check the signal-to-noise ratio for your target metabolites in a standard solution.- Optimize MS Method: Ensure your instrument parameters (e.g., collision energy, scan time) are optimized for your target analytes. - Improve Chromatography: Enhance separation from interfering species using techniques like HILIC for polar metabolites.[9]
Section 3: Interpreting Unexpected Labeling Patterns

Question 3: I am using [U-¹³C₅]D-Lyxose and see labeling in metabolites that don't seem directly connected to the Pentose Phosphate Pathway. How do I interpret this?

Answer: This is an excellent observation and highlights the interconnectedness of cellular metabolism. The isotopic label from D-Lyxose is not confined to a single linear pathway. Understanding its distribution is key to uncovering novel metabolic activities.

First, let's visualize the expected primary metabolic fate of D-Lyxose. It is expected to be isomerized to D-xylulose, phosphorylated to D-xylulose-5-phosphate, and then enter the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[10]

LyxoseMetabolism D_Lyxose [U-¹³C₅]D-Lyxose D_Xylulose [U-¹³C₅]D-Xylulose D_Lyxose->D_Xylulose Lyxose Isomerase X5P [U-¹³C₅]Xylulose-5-P D_Xylulose->X5P Xylulokinase PPP_NonOx Non-Oxidative Pentose Phosphate Pathway X5P->PPP_NonOx Glycolysis Glycolysis Intermediates (Fructose-6-P, GAP) PPP_NonOx->Glycolysis Transketolase/ Transaldolase Nucleotides Nucleotide Synthesis (via Ribose-5-P) PPP_NonOx->Nucleotides Isomerase TCA TCA Cycle Glycolysis->TCA

Caption: Expected metabolic entry of D-Lyxose into central carbon metabolism.

Here are the primary reasons for seeing widespread labeling:

  • PPP to Glycolysis Integration: The non-oxidative PPP is a major hub that directly connects pentose metabolism with glycolysis.[11][12] The enzymes transketolase and transaldolase can convert two molecules of xylulose-5-P (10 carbons total) into glycolytic intermediates like fructose-6-P (6 carbons) and glyceraldehyde-3-P (3 carbons). Once the ¹³C label enters glycolysis, it will naturally flow into the TCA cycle, amino acid synthesis, and lipid synthesis.

  • Carbon Scrambling: The reversible reactions of the non-oxidative PPP can "scramble" the carbon atoms. This means the original position of a ¹³C atom in D-Lyxose does not necessarily correspond to the same position in a downstream product like sedoheptulose-7-phosphate. This is a normal feature of the pathway.

  • CO₂ Fixation: If the labeled carbons are fully oxidized to ¹³CO₂ in the TCA cycle, this ¹³CO₂ can be re-incorporated into central metabolism through carboxylation reactions (e.g., pyruvate carboxylase forming oxaloacetate, or acetyl-CoA carboxylase in fatty acid synthesis). This can lead to M+1 labeling in a wide variety of metabolites.

  • Tracer Impurity: Although less common with reputable suppliers, it's worth considering if your labeled D-Lyxose tracer might be contaminated with another labeled substance, such as [U-¹³C₆]glucose. This can be checked by running a pure standard of your tracer on your analytical platform.

Section 4: Analytical & Methodological Protocols

Question 4: What is a reliable, step-by-step protocol for quenching metabolism and extracting polar metabolites to preserve isotopic labeling patterns?

Answer: The integrity of your results depends entirely on the quality of your sample preparation. The goal is to halt enzymatic activity instantly and efficiently extract the metabolites of interest. The protocol below is a robust starting point for both adherent and suspension cells.[6]

Protocol: Fast Quenching and Metabolite Extraction

Reagents & Materials:

  • Ice-cold 80% Methanol (HPLC-grade Methanol in HPLC-grade Water)

  • Ice-cold 100% Methanol

  • Liquid Nitrogen

  • Cell Scrapers (for adherent cells)

  • Centrifuge capable of reaching -9°C or 4°C

  • Lyophilizer or SpeedVac

Procedure for Adherent Cells:

  • Place the culture plate on a floating rack in an ice-water bath to cool the plate rapidly.

  • Aspirate the culture medium as quickly and completely as possible.

  • Immediately add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

  • Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.

  • Using a cell scraper, scrape the frozen cell lysate into the methanol.

  • Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifuge at maximum speed (>16,000 x g) for 10 minutes at 4°C or lower to pellet protein and cell debris.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This is your metabolite extract.

  • Dry the extract completely using a lyophilizer or SpeedVac. Store the dried pellet at -80°C until analysis.

Procedure for Suspension Cells:

  • Rapidly transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifuging for the shortest possible time at a low temperature (e.g., 1 min at 1,000 x g, 4°C).

  • Quickly aspirate the supernatant.

  • Immediately resuspend the cell pellet in 1 mL of ice-cold 80% methanol.

  • Flash freeze the tube in liquid nitrogen.

  • Thaw the sample on ice and vortex vigorously for 1 minute to ensure cell lysis.

  • Proceed from Step 7 of the adherent cell protocol.

Self-Validation Check: To ensure this protocol does not introduce artifacts, process a parallel plate of unlabeled cells and spike in a known amount of a labeled standard (e.g., ¹³C-aspartate) before the extraction. The recovery of this standard in your final extract will validate the efficiency of your procedure.

References

  • Fiveable. (n.d.). Isotope labeling and tracer experiments. Biological Chemistry II Class Notes. Retrieved from [Link]

  • Wikipedia. (2024). Isotopic labeling. Retrieved from [Link]

  • Skala, L. (1987). Method of preparing D-lyxose labelled with /sup 14/C radioisotope or /sup 13/C stable isotope. (Patent No. CS 231399 B). Retrieved from [Link]

  • van Winden, W. A., et al. (2005). Metabolic flux analysis using ¹³C peptide label measurements. Metabolic Engineering, 7(3), 188-198. Retrieved from [Link]

  • Neasta, J., et al. (2014). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics, 11(3), 291-303. Retrieved from [Link]

  • Yuan, J., et al. (2017). Metabolomics and isotope tracing. Cell Metabolism, 26(1), 96-110. Retrieved from [Link]

  • Bañares, A. B., et al. (2021). Xylose Metabolism in Bacteria. Encyclopedia.pub. Retrieved from [Link]

  • Cheng, L. L., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2410-2428. Retrieved from [Link]

  • Bañares, A. B., et al. (2021). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. Processes, 9(10), 1779. Retrieved from [Link]

  • Feng, X., & Zhao, H. (2013). Metabolomic and ¹³C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Metabolic Engineering, 16, 9-18. Retrieved from [Link]

  • Antal, K., et al. (2011). Stereoselective HPLC analysis of racemic mixture of d,l-lyxose (#) and d,l-mannose (*). Journal of Chromatography B, 879(32), 3809-3814. Retrieved from [Link]

  • Wikipedia. (2024). Pentose phosphate pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). 60 questions with answers in ISOTOPE LABELING. Retrieved from [Link]

  • Hosios, A. M., & Vander Heiden, M. G. (2022). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Current Opinion in Biotechnology, 76, 102741. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of xylose in yeasts and bacteria. Retrieved from [Link]

  • Ge, T., et al. (2020). The pentose phosphate pathway in health and disease. The FEBS Journal, 287(15), 3184-3203. Retrieved from [Link]

  • ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. Retrieved from [Link]

  • Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524. Retrieved from [Link]

  • MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 13(1), 114. Retrieved from [Link]

  • Li, L., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10137-10145. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pentose phosphate pathway – Knowledge and References. Retrieved from [Link]

  • Sas, K. M., et al. (2011). Analytical Approaches to Metabolomics and Applications to Systems Biology. Nephron Experimental Nephrology, 119(1), e1-e11. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

  • Dubuis, S., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers in Molecular Biosciences, 9, 988352. Retrieved from [Link]

  • Hector, R. E., et al. (2013). Growth and fermentation of D-xylose by Saccharomyces cerevisiae expressing a novel D-xylose isomerase originating from the bacterium Prevotella ruminicola TC2-24. Biotechnology for Biofuels, 6(1), 84. Retrieved from [Link]

  • Garg, N. K. (2012). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Journal of the American Chemical Society, 134(3), 1396-1399. Retrieved from [Link]

  • MDPI. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. Metabolites, 13(9), 998. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2014). Isotope Enhanced Approaches in Metabolomics. Current Metabolomics, 1(1), 31-48. Retrieved from [Link]

  • ResearchGate. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Retrieved from [Link]

  • Meijnen, J. P., et al. (2015). Engineering of a Synthetic Metabolic Pathway for the Assimilation of (d)-Xylose into Value-Added Chemicals. ACS Synthetic Biology, 4(4), 414-421. Retrieved from [Link]

  • Fodor, T., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 527. Retrieved from [Link]

  • Biology LibreTexts. (2022). 13.4: Pentose Phosphate Pathway of Glucose Oxidation. Retrieved from [Link]

  • PNAS. (2021). Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria. Proceedings of the National Academy of Sciences, 118(40), e2108821118. Retrieved from [Link]

  • UC Berkeley. (2008). Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY. Retrieved from [Link]

  • Isowater Corporation. (n.d.). Applications for Deuterium. Retrieved from [Link]

  • Choi, J. H., et al. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Frontiers in Microbiology, 12, 707641. Retrieved from [Link]

  • Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8442-8447. Retrieved from [Link]

  • ResearchGate. (2021). Analytical techniques in metabolomics. Retrieved from [Link]

  • Lum, J. J., et al. (2023). Strategies for uncovering stable isotope tracing patterns between cell populations. Current Opinion in Biotechnology, 83, 102991. Retrieved from [Link]

  • Kinetic Discovery. (n.d.). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Retrieved from [Link]

Sources

Technical Support Center: D-Lyxose-1,2-13C2 NMR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers working with isotopically labeled carbohydrates. It moves beyond basic operation into signal physics and specific molecular behavior.

Ticket ID: NMR-13C-LYX-OPT Status: Open Assigned Specialist: Senior Application Scientist, Bio-NMR Division

Executive Summary

You are working with D-Lyxose-1,2-13C2 . This is a specific isotopomer where only the anomeric carbon (C1) and the adjacent carbon (C2) are enriched with Carbon-13.

The Critical Physics:

  • Scalar Coupling (

    
    ):  Because C1 and C2 are directly bonded and both labeled, they will split each other's signals. You will not see singlets for C1 and C2; you will see doublets with a coupling constant (
    
    
    
    ) of approximately 40–48 Hz . This is a feature, not an artifact.
  • Mutarotation: Unlike glucose, D-Lyxose has a unique equilibrium profile. In aqueous solution, it exists as a mixture of four isomers (

    
    -pyranose, 
    
    
    
    -pyranose,
    
    
    -furanose,
    
    
    -furanose). This dilutes your labeled signal across multiple chemical shifts.

Module 1: Sample Preparation & Environment

Objective: Maximize effective concentration and control isomeric distribution.

Solvent Selection Strategy

The choice of solvent dictates the complexity of your spectrum.

SolventEffect on D-LyxoseRecommendation
D₂O (Deuterium Oxide) Full Mutarotation. You will see all 4 isomers. The

-pyranose form dominates (~70%), but

-pyranose (~28%) and furanose forms (<2%) will appear as "impurity" peaks.
Standard. Use for biological relevance. Allow 2-4 hours for equilibrium before acquiring quantitative data.
DMSO-d₆ Kinetic Trapping. If you dissolve crystalline

-D-lyxose, it mutarotates very slowly. You can capture a clean

-pyranose spectrum if acquired immediately.
Specialized. Use for simplified spectral assignment or to isolate a single anomer.
Acetone-d₆ Hydrogen Bonding. Enhances resolution of hydroxyl protons (if not exchanging), but poor solubility for free sugars.Not Recommended unless using per-acetylated derivatives.
The "Trace Acid" Trap

Issue: Users often report "drifting chemical shifts" or "broad lines" during long acquisitions. Root Cause: Trace acidity (from NMR tubes or degrading solvent) catalyzes mutarotation, causing the equilibrium to shift during the scan. Protocol:

  • Buffer your D₂O with 10-50 mM phosphate buffer (pH 7.0).

  • Alternatively, add a trace of EDTA to chelate paramagnetic impurities (Fe³⁺, Cu²⁺) which shorten

    
     and broaden lines.
    

Module 2: Acquisition Parameters (The Workflow)

Objective: Balance sensitivity with resolution given the C-C splitting.

Pulse Sequence Decision Matrix

Do not use standard "Carbon" parameters blindly. The 1,2-coupling requires specific handling.

PulseSequenceLogic Start Start: Define Goal Goal1 Goal: Structural Connectivity (Prove C1-C2 bond) Start->Goal1 Goal2 Goal: Maximum Sensitivity (Low concentration) Start->Goal2 Goal3 Goal: Clean Chemical Shifts (Remove Jcc splitting) Start->Goal3 Seq1 1D 13C {1H} Decoupled Result: C1/C2 appear as Doublets Goal1->Seq1 Standard Seq3 1D 13C INADEQUATE (or 1,1-ADEQUATE) Filters out natural abundance Goal1->Seq3 Advanced Seq2 1H-13C HSQC Result: 2D Correlation (Best for resolving isomers) Goal2->Seq2 Seq4 Constant-Time HSQC (CT-HSQC) Collapses Jcc coupling in F1 Goal3->Seq4

Caption: Decision tree for selecting the optimal pulse sequence based on experimental goals for 1,2-labeled carbohydrates.

Optimizing the 1D Carbon Spectrum ( )

The C1-C2 coupling (


) is approximately 45 Hz .
  • Spectral Window: Ensure the window covers 90–105 ppm (Anomeric) and 60–80 ppm (Bulk ring).

  • Relaxation Delay (

    
    ): 
    
    • C1 (Anomeric) has a longer

      
       than C2.
      
    • Standard: 2.0 seconds.[1]

    • Quantitative: 10.0 seconds (required if integrating

      
       vs 
      
      
      
      ratios accurately).
  • Decoupling: Use WALTZ-16 for proton decoupling. Warning: Do not attempt to decouple Carbon-13; you need the C-C coupling to confirm your label is present.

The "Gold Standard": HSQC Optimization

For 1,2-labeled Lyxose, the HSQC (Heteronuclear Single Quantum Coherence) is superior to 1D Carbon because it detects the sensitive Proton (


) signal.
  • The Artifact: You will see the C1 cross-peak split into a doublet in the vertical (F1/Carbon) dimension.

  • Optimization:

    • Set CNST2 (coupling constant) to 145 Hz (standard

      
      ).
      
    • Resolution: Increase points in F1 (TD1) to at least 256 or 512. The C-C splitting is ~45 Hz; if your digital resolution is too low, the doublet will look like a fat, blurry blob.

Module 3: Troubleshooting & FAQs

Q1: "My C1 peak is a doublet. Is my sample contaminated?"

A: No. This is the signature of your label.

  • Explanation: You have essentially created a localized spin-system. C1 sees the spin state of C2 (

    
     or 
    
    
    
    ).
  • Verification: Measure the distance between the two peaks in Hz. If it is 40–48 Hz , it is the

    
     coupling [1]. If it is 10–15 Hz, it might be a long-range proton coupling (check proton decoupling).
    
Q2: "I see four sets of peaks. I thought Lyxose was just one molecule."

A: Lyxose is a "shapeshifter." In D₂O, it mutarotates.[2]

  • The Breakdown:

    • 
      -D-Lyxopyranose:  ~70% (Major peaks, C1 
      
      
      
      94 ppm).
    • 
      -D-Lyxopyranose:  ~28% (Minor peaks, C1 
      
      
      
      94.5 ppm).
    • Furanose forms: <2% (Very weak peaks, often shifted downfield).

  • Action: If you need to simplify, switch to DMSO-d₆ (see Module 1) or lower the temperature to 278 K to shift the equilibrium slightly and sharpen exchange-broadened peaks [2].

Q3: "My signal-to-noise is lower than expected for an enriched sample."

A: You are fighting "Splitting Dilution."

  • Isomer Dilution: Your 100% enriched sample is split into 70%

    
     and 30% 
    
    
    
    .
  • J-Coupling Dilution: Each of those peaks is further split into a doublet (50% intensity each).

  • Result: Your effective peak height is only ~35% of what you'd expect for a single-isomer, singlet peak.

  • Fix: Increase number of scans (NS) by a factor of 4 (since S/N scales with

    
    ).
    

Module 4: Advanced Mechanism (Mutarotation)

Understanding the equilibrium is vital for assigning the minor peaks in your spectrum.

Mutarotation AlphaPyr Alpha-Pyranose (Major Form ~70%) OpenChain Open Chain (Aldehyde Intermediate) AlphaPyr->OpenChain Ring Opening OpenChain->AlphaPyr BetaPyr Beta-Pyranose (Minor Form ~28%) OpenChain->BetaPyr Ring Closing Furanose Furanose Forms (<2%) OpenChain->Furanose 5-Membered Ring BetaPyr->OpenChain Furanose->OpenChain

Caption: The mutarotation pathway of D-Lyxose in aqueous solution. The open-chain aldehyde is the transient intermediate allowing conversion between anomers.

References

  • Serianni, A. S., et al. (2021).[3][4] "Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group Conformation." Physical Chemistry Chemical Physics. Available at: [Link]

  • Sanz-Vicente, I., et al. (2019). "Conformational Behavior of D-Lyxose in Gas and Solution Phases by Rotational and NMR Spectroscopies." The Journal of Physical Chemistry Letters. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Metabolomics Standards: D-Lyxose." BMRB Entry. Available at: [Link]

Sources

Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 13C labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their metabolic flux analysis (MFA) studies. Here, we address common challenges related to isotopic scrambling and provide expert-backed solutions to ensure the accuracy and integrity of your data.

Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in 13C labeling studies?

Isotopic scrambling is the redistribution of 13C labels to different carbon positions within a metabolite, or between metabolites, in a manner that deviates from the expected primary metabolic pathway.[1][2] In essence, it's the randomization of isotope positions within a molecule.[2] This phenomenon poses a significant challenge because 13C Metabolic Flux Analysis (13C-MFA) depends on the precise tracking of these labeled carbons to accurately calculate the rates (fluxes) of metabolic pathways.[2] When scrambling occurs, the resulting mass isotopomer distributions no longer accurately reflect the activity of the metabolic pathways under investigation, which can lead to incorrect flux calculations and flawed interpretations of cellular metabolism.[1][2]

Q2: What are the primary biochemical causes of isotopic scrambling?

Isotopic scrambling is often an inherent consequence of the architecture of central carbon metabolism. The main contributors include:

  • Bidirectional Reactions: Many enzymes in central metabolism, particularly in glycolysis and the Pentose Phosphate Pathway (PPP), catalyze reversible reactions. This bidirectionality allows labeled products to revert to substrates, shuffling the carbon positions and scrambling the original labeling pattern.[1]

  • Metabolic Cycles: The Tricarboxylic Acid (TCA) cycle is a major hub for scrambling. As labeled acetyl-CoA enters the cycle, the 13C atoms are incorporated into intermediates. With each turn of the cycle, the labels can be redistributed. A key scrambling event occurs at the level of succinate, a symmetric molecule, which leads to the randomization of labels between its four carbons.[3]

  • The Pentose Phosphate Pathway (PPP): The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions can significantly rearrange the carbon backbone of sugars, leading to extensive scrambling of glucose-derived labels.[1][4]

  • Futile Cycles: When two opposing metabolic pathways operate simultaneously (e.g., glycolysis and gluconeogenesis), metabolites are continuously cycled, which can lead to the scrambling of isotopic labels.[2]

Troubleshooting Guide
Q3: I'm seeing 13C enrichment in unexpected metabolites or carbon positions. How do I identify the source of scrambling?

Observing unexpected labeling patterns is a classic sign of isotopic scrambling. To diagnose the source, consider the following systematic approach:

Step 1: Re-evaluate Your Metabolic Model An inaccurate or incomplete metabolic model is a primary cause of discrepancies between expected and observed labeling.[5][6]

  • Verify Reactions: Ensure all reactions in your model are biologically accurate for your specific organism and experimental conditions.[5]

  • Check Atom Transitions: Meticulously verify the carbon atom mappings for each reaction. Incorrect atom transitions will lead to erroneous simulated labeling patterns.[5]

  • Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented, as this can significantly impact labeling patterns.[5]

Step 2: Investigate Key Scrambling-Prone Pathways

The diagram below illustrates how different pathways can contribute to the scrambling of a [U-13C]-glucose tracer.

ScramblingPathways cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle Glucose [U-13C]Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Bidirectional PPP Pentose Phosphate Pathway (PPP) G6P->PPP Non-oxidative rearrangements PYR Pyruvate F6P->PYR AcCoA Acetyl-CoA PYR->AcCoA PPP->F6P CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG SUC Succinate (Symmetric) AKG->SUC MAL Malate SUC->MAL Scrambling Point OAA Oxaloacetate MAL->OAA OAA->CIT caption Major pathways contributing to isotopic scrambling.

Caption: Major pathways contributing to isotopic scrambling.

  • Pentose Phosphate Pathway: The PPP is a notorious source of scrambling. If you suspect PPP activity, consider using tracers that can better distinguish it from glycolysis, such as [1,2-13C2]glucose.[7]

  • TCA Cycle: The symmetry of succinate and the bidirectionality of some TCA cycle reactions are common causes of scrambling.[3][8] Analyze the labeling patterns of TCA cycle intermediates like malate and citrate to assess the extent of scrambling.

Step 3: Evaluate Experimental Procedures

  • Quenching: Inefficient or slow quenching of metabolism during sample collection can allow enzymatic reactions to continue, altering the in vivo labeling patterns.[2][9] Ensure your quenching method is rapid and effective. A combination of rapid filtration followed by quenching in cold methanol (-80°C) has been shown to be highly efficient.[9]

  • Metabolite Exchange: Intracellular metabolites can exchange with unlabeled pools in the extracellular medium. For example, lactate produced by cells can be exported and then re-imported, diluting the intracellular 13C enrichment.[1] Consider washing cells with an unlabeled medium prior to adding the 13C-labeled media to minimize this effect.[10]

Q4: How can I experimentally minimize isotopic scrambling?

While some scrambling is unavoidable, several strategies can minimize its impact:

Table 1: Strategies to Minimize Isotopic Scrambling

StrategyPrincipleKey Considerations
Optimal Tracer Selection Choose a 13C tracer that maximizes the labeling differences between pathways of interest.For example, [1,2-13C2]glucose is often preferred over [U-13C6]glucose for resolving PPP fluxes.[7][11] Parallel labeling experiments with different tracers can also provide more robust data.[12]
Achieve Isotopic Steady State Ensure that the labeling patterns of metabolites are stable over time before harvesting.To validate this, measure isotopic labeling at multiple time points.[5] If steady state is not achievable, consider non-stationary MFA.[5][13]
Rapid Sampling and Quenching Instantly halt all metabolic activity to preserve the in vivo isotopic state.Protocols involving rapid filtration and immediate immersion in a cold solvent like methanol are effective.[9][14]
Minimize Extracellular Exchange Reduce the influence of unlabeled extracellular metabolite pools.Pre-incubating cells in an unlabeled medium can help equilibrate and wash out extracellular metabolites before introducing the tracer.[10]
Q5: What is the recommended experimental workflow to ensure high-quality 13C labeling data?

A robust experimental design is critical for minimizing scrambling and obtaining reliable data.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Sample Processing & Analysis A 1. Cell Culture (Unlabeled Medium) B 2. Prepare 13C-Labeling Medium A->B C 3. Media Switch to 13C-Labeling Medium B->C D 4. Incubation (Achieve Isotopic Steady State) C->D E 5. Rapid Quenching of Metabolism D->E F 6. Metabolite Extraction E->F G 7. MS/NMR Analysis F->G H 8. Data Analysis (Correction & Flux Calculation) G->H caption A validated workflow for 13C labeling experiments.

Sources

Technical Support Center: D-Lyxose-1,2-¹³C₂ Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for D-Lyxose-1,2-¹³C₂. This guide is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled sugar in cell culture for metabolic tracing studies. As a rare pentose, D-Lyxose offers unique opportunities to probe specific metabolic pathways, particularly those related to pentose metabolism and nucleotide synthesis. However, its novelty in widespread application necessitates a thorough understanding of its behavior in complex biological systems.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity and reproducibility of your experiments. Our goal is to equip you with the knowledge to anticipate and address challenges related to the stability and metabolism of D-Lyxose-1,2-¹³C₂ in your cell culture models.

Troubleshooting Guide: Common Issues in D-Lyxose-1,2-¹³C₂ Tracing Experiments

This section addresses specific problems that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites

Q: We have introduced D-Lyxose-1,2-¹³C₂ into our cell culture, but we are observing minimal to no incorporation of the ¹³C label into our target metabolites (e.g., nucleotides, lactate). What are the potential causes and how can we troubleshoot this?

A: This is a common challenge in stable isotope tracing experiments and can stem from several factors, ranging from experimental design to the inherent biology of your cell line.

  • Causality & Explanation:

    • Cellular Uptake and Metabolism: Not all cell lines may efficiently transport or metabolize D-Lyxose. Unlike glucose, which has well-characterized transporters, the uptake mechanisms for D-Lyxose in many cell types are not fully elucidated. Furthermore, the metabolic pathways that utilize D-Lyxose may not be highly active in your specific cell model.

    • Dilution by Unlabeled Precursors: The ¹³C-labeled D-Lyxose can be significantly diluted by endogenous pools of unlabeled pentoses or other precursors that feed into the same metabolic pathways. This is particularly relevant if your culture medium contains high concentrations of glucose, which can be shunted into the pentose phosphate pathway, generating unlabeled pentoses.

    • Instability of D-Lyxose-1,2-¹³C₂: While generally stable, prolonged incubation in culture medium at 37°C and physiological pH can lead to some degradation of the sugar, reducing the effective concentration of the tracer available to the cells.

    • Insufficient Labeling Time: The time required to reach isotopic steady-state, where the fractional labeling of intracellular metabolites becomes constant, varies depending on the pathway and the turnover rate of the metabolite pool.[1] For some pathways, this can take several hours.[1]

  • Troubleshooting & Optimization:

    • Verify Cellular Uptake: Before conducting a full tracing experiment, perform a pilot study to confirm that your cells can take up D-Lyxose. This can be done by incubating cells with a high concentration of labeled D-Lyxose for a short period and measuring the intracellular labeled D-Lyxose pool.

    • Optimize Labeling Conditions:

      • Increase Tracer Concentration: If toxicity is not a concern, increasing the concentration of D-Lyxose-1,2-¹³C₂ in the medium can help to overcome dilution effects.

      • Reduce Competing Carbon Sources: Consider reducing the concentration of glucose in your medium during the labeling period. However, be aware that this can significantly alter cellular metabolism.

      • Extend Labeling Time: Perform a time-course experiment to determine the optimal labeling duration for your target metabolites to reach isotopic steady-state.

    • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous sugars and other small molecules that can dilute your tracer. Using dialyzed FBS can help to minimize this issue.

    • Control for Media Stability: Prepare fresh labeling medium immediately before use to minimize the potential for non-enzymatic degradation of D-Lyxose.

Issue 2: High Variability in ¹³C Enrichment Between Replicates

Q: We are observing significant variability in the percentage of ¹³C labeling in our target metabolites across our biological replicates. What could be causing this inconsistency?

A: High variability can compromise the statistical power of your study and obscure real biological effects. The root causes are often related to subtle inconsistencies in experimental execution.

  • Causality & Explanation:

    • Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth phase at the time of labeling can lead to variations in metabolic activity and, consequently, tracer incorporation.

    • Variable Sample Handling: Inconsistencies in the timing of media changes, washing steps, or the quenching and extraction of metabolites can introduce significant variability.

    • Analytical Instrument Instability: Fluctuations in the performance of the mass spectrometer or NMR can lead to inconsistent measurements.

  • Troubleshooting & Optimization:

    • Standardize Cell Culture Practices: Ensure that all replicates are seeded at the same density and are at a similar confluency (e.g., 80%) at the start of the labeling experiment. Use the same batch of media and supplements for all replicates.

    • Implement a Rigorous and Consistent Workflow: Create a detailed, standardized protocol for the entire experimental procedure, from media preparation to metabolite extraction. Process all replicates in parallel to the greatest extent possible.

    • Incorporate Internal Standards: The use of a ¹³C-labeled internal standard that is not expected to be metabolized by the cells can help to normalize for variations in sample handling and instrument performance.

    • Validate Instrument Performance: Calibrate and validate your analytical instrument before running your samples. Include a set of standards at the beginning and end of your sample sequence to monitor for any performance drift.

Frequently Asked Questions (FAQs)

Q1: How stable is D-Lyxose-1,2-¹³C₂ in standard cell culture media like DMEM or RPMI-1640?

A1: While specific quantitative data on the degradation of D-Lyxose in cell culture media is limited, we can infer its stability based on the behavior of other monosaccharides. Sugars in aqueous solutions at physiological pH and 37°C can undergo non-enzymatic reactions.[2]

  • Non-Enzymatic Glycation: D-Lyxose, as a reducing sugar, can participate in non-enzymatic glycation, reacting with amino groups of amino acids and proteins in the media to form Schiff bases and Amadori products.[3][4][5] This can reduce the effective concentration of the tracer.

  • pH and Temperature: The rate of these degradation reactions is influenced by pH and temperature. Standard cell culture conditions (pH 7.2-7.4, 37°C) are generally conducive to slow degradation over time.[2]

Recommendation: To minimize degradation, it is best to prepare fresh labeling medium containing D-Lyxose-1,2-¹³C₂ immediately before each experiment. Avoid prolonged storage of the complete labeling medium at 37°C.

Q2: What are the expected metabolic fates of D-Lyxose-1,2-¹³C₂ in mammalian cells?

A2: The metabolism of D-Lyxose in mammalian cells is not as well-characterized as that of D-glucose. However, based on known enzymatic activities, several potential pathways exist:

  • Isomerization to D-Xylulose: D-Lyxose can be isomerized to D-xylulose, which is an intermediate in the pentose phosphate pathway (PPP).[6] The ¹³C label would then be incorporated into other PPP intermediates and subsequently into nucleotides (ribose-5-phosphate) or glycolytic intermediates.

  • Other Metabolic Conversions: It is possible that other, less characterized enzymatic pathways could metabolize D-Lyxose. The specific metabolic fate will likely be cell-type dependent.

Q3: How do I choose the appropriate concentration of D-Lyxose-1,2-¹³C₂ for my experiment?

A3: The optimal concentration will depend on the specific goals of your experiment, the cell type, and the activity of the metabolic pathways of interest.

  • Starting Concentration: A common starting point is to replace the glucose in the medium with an equimolar concentration of D-Lyxose-1,2-¹³C₂. However, since D-Lyxose may not be as readily metabolized as glucose, higher concentrations may be necessary.

  • Dose-Response Experiment: It is highly recommended to perform a dose-response experiment to determine the concentration that provides sufficient labeling of downstream metabolites without causing cellular toxicity.

  • Consider the Biological Question: If you are studying competition between glucose and D-Lyxose metabolism, you will need to carefully consider the relative concentrations of both sugars.

Q4: What are the critical controls to include in my D-Lyxose-1,2-¹³C₂ tracing experiment?

A4: Proper controls are essential for the correct interpretation of your data.

  • Unlabeled Control: Culture cells in identical medium containing unlabeled D-Lyxose. This is crucial for determining the natural isotopic abundance of your target metabolites and for identifying any background peaks in your analytical measurements.[7]

  • No-Cell Control: Incubate the labeling medium without cells for the duration of the experiment. This will allow you to assess the chemical stability of D-Lyxose-1,2-¹³C₂ in your specific medium under your experimental conditions.

  • Time-Zero Control: Harvest a set of cells immediately after adding the labeling medium. This will establish the baseline labeling at the start of the experiment.

Data Presentation: Stability of Monosaccharides in Aqueous Solutions

ParameterEffect on StabilityRationale
Temperature Higher temperatures decrease stabilityIncreases the rate of chemical reactions, including degradation and glycation.
pH Deviations from neutral pH can decrease stabilityBoth acidic and alkaline conditions can catalyze the degradation of sugars.[2]
Presence of Amino Acids Decreases stabilityAmino groups react with the reducing end of the sugar in the Maillard reaction.[3][4][5]
Presence of Oxidizing Agents Decreases stabilityCan lead to the oxidation of the sugar molecule.

Experimental Protocols

Protocol 1: General Workflow for D-Lyxose-1,2-¹³C₂ Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

  • Media Preparation: On the day of the experiment, prepare fresh labeling medium. For example, use a glucose-free DMEM or RPMI-1640 base supplemented with dialyzed FBS, antibiotics, and the desired concentration of D-Lyxose-1,2-¹³C₂.

  • Pre-incubation (Optional): To deplete intracellular pools of unlabeled metabolites, you may pre-incubate the cells in a medium lacking the unlabeled equivalent of your tracer for a short period (e.g., 30-60 minutes) before adding the labeling medium.

  • Labeling: Aspirate the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells and place the plate back in the incubator for the desired labeling time.

  • Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold extraction solvent (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes.

  • Sample Analysis: Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis node_seed 1. Seed Cells node_media 2. Prepare Labeling Medium node_label 3. Introduce Labeled Medium node_media->node_label node_incubate 4. Incubate node_label->node_incubate node_quench 5. Quench Metabolism node_incubate->node_quench node_extract 6. Extract Metabolites node_quench->node_extract node_clarify 7. Clarify Extract node_extract->node_clarify node_analyze 8. LC-MS / NMR node_clarify->node_analyze metabolic_pathway cluster_uptake Cellular Uptake cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_products Downstream Products D-Lyxose-1,2-13C2_ext D-Lyxose-1,2-13C2 (Extracellular) D-Lyxose-1,2-13C2_int D-Lyxose-1,2-13C2 (Intracellular) D-Lyxose-1,2-13C2_ext->D-Lyxose-1,2-13C2_int Transport D-Xylulose D-Xylulose D-Lyxose-1,2-13C2_int->D-Xylulose Isomerase D-Xylulose-5P D-Xylulose-5-Phosphate D-Xylulose->D-Xylulose-5P Kinase Ribose-5P Ribose-5-Phosphate D-Xylulose-5P->Ribose-5P Epimerase Fructose-6P Fructose-6-Phosphate D-Xylulose-5P->Fructose-6P Transketolase Nucleotides Nucleotides Ribose-5P->Nucleotides Glyceraldehyde-3P Glyceraldehyde-3-Phosphate Fructose-6P->Glyceraldehyde-3P Multiple Steps Lactate Lactate Glyceraldehyde-3P->Lactate Multiple Steps

Caption: A diagram illustrating a potential metabolic route for D-Lyxose-1,2-¹³C₂ via the pentose phosphate pathway.

References

  • Ahmed, N. (2005). Advanced glycation endproducts—role in pathology of diabetic complications. Diabetes Research and Clinical Practice, 67(1), 3-21.
  • Boren, J., et al. (2010). The use of stable isotopes in the study of lipid and carbohydrate metabolism. Journal of Internal Medicine, 267(5), 443-457.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Selection of optimal tracers for ¹³C metabolic flux analysis: a comparison of heuristics. Metabolic Engineering, 19, 34-44.
  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.
  • Lane, A. N., & Fan, T. W. M. (2015). Regulation of mammalian nucleotide metabolism and its relation to cell cycle progression. Journal of Cellular Biochemistry, 116(3), 327-341.
  • Parry, C., et al. (2020). The stability of monosaccharides in aqueous solution.
  • Rabinowitz, J. D., & Purdy, J. G. (2009). Tools for measuring in vivo metabolism. Current Opinion in Biotechnology, 20(1), 51-57.
  • Wegner, A., et al. (2015). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Progress in Lipid Research, 59, 1-22.
  • Singh, R., et al. (2001). Maillard reaction in food systems: a review. Food Chemistry, 73(3), 241-254.
  • Yuan, J., et al. (2008). Isotopic steady-state and metabolic flux analysis. Methods in Cell Biology, 87, 293-322.
  • Zhang, L., et al. (2015). Characterization of a novel D-lyxose isomerase from the thermophilic bacterium, Cohnella laevoribosii.
  • Vistoli, G., et al. (2013). Advanced glycation end products: The good, the bad, and the ugly. Current Medicinal Chemistry, 20(21), 2697-2713.

Sources

common pitfalls in metabolic flux analysis using 13C tracers

Author: BenchChem Technical Support Team. Date: February 2026

Division: Systems Biology & Fluxomics Operator: Senior Application Scientist Status: Online

Welcome to the 13C-MFA Support Hub

Hello. You are likely here because your model isn't converging, your mass isotopomer distributions (MIDs) look skewed, or your confidence intervals are unacceptably wide.

In my 15 years of analyzing flux data, I have found that 90% of "modeling failures" are actually experimental design failures disguised as math problems. 13C-MFA is a rigorous self-validating system; if the data contradicts the model, the biology is usually trying to tell you something you missed.

Below are the Standard Operating Procedures (SOPs) and Troubleshooting Tickets for the most critical failure points in the workflow.

Module 1: Experimental Design & Tracer Selection

The "Input" Phase: Garbage in, garbage out.

Ticket #101: "My flux confidence intervals are huge/unresolved."

Diagnosis: Poor Tracer Selection. You cannot resolve all fluxes with a single tracer. Using [U-13C]Glucose alone is excellent for determining total biosynthetic fractional enrichment but poor for resolving complex cyclic pathways like the TCA cycle or the split between Glycolysis and the Pentose Phosphate Pathway (PPP).

Solution: Select a tracer that breaks the symmetry of your network.

Table 1: Tracer Selection Matrix

Metabolic Node of InterestRecommended Tracer(s)Mechanism of Resolution
Glycolysis vs. PPP [1,2-13C2]GlucosePPP cleaves C1 (CO2 loss), leaving C2. Glycolysis preserves C1-C2 bond. The ratio of M+1 to M+2 in lactate/alanine resolves this split.
TCA Cycle Anaplerosis [U-13C]Glucose + [1-13C]Glucose[1-13C]Glucose loses label at PDH (Pyruvate Dehydrogenase) but retains it via Pyruvate Carboxylase (PC).
TCA Cycle Cycling [13C5]GlutamineEnters directly into the TCA cycle, allowing resolution of reductive vs. oxidative flux directions.
Global Network Resolution Parallel Labeling Run two parallel experiments (e.g., [1,2-13C] in flask A, [U-13C] in flask B) and fit them simultaneously to a single model.
Ticket #102: "My labeling data changes every time I sample."

Diagnosis: Violation of Metabolic or Isotopic Steady State. MFA assumes the system is at Metabolic Steady State (constant fluxes/pool sizes) and Isotopic Steady State (constant labeling enrichment).

Protocol: The Steady-State Validation Check

  • Metabolic State: Monitor OD600 or extracellular glucose/lactate rates. Sampling must occur during the exponential phase where specific rates are constant.

  • Isotopic State: Calculate the required labeling duration (

    
    ).
    
    • Rule of Thumb: For glycolysis, steady state is reached in minutes. For TCA/Amino acids, it may take hours.

    • Test: Sample at

      
      , 
      
      
      
      , and
      
      
      . If MIDs change significantly, you are in the dynamic phase (requires Non-Stationary MFA, or INST-MFA).
Module 2: Sampling & Quenching

The "Snapshot" Phase: Freezing metabolism faster than it moves.

Ticket #201: "My intracellular pool sizes are lower than reported literature."

Diagnosis: Metabolite Leakage (The "Cold Shock" Error). A common error is washing cells with cold buffer or using cold methanol on fragile eukaryotic cells without considering membrane integrity. This causes "leakage," where intracellular metabolites wash out into the quenching solution.

Visual Workflow: Proper Quenching Logic

QuenchingLogic Start Select Quenching Method CellType Cell Type? Start->CellType Bacteria Bacteria/Yeast (Robust Cell Wall) CellType->Bacteria Mammalian Mammalian Cells (Fragile Membrane) CellType->Mammalian ColdMeOH Cold Methanol (-40°C) Direct Injection Bacteria->ColdMeOH Adherent Adherent? Mammalian->Adherent YesAdh Yes Adherent->YesAdh NoAdh No (Suspension) Adherent->NoAdh Wash Quick Wash (PBS 37°C) <5 seconds YesAdh->Wash LN2 Liquid Nitrogen Snap Freeze Wash->LN2 FastFilt Fast Filtration (<10s) NoAdh->FastFilt Leakage CRITICAL FAILURE: Cold wash on suspension cells causes >40% ATP loss NoAdh->Leakage Avoid Cold Wash FilterFreeze Freeze Filter in Liquid N2 FastFilt->FilterFreeze

Figure 1: Decision tree for metabolic quenching. Note that washing suspension mammalian cells with cold buffer often results in massive metabolite leakage.

Module 3: Mass Spectrometry & Data Processing

The "Measurement" Phase: Correcting for nature.

Ticket #301: "My Mass Isotopomer Distributions (MIDs) are physically impossible (e.g., negative values after correction)."

Diagnosis: Incorrect Natural Abundance Correction or Isobaric Interference. Raw MS data includes naturally occurring isotopes (1.1% 13C, 0.37% 15N, etc.) from the metabolite skeleton and the derivatization agent (if using GC-MS).

The Fix:

  • Define Formula Accurately: You must correct for the entire ion formula.

    • Example: TBDMS-derivatized Lactate is not just

      
      . It is 
      
      
      
      (Lactate + 2 TBDMS groups - protons). The Silicon isotopes (29Si, 30Si) have significant natural abundance (4.7%, 3.1%) that mimics 13C labeling.
  • Use Validated Algorithms: Do not write your own correction script in Excel unless you understand convolution matrices perfectly.

    • Recommended Tools: IsoCor (Python), IsoCorrectoR (R), or built-in vendor software (e.g., Agilent MassHunter).

Ticket #302: "My M+0 is suspiciously low/high."

Diagnosis: Saturation or Integration Error.

  • Detector Saturation: If your M+0 peak (unlabeled) is too high, the detector saturates, "clipping" the peak top. This artificially inflates the ratio of M+1/M+2 relative to M+0.

    • Check: Dilute sample 1:10 and re-inject. If the MID changes, you had saturation.

  • Integration Width: Ensure your integration window captures the entire peak width but excludes neighboring noise.

Module 4: Computational Modeling & Fitting

The "Interpretation" Phase: When the map doesn't match the territory.

Ticket #401: "My Chi-Square test failed (SSR is too high)."

Diagnosis: Structural Mismatch or Underestimated Error. The Sum of Squared Residuals (SSR) measures the distance between your simulated fluxes and experimental measurements.

Troubleshooting Protocol:

  • Check Measurement Error (

    
    ):  Did you set your standard deviation too low? A common mistake is assuming 1% error when the machine variability is 3%.
    
    • Rule: Minimum

      
       should be 0.01 (1 mol%) or the experimental standard deviation, whichever is larger.
      
  • Compartmentalization: Are you modeling a eukaryotic cell as a single bag?

    • Insight: Acetyl-CoA exists in both cytosol (lipid synthesis) and mitochondria (TCA cycle). If you measure whole-cell Acetyl-CoA (or its proxy), you are averaging two distinct pools with different labeling patterns.

    • Solution: Use cytosolic-specific markers (e.g., Fatty Acids) vs. mitochondrial markers (e.g., Citrate/Glutamate) to resolve these pools.

Visual: The Troubleshooting Logic Tree

Troubleshooting Start Run Flux Estimation (Minimize SSR) ChiTest Chi-Square Test (Goodness of Fit) Start->ChiTest Pass Pass (Fit Accepted) Analyze Flux Map ChiTest->Pass SSR < Chi^2_crit Fail Fail (Fit Rejected) ChiTest->Fail SSR > Chi^2_crit CheckError Check Measurement Error Is sigma too small? Fail->CheckError CheckLocal Check Local Residuals Which metabolite fits poorly? CheckError->CheckLocal Sigma OK Topology Modify Network Topology (Missing Reaction?) CheckLocal->Topology Specific Node Mismatch Compartment Check Compartmentalization (Cytosol vs Mito mixing?) CheckLocal->Compartment AcCoA/OAA Mismatch Topology->Start Re-run Compartment->Start Re-run

Figure 2: Logic flow for diagnosing a failed model fit. A high SSR usually indicates that the biological reality contains reactions or compartments not represented in your model.[1]

References
  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][2][3][4] Nature Protocols. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering. Link

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Link

Sources

Technical Support Center: Accurate Quantification in ¹³C D-Lyxose Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Correcting for Natural ¹³C Abundance

Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ¹³C-labeled D-Lyxose to probe metabolic pathways. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the critical "why" behind the essential data correction steps that ensure the scientific integrity of your findings. In the world of metabolic flux analysis, precision is paramount, and that begins with accurately accounting for the natural abundance of stable isotopes.

Introduction: The Hidden Variable in Your Mass Spectrometry Data

When you conduct a stable isotope tracing experiment, you introduce a substrate, in this case, D-Lyxose, that has been artificially enriched with the heavy isotope of carbon, ¹³C. The goal is to track the journey of these labeled carbon atoms through various metabolic pathways. However, a small fraction of carbon atoms in nature are already ¹³C (approximately 1.1%). This naturally occurring ¹³C is present in your cells, your media, and even in the derivatization agents you might use for GC-MS analysis.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during ¹³C labeling experiments with a focus on D-Lyxose.

Fundamental Concepts

Q1: What is natural isotopic abundance, and why does it matter for my D-Lyxose experiment?

A1: Every element with multiple stable isotopes has a specific natural isotopic abundance, which is the percentage of each stable isotope found in nature. For carbon, the two stable isotopes are ¹²C and ¹³C. The vast majority of carbon is ¹²C, but about 1.1% is ¹³C.[2] When you analyze a molecule like D-Lyxose (C₅H₁₀O₅) using mass spectrometry, there's a statistical probability that some of the molecules will naturally contain one or more ¹³C atoms, even before introducing your labeled tracer. This creates a baseline isotopic distribution that must be mathematically removed to isolate the signal from your ¹³C-D-Lyxose tracer.[1]

Q2: What is a Mass Isotopomer Distribution (MID), and how is it affected by natural ¹³C abundance?

A2: A mass isotopomer is a molecule that differs in the number of heavy isotopes it contains. A Mass Isotopomer Distribution (MID) is a vector that describes the fractional abundance of each mass isotopomer. For a 5-carbon sugar like D-Lyxose, you will have:

  • M+0: The isotopomer with no ¹³C atoms.

  • M+1: The isotopomer with one ¹³C atom.

  • M+2: The isotopomer with two ¹³C atoms.

  • ...and so on, up to M+5.

Natural ¹³C abundance means that even in an unlabeled sample, the M+1, M+2, etc., peaks will have a non-zero intensity. The correction process aims to calculate what the MID would be if there were no naturally occurring ¹³C, so that the remaining distribution is solely due to the incorporation of your ¹³C-D-Lyxose tracer.

Q3: Can I just subtract the MID of an unlabeled sample from my labeled sample?

A3: No, this is a common misconception and will lead to incorrect results. The contribution of natural abundance is combinatorial and depends on the number of carbons in the molecule and its fragments. A simple subtraction does not accurately account for the probabilistic nature of isotope distribution. The correct method involves using a correction matrix based on binomial probability.[1]

Experimental and Analytical Challenges with D-Lyxose

Q4: D-Lyxose is a "rare sugar." Are there any specific challenges I should be aware of?

A4: Yes, working with rare sugars like D-Lyxose can present unique challenges:

  • Metabolic Pathway Obscurity: The metabolic pathways of rare sugars are often less characterized than those of common sugars like glucose. For D-Lyxose, it's known to be metabolized to D-xylulose, which then enters the pentose phosphate pathway.[3][4] A thorough literature review to construct an accurate metabolic model for your specific biological system is crucial for meaningful flux analysis.

  • Analytical Separation: Chromatographically separating pentose isomers (like lyxose, xylose, ribose, and arabinose) can be challenging. Ensure your analytical method (e.g., LC-MS or GC-MS) provides adequate separation to avoid measuring co-eluting sugars, which would confound your labeling data.

  • Standard Availability: Pure, unlabeled standards for D-Lyxose and its downstream metabolites may be less readily available or more expensive than for common metabolites. These are essential for method development and as controls.

Q5: My mass spectrometer data for D-Lyxose shows unexpected M+1 and M+2 peaks in my unlabeled control. Should I be concerned?

A5: Not necessarily. As explained in Q1, this is expected due to the natural abundance of ¹³C. For a 5-carbon sugar like D-Lyxose, the theoretical natural abundance of M+1 is approximately 5.5% (5 carbons * 1.1% ¹³C abundance). You should be concerned if the observed abundances in your unlabeled control are significantly different from the theoretically calculated values, as this could indicate an issue with your analytical method or contamination.

Q6: I'm using a derivatization agent for my GC-MS analysis of D-Lyxose. Does this affect the natural abundance correction?

A6: Absolutely. Derivatization agents add atoms (including carbon) to your analyte. The natural isotopic abundances of all atoms in the derivatized molecule must be included in the correction algorithm.[1] For example, if you use a silylating agent that adds silicon atoms, you must also account for the natural abundances of ²⁹Si and ³⁰Si. Failure to do so will result in inaccurate correction.

Data Correction and Interpretation

Q7: How is the natural abundance correction mathematically performed?

A7: The correction is typically done using a matrix-based approach. The relationship between the measured MIDs and the corrected MIDs can be described by the equation:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of your raw mass isotopomer abundances.

  • C is the correction matrix, which is calculated based on the elemental composition of the molecule (and any derivatives) and the known natural isotopic abundances of each element.

  • M_corrected is the vector of the true, label-derived mass isotopomer abundances that you want to determine.

To find the corrected values, you would solve for M_corrected by inverting the correction matrix:

M_corrected = C⁻¹ * M_measured [5]

Q8: Do I need to perform these calculations manually?

A8: While it's important to understand the underlying principles, manual calculation is tedious and prone to error. Several software tools are available that can perform this correction for you. Popular options include IsoCorrectoR, AccuCor2, and various functionalities within larger metabolic flux analysis software suites.[5][6] These tools require the chemical formula of the metabolite (including any derivatization agents) as input.

Q9: What if the purity of my ¹³C D-Lyxose tracer is not 100%?

A9: This is a critical point. Commercially available labeled substrates are rarely 100% pure.[6] For example, a [U-¹³C₅]D-Lyxose tracer might be 99% pure, meaning 1% of the molecules are not fully labeled. This impurity must also be corrected for, as it affects the expected MIDs. Advanced correction software can often account for tracer impurity if you provide the manufacturer's specifications.[6][7]

Quantitative Data Summary

Accurate correction relies on precise knowledge of the natural isotopic abundances of all elements in the measured metabolite.

IsotopeMass (amu)Natural Abundance (%)
¹²C12.00000098.93
¹³C13.0033551.07
¹H1.00782599.9885
²H2.0141020.0115
¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
²⁸Si27.97692792.2297
²⁹Si28.9764954.6832
³⁰Si29.9737703.0872

Data sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Natural Abundance Correction Workflow

This protocol outlines the conceptual and practical steps for correcting your raw mass spectrometry data.

  • Data Acquisition:

    • Analyze your ¹³C-labeled samples and an unlabeled biological control sample using your established MS method.

    • Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) for D-Lyxose and its relevant downstream metabolites.

    • Normalize these peak areas to the total ion count for that metabolite to get the fractional abundances (the M_measured vector).

  • Determine the Elemental Composition:

    • Identify the precise chemical formula for the ion you are analyzing. For underivatized D-Lyxose (C₅H₁₀O₅), this is straightforward.

    • If using a derivatization agent (e.g., for GC-MS), determine the exact number of atoms added to the molecule. For example, per-trimethylsilylation of D-Lyxose adds 5 TMS groups (-Si(CH₃)₃), significantly altering the elemental composition.

  • Select and Use a Correction Software:

    • Choose a suitable correction tool (e.g., IsoCorrectoR).

    • Input the required information:

      • The measured fractional abundances for each metabolite.

      • The elemental composition of the analyzed ion (including derivatives).

      • (Optional but recommended) The isotopic purity of your ¹³C-D-Lyxose tracer.

  • Execute the Correction:

    • Run the correction algorithm. The software will construct the appropriate correction matrix and calculate the M_corrected vector.

  • Data Validation:

    • Review the corrected data. The sum of the fractional abundances in the corrected MID should still be equal to 1.

    • For your unlabeled control sample, the corrected M+0 value should be very close to 1, and all other isotopomers (M+1, M+2, etc.) should be close to 0. This is a good quality check for your correction procedure.

  • Downstream Analysis:

    • Use the corrected MIDs as input for your metabolic flux analysis software to calculate metabolic fluxes.

Visualization of the Correction Workflow

CorrectionWorkflow cluster_0 Experimental Data Acquisition cluster_1 Correction Inputs cluster_2 Correction Process RawMS Raw MS Data (Peak Areas) MID_Measured Measured MID Vector (M_measured) RawMS->MID_Measured Normalization Software Correction Software (e.g., IsoCorrectoR) MID_Measured->Software Composition Elemental Composition (e.g., C₅H₁₀O₅ + Derivatives) Composition->Software Purity Tracer Purity (e.g., 99% ¹³C) Purity->Software MID_Corrected Corrected MID Vector (M_corrected) Software->MID_Corrected Matrix Inversion (C⁻¹ * M_measured) MFA Metabolic Flux Analysis (MFA) MID_Corrected->MFA caption Data correction workflow.

Caption: A flowchart illustrating the process from raw mass spectrometry data to corrected mass isotopomer distributions for metabolic flux analysis.

Logical Relationships in Natural Abundance Correction

The core of the correction lies in understanding the probabilistic contribution of naturally abundant heavy isotopes to the measured signal.

LogicalRelationship cluster_result Composition of Measured Signal Measured Measured Signal (M+1) Observed by MS Tracer True Labeling (M+1) From ¹³C-D-Lyxose Tracer Natural Natural Correction Correction Goal: Isolate the 'True Labeling' signal Measured->Correction by mathematically removing Tracer->Measured is composed of Natural->Measured and caption Conceptual relationship of measured vs. true labeling.

Caption: A diagram showing how the measured mass spectrometer signal is a composite of true tracer labeling and contributions from natural isotopic abundance.

References

  • Wellen, K. E., & Thompson, C. B. (2012). A two-way street: reciprocal regulation of metabolism and signalling. Nature Reviews Molecular Cell Biology, 13(4), 270-276. [Link]

  • Christensen, B., Nielsen, J., & Kiltz, H. H. (1998). Correction of mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry, 33(3), 255-262. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Schellenberger, S. C. (2015). A practical framework for designing and executing 13C metabolic flux analysis studies. Current opinion in biotechnology, 34, 189-200. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). COMPLETE-MFA: a tool for comprehensive metabolic flux analysis at the genome-scale. Metabolic engineering, 16, 25-34. [Link]

  • Heinrich, P., Kammerer, B., & Eltz, S. (2018). and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific reports, 8(1), 1-10. [Link]

  • Rosman, K. J., & Taylor, P. D. (1998). Isotopic compositions of the elements 1997. Pure and applied chemistry, 70(1), 217-235. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

  • Buedenbender, S., & Schaffer, S. (2004). Growth on d-Lyxose of a Mutant Strain of Escherichia colik12 Using a Novel Isomerase and Enzymes Related to d-Xylose Metabolism. Microbiology, 150(9), 2951-2959. [Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). AccuCor: correction of mass spectrometry data for natural abundance in isotope labeling experiments. Analytical chemistry, 89(17), 9565-9572. [Link]

  • Niedenführ, S., Wiechert, W., & Nöh, K. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and bioengineering, 113(6), 1329-1337. [Link]

  • Lee, W. N. P., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1, 2-13C2] glucose. American Journal of Physiology-Endocrinology and Metabolism, 261(5), E637-E643. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. [Link]

  • Wang, L., et al. (2021). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Laboratory Investigation, 101(10), 1403-1410. [Link]

  • Wishart, D. S. (2007). Current progress in computational metabolomics. Briefings in bioinformatics, 8(5), 279-293. [Link]

  • Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2010). Ultrahigh performance liquid chromatography-tandem mass spectrometry method for fast and robust quantification of more than 100 central metabolic intermediates. Analytical chemistry, 82(11), 4403-4412. [Link]

  • Su, X., et al. (2019). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. ChemRxiv. [Link]

  • Zhang, J., et al. (2017). Untargeted metabolomics coupled with genomics in the study of sucrose and xylose metabolism in Pectobacterium betavasculorum. Frontiers in microbiology, 8, 222. [Link]

  • Rhodus, V. P., & Breen, J. J. (2024). Possible pathways of pentose metabolism. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing D-Lyxose Cellular Uptake

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: LYX-UPT-2024-OPT Assigned Specialist: Dr. Aris Thorne, Senior Lead, Rare Sugar Applications[1]

Welcome to the Rare Sugar Technical Support Hub

You have reached the advanced troubleshooting center for rare sugar metabolic engineering. If you are experiencing low intracellular accumulation, high assay variability, or metabolic stalling when working with D-Lyxose in mammalian (CHO, HEK293) or microbial systems, this guide is engineered to resolve your specific bottlenecks.

Unlike D-glucose, D-Lyxose is an aldopentose that lacks a dedicated high-affinity transporter in most native expression systems.[1] It relies on "molecular hijacking" of hexose transporters (GLUTs) or engineered permeases. This creates a distinct set of kinetic challenges that we will address below.

Module 1: The Transport Bottleneck (Root Cause Analysis)

User Query: "My cells are viable, but D-Lyxose uptake is negligible compared to glucose controls. Is the transporter inactive?"

Diagnosis: The transporter is likely active but competitively inhibited . D-Lyxose does not enter via a dedicated "lyxose channel."[1] In mammalian cells, it permeates primarily via GLUT1, GLUT2, and GLUT5 (facilitated diffusion).[1] However, these transporters have a significantly higher affinity (


) for D-glucose (approx. 1–5 mM) than for D-Lyxose (often >50 mM).[1]

If any glucose is present in your media, D-Lyxose uptake will be blocked by competitive exclusion.[1]

The Competitive Landscape (Visualized)

The following diagram illustrates the kinetic competition at the plasma membrane. Note the "Blocked" path when Glucose is present.

LyxoseTransport Extracellular Extracellular Environment Glucose D-Glucose (High Affinity) Extracellular->Glucose Lyxose D-Lyxose (Low Affinity) Extracellular->Lyxose GLUT GLUT Transporter (The Gatekeeper) Glucose->GLUT Preferential Binding (Km ~2mM) Lyxose->GLUT Competitive Blockage (Km >50mM) Intracellular Cytosol GLUT->Intracellular Metabolism Glycolysis (Rapid Flux) Intracellular->Metabolism Glucose Fate Stagnation Accumulation (Equilibrium Reached) Intracellular->Stagnation Lyxose Fate (Without Isomerase)

Figure 1: Competitive inhibition model showing D-Glucose outcompeting D-Lyxose for GLUT access.[1] Without downstream metabolism, Lyxose reaches passive equilibrium.[1]

Strategic Solutions
ParameterStandard ConditionOptimized Condition for D-LyxoseWhy? (Mechanistic Insight)
Basal Glucose 25 mM (HG DMEM)0 mM (Starvation) Removes competitive inhibitor.[1] Pre-incubate in glucose-free buffer (KRB) for 30 min to upregulate GLUT surface expression [1].[1]
Substrate Conc. 1–5 mM50–100 mM Due to high

, you must drive uptake via mass action (concentration gradient) to achieve significant intracellular flux.[1]
Temperature 37°C37°C vs. 4°C Use 4°C controls. If uptake persists at 4°C, you are measuring membrane leak/binding, not active transport.[1]

Module 2: Metabolic Trapping (The "Pull" Strategy)

User Query: "I see initial uptake, but it plateaus rapidly. Why can't I accumulate high concentrations?"

Diagnosis: You are facing the Equilibrium Trap . Because D-Lyxose is not natively phosphorylated by hexokinases in many cell lines, it enters the cell and flows back out (down the concentration gradient) once intracellular levels equal extracellular levels.[1] To enhance uptake, you must create a Metabolic Sink .[1]

The Solution: Engineering the "Pull" You must express D-Lyxose Isomerase (LyxI) .[1] This enzyme converts D-Lyxose to D-Xylulose, which can then be phosphorylated by Xylulokinase (XylB) and enter the Pentose Phosphate Pathway (PPP).[1] This conversion lowers the intracellular concentration of free D-Lyxose, maintaining the driving force for entry [2, 3].[1]

The Metabolic Sink Workflow

MetabolicPull Lyxose_Out D-Lyxose (Extracellular) GLUT Transport (GLUT/Permease) Lyxose_Out->GLUT Gradient Driven Lyxose_In D-Lyxose (Intracellular) GLUT->Lyxose_In Lyxose_In->GLUT Efflux (If not trapped) LyxI Enzyme: Lyxose Isomerase (The Metabolic Sink) Lyxose_In->LyxI Isomerization Xylulose D-Xylulose LyxI->Xylulose PPP Pentose Phosphate Pathway (Biomass/Energy) Xylulose->PPP Phosphorylation (Irreversible Trap)

Figure 2: The "Metabolic Pull" strategy.[1] Converting Lyxose to Xylulose prevents efflux and drives continuous uptake.

Module 3: Validated Protocol (Radioactive Uptake)

User Query: "How do I accurately measure uptake without background noise from membrane binding?"

Senior Scientist Note: Fluorescent analogs (like 2-NBDG) are bulky and often do not mimic the transport kinetics of rare sugars like Lyxose. The gold standard is Radiolabeled [14C]-D-Lyxose Uptake .[1]

Standardized Operating Procedure (SOP-LYX-04)

Reagents:

  • [14C]-D-Lyxose (Specific Activity > 50 mCi/mmol).[1]

  • Krebs-Ringer Buffer (KRB), Glucose-Free.[1]

  • Stop Solution: Ice-cold PBS + 100 µM Phloretin (inhibits GLUTs immediately).

  • Lysis Buffer: 0.1 M NaOH / 0.1% SDS.[1]

Step-by-Step Methodology:

  • Starvation (Critical):

    • Wash cells 2x with warm PBS.[1]

    • Incubate in glucose-free KRB for 30 minutes at 37°C. This clears cytosolic glucose and maximizes transporter availability.

  • Pulse:

    • Add [14C]-D-Lyxose to a final concentration of 50 mM (spiked with tracer).

    • Note: If testing competition, add unlabeled Glucose (10 mM) to control wells simultaneously.[1]

  • Incubation:

    • Incubate for 1, 5, and 10 minutes .

    • Troubleshooting: Do not exceed 10 minutes unless LyxI is co-expressed. Without metabolism, equilibrium is reached quickly, and data becomes noisy [4].[1]

  • The "Hard Stop":

    • Place plate on crushed ice.

    • Immediately aspirate media and flood with Ice-Cold Stop Solution (PBS + Phloretin).[1]

    • Why Phloretin? It locks the GLUT transporters, preventing the Lyxose from leaking out during the wash steps.

  • Lysis & Counting:

    • Lyse cells with NaOH/SDS for 30 min.

    • Neutralize with HCl.[1]

    • Add to scintillation fluid and count (CPM).

  • Data Normalization:

    • Normalize CPM to Total Protein (mg) (BCA Assay).

    • Subtract "Zero-Time" background (cells exposed to isotope for 0 seconds and washed immediately).[1]

Frequently Asked Questions (FAQ)

Q: Can I use 2-Deoxyglucose (2-DG) as a surrogate for Lyxose? A: No. 2-DG is a glucose analog with high affinity for GLUTs.[1] It will not reflect the low-affinity transport kinetics of D-Lyxose.[1] You must use labeled Lyxose or LC-MS direct detection.[1]

Q: My cells are dying after 24 hours of D-Lyxose exposure. A: This is likely ATP Depletion or Osmotic Stress .[1] If D-Lyxose accumulates but cannot be metabolized (no LyxI expression), it creates osmotic pressure.[1] Alternatively, if it is non-specifically phosphorylated but cannot enter glycolysis, it acts as an ATP sink.[1] Remedy: Lower the concentration or co-express the metabolic pathway (LyxI + Xylulokinase).

Q: Is there a chemical enhancer for uptake? A: Insulin can enhance uptake in insulin-sensitive cells (adipocytes, myocytes) by translocating GLUT4 to the membrane [5].[1] However, this only increases


 (capacity), not affinity (

).[1] The glucose starvation step remains mandatory.

References

  • NIH/National Library of Medicine. (2025). Structure and mechanism of the mammalian fructose transporter GLUT5. Retrieved from [Link]

  • Frontiers in Microbiology. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase. Retrieved from [Link]

  • MDPI. (2024). Engineering Xylose Isomerase for Industrial Applications.[2] Retrieved from [Link][1][3][4]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • MDPI. (2023). Enteric Infections, Dysbiosis, and Metabolic Dysfunction: The Role of Diarrheagenic Pathogens in Insulin Resistance. (GLUT4 Translocation Context). Retrieved from [Link][1][3][5]

Sources

Validation & Comparative

Technical Comparison: D-Lyxose-1,2-13C2 vs. U-13C D-Lyxose for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between D-Lyxose-1,2-13C2 and U-13C D-Lyxose , focusing on their application in metabolic flux analysis (MFA), pathway elucidation, and structural confirmation.

Executive Summary

The choice between D-Lyxose-1,2-13C2 (labeled at C1 and C2) and U-13C D-Lyxose (uniformly labeled) depends on the specific resolution required for your metabolic map.

  • Select D-Lyxose-1,2-13C2 if: You need to trace bond cleavage events , specifically the activity of Transketolase (TK) in the Pentose Phosphate Pathway (PPP), or distinguish between oxidative (C1 loss) and non-oxidative metabolic routes. It provides high-resolution isotopomer data for NMR (

    
    -coupling analysis) and specific mass shifts in MS/MS that reveal carbon skeleton rearrangements.
    
  • Select U-13C D-Lyxose if: You are determining total metabolic pool sizes , assessing cellular uptake rates, or performing global metabolomics where sensitivity is prioritized over mechanistic resolution. It generates maximum mass shifts (

    
    ), making it ideal for detecting low-abundance metabolites in complex matrices.
    

Scientific Foundation: The Fate of D-Lyxose

To understand the tracer choice, one must understand the entry of D-Lyxose into central carbon metabolism. In both bacterial and engineered systems, D-Lyxose is primarily metabolized via the Isomerase Pathway :

  • Isomerization: D-Lyxose is converted to D-Xylulose by D-Lyxose Isomerase (D-LI) .[1][2]

  • Phosphorylation: D-Xylulose is phosphorylated by Xylulokinase (XK) to D-Xylulose-5-Phosphate (X5P) .

  • PPP Entry: X5P enters the non-oxidative Pentose Phosphate Pathway.

Pathway Visualization

The following diagram illustrates how the labeling patterns diverge during the Transketolase reaction, a critical junction in pentose metabolism.

LyxoseTracing Lyx D-Lyxose (Extracellular) Xyl D-Xylulose (Intracellular) Lyx->Xyl D-LI (Isomerase) X5P Xylulose-5P (Ketose Donor) Xyl->X5P XK (Kinase) S7P Sedoheptulose-7P (Product 1) X5P->S7P C1-C2 Transfer (Transketolase) G3P Glyceraldehyde-3P (Product 2) X5P->G3P Remaining C3-C5 R5P Ribose-5P (Aldose Acceptor) R5P->S7P

Figure 1: Metabolic fate of D-Lyxose. The Transketolase reaction splits the C2-C3 bond of Xylulose-5P, separating the C1-C2 fragment from the C3-C5 fragment.

Detailed Technical Comparison

A. Information Content & Mechanism Elucidation[3]
FeatureD-Lyxose-1,2-13C2U-13C D-Lyxose
Primary Application Flux Topology & Bond Cleavage. Tracing the fate of the C1-C2 fragment specifically.Pool Size & Uptake. Measuring total incorporation into downstream metabolites.
Pentose Phosphate Pathway (PPP) High Resolution. Distinguishes between the "donor" C2 unit (from X5P) and the "acceptor" skeleton. If X5P is 1,2-labeled, the label moves exclusively to S7P (or F6P), leaving the G3P byproduct unlabeled.Low Resolution. All carbons are labeled. Both the transferred C2 unit and the remaining C3 fragment carry label. Harder to distinguish recycled carbon from new carbon without complex isotopomer modeling.
Isomerase Validation Specific. Confirms C1/C2 integrity. If D-LI is active, the 1,2-coupling is preserved in Xylulose.General. Confirms conversion but cannot detect intramolecular rearrangements as easily.
Mass Spectrometry Shift M+2. Distinct from naturally occurring isotopes, but smaller shift.M+5. Large mass shift, easily distinguishable from background noise and natural abundance.
B. NMR Spectroscopy Analysis

The difference is most profound in Nuclear Magnetic Resonance (NMR) studies.

  • D-Lyxose-1,2-13C2:

    • Signal: Produces clean doublets for C1 and C2 due to homonuclear

      
       scalar coupling (
      
      
      
      Hz).
    • Diagnostic Power: If the C1-C2 bond is broken (e.g., via oxidative decarboxylation losing C1, or TK activity splitting C2-C3), the coupling pattern changes.

      • Intact C1-C2: Doublet.

      • Cleaved C1 (loss): Signal disappears.

      • Cleaved C2-C3: C2 remains a doublet (coupled to C1), but chemical shift changes.

    • Advantage: Simplifies spectra by eliminating C3/C4/C5 couplings.

  • U-13C D-Lyxose:

    • Signal: Produces complex multiplets (doublet of doublets or more) for all carbons because every carbon is coupled to its neighbors.

    • Diagnostic Power: Excellent for assigning all carbon positions in a new metabolite but suffers from signal broadening , which reduces sensitivity and spectral resolution.

Experimental Protocols

Protocol A: Metabolic Flux Analysis (LC-MS/MS)

Objective: Trace D-Lyxose flux into Glycolysis via the PPP.

Reagents:

  • Tracer: D-Lyxose-1,2-13C2 (99% enrichment).

  • Matrix: Cell culture media (glucose-free or glucose-limited to force pentose utilization).

Workflow:

  • Seeding: Seed cells (e.g., engineered E. coli or mammalian lines) at

    
     cells/mL.
    
  • Pulse: Replace media with defined media containing 10 mM D-Lyxose-1,2-13C2 .

  • Quench: At steady state (e.g., 2 hours), quench metabolism by adding 5 volumes of ice-cold 80:20 Methanol:Water (-80°C).

  • Extraction: Vortex vigorously, centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for sugar phosphates.

    • Target Transitions (MRM):

      • Xylulose-5P: Monitor

        
         (unlabeled) and 
        
        
        
        (M+2).
      • Glyceraldehyde-3P (G3P):

        • If 1,2-13C2 Lyxose is used: Expect M+0 G3P (unlabeled) if derived from the C3-C5 fragment of X5P.

        • If U-13C Lyxose is used: Expect M+3 G3P.

      • Sedoheptulose-7P (S7P):

        • If 1,2-13C2 Lyxose is used: Expect M+2 S7P (label transferred from X5P to R5P).

Protocol B: Structural Elucidation (NMR)

Objective: Confirm D-Lyxose Isomerase activity (Lyxose -> Xylulose conversion).

  • Incubation: Mix 10 mM D-Lyxose-1,2-13C2 with purified enzyme in deuterated buffer (

    
    , pH 7.0).
    
  • Acquisition: Acquire 1D

    
     NMR and 2D 
    
    
    
    HSQC spectra.
  • Interpretation:

    • Substrate (Lyxose): Observe C1 doublet at

      
       94 ppm ( 
      
      
      
      -anomer) and C2 doublet at
      
      
      71 ppm.
    • Product (Xylulose): Look for the appearance of a ketone signal (C2) at

      
       213 ppm.
      
    • Validation: The C2 signal in Xylulose must remain a doublet (coupled to C1). If it becomes a singlet, the label at C1 has been lost or scrambled.

Decision Matrix

RequirementRecommended TracerReasoning
Tracing PPP "Recycling" D-Lyxose-1,2-13C2 Allows differentiation between the 2-carbon unit transferred by Transketolase and the remaining 3-carbon skeleton.
Measuring Total Uptake U-13C D-Lyxose Provides the highest sensitivity (M+5) and ensures all downstream metabolites are labeled regardless of fragmentation.
Cost Efficiency Varies U-13C is often cheaper (algal derived), while 1,2-13C2 is synthetic. However, 1,2-13C2 provides cleaner data for specific mechanistic questions, potentially reducing the number of replicates needed.
Unknown Pathway Discovery U-13C D-Lyxose "Lights up" the entire metabolic map. Any metabolite derived from Lyxose will carry a heavy isotope signature.

References

  • Metabolic Flux Analysis using 13C-Labeled Tracers. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the superiority of specific labeling (1,2-13C2 Glucose/Pentoses) for resolving PPP fluxes compared to uniform labeling. URL:[Link]

  • D-Lyxose Isomerase Characterization and Application. Source: PubMed.[3] Context: Details the enzymatic conversion of D-Lyxose to D-Xylulose and its industrial relevance, establishing the pathway entry point. URL:[Link]

  • 13C-NMR Spectroscopy for Metabolic Profiling. Source: PubMed.[3] Context: Explains the utility of [1,2-13C2] labeling patterns in NMR for distinguishing specific metabolic turns and couplings. URL:[Link]

  • Stable Isotope Tracing in Mammalian Cells. Source: Vertex AI / ResearchGate. Context: Comparative evaluation of [1,2-13C2] vs [U-13C] tracers for central carbon metabolism resolution. URL:[Link]

Sources

Precision Metabolic Profiling: D-Lyxose-1,2-13C2 vs. Standard 13C-Glucose Tracers

[1]

Executive Summary

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological snapshot.[1][2] While [1,2-13C2]Glucose remains the gold standard for quantifying the split between Glycolysis and the Pentose Phosphate Pathway (PPP), it often lacks the specificity required to dissect the non-oxidative branch or rare pentose interconversions.[1]

D-Lyxose-1,2-13C2 represents a specialized, high-precision probe.[1] Unlike glucose, which enters upstream of the major glycolytic checkpoints (Hexokinase/PFK), Lyxose enters directly into the pentose pool (via D-Xylulose), bypassing the oxidative decarboxylation step.[1] This guide compares these two tracers, demonstrating how a dual-tracer approach can decouple oxidative flux from non-oxidative recycling capacity.[1]

Part 1: The Metabolic Context[1][3][4]

To understand the utility of these tracers, one must visualize their entry points.[1] Glucose is a "Global Class" tracer, feeding all central carbon pathways.[1] Lyxose is a "Targeted Class" tracer, probing specific isomerase activity and the non-oxidative PPP capacity.[1]

Pathway Entry & Fate Diagram[1]

MetabolicPathwayscluster_legendLegendGlucose[1,2-13C2] Glucose(Extracellular)G6PG6P(Glucose-6-Phosphate)Glucose->G6PHexokinaseLyxose[1,2-13C2] D-Lyxose(Extracellular)XyluloseD-XyluloseLyxose->XyluloseLyxose Isomerase(Specific Entry)F6PF6P(Fructose-6-Phosphate)G6P->F6PGlycolysisRu5PRu5P(Ribulose-5-P)G6P->Ru5PG6PDH(Oxidative Phase)CO2CO2(Loss of C1)G6P->CO2C1 LossGAPGAP(Glyceraldehyde-3-P)F6P->GAPXu5PXu5P(Xylulose-5-P)Ru5P->Xu5PR5PR5P(Ribose-5-P)Ru5P->R5PXu5P->F6PTransketolase(Non-Ox Recycling)Xu5P->GAPTransketolaseXylulose->Xu5PXylulokinasePyruvatePyruvateGAP->PyruvateM+2 (Glycolytic)key1Blue: Glucose Tracer Pathkey2Red: Lyxose Tracer Path

Figure 1: Differential entry points. Glucose (Blue) must navigate the G6PDH checkpoint to enter the PPP.[1] Lyxose (Red) enters directly as Xylulose/Xu5P, bypassing the oxidative loss of Carbon-1.[1]

Part 2: Comparative Performance Analysis

The following table contrasts the performance of D-Lyxose-1,2-13C2 against the industry-standard [1,2-13C2]Glucose.

Tracer Selection Matrix[1]
Feature[1,2-13C2] Glucose (Standard)D-Lyxose-1,2-13C2 (Specialized)
Primary Application Quantifying Glycolysis vs. Oxidative PPP flux.[1]Probing non-oxidative PPP capacity and pentose interconversion.
Metabolic Entry Upstream (Hexokinase).[1] Feeds all central carbon pathways.[1]Downstream (Pentose/Glucuronate pathway).[1] Bypasses G6PDH.[1]
Oxidative PPP Sensitivity High. Loss of C1 (as CO2) results in M+1 downstream metabolites (Lactate/Alanine).[1]Null. Enters after the decarboxylation step.[1]
Glycolytic Background High. Produces dominant M+2 signal in pyruvate/lactate.[1]Low. Does not directly feed glycolysis unless recycled through PPP.[1]
Data Interpretation Ratio-based: M+1 (PPP) vs. M+2 (Glycolysis) in Lactate.Direct Incorporation: Appearance of label in R5P/Xu5P pools without M+1/M+2 interference.[1]
Cost Low (Commodity chemical).[1]High (Specialized synthesis).[1][3]
Key Scientific Insight: The "Bypass" Effect

When using [1,2-13C2]Glucose , the label is split.[1] The C1-C2 bond is preserved in glycolysis (yielding M+2 lactate) but broken in the oxidative PPP (C1 is lost, yielding M+1 lactate).[1]

  • Limitation: If the non-oxidative branch is highly active (recycling F6P back to G6P), the glucose signal becomes "scrambled," making it difficult to calculate absolute flux rates for nucleotide synthesis.[1]

  • The Lyxose Advantage: Because D-Lyxose enters as Xylulose-5-P, it floods the non-oxidative pool directly.[1] Measuring the rate of label appearance in Ribose-5-Phosphate (R5P) from Lyxose gives a direct readout of Transketolase/Transaldolase activity, uncoupled from the rate of glucose oxidation.[1]

Part 3: Experimental Protocol (Dual-Tracer Strategy)

To fully characterize pentose metabolism, a parallel labeling experiment is recommended.[1][4]

Workflow: Parallel Tracer Incubation

Objective: Distinguish Oxidative PPP flux (Glucose arm) from Non-Oxidative capacity (Lyxose arm).

Materials
  • Tracer A: [1,2-13C2] D-Glucose (>99% purity).

  • Tracer B: [1,2-13C2] D-Lyxose (>98% purity).[1]

  • Media: Glucose-free DMEM (for Tracer A) and Standard DMEM (for Tracer B, as Lyxose is a spike-in).[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed mammalian cells (e.g., CHO, HEK293, or cancer lines) in 6-well plates (10^6 cells/well).[1]

    • Incubate overnight to reach steady state.[1]

  • Tracer Pulse:

    • Arm A (Glucose): Wash cells 2x with PBS.[1] Add medium containing 10 mM [1,2-13C2]Glucose.[1]

    • Arm B (Lyxose): Maintain 10 mM unlabeled Glucose. Spike in 2 mM [1,2-13C2]Lyxose.[1] Note: Lyxose is often transported via facilitated diffusion; high glucose may inhibit uptake, so a lower glucose concentration (2-5 mM) may be required for Arm B.[1]

  • Metabolic Quench (Timepoint: 4h - 24h):

    • Rapidly aspirate media.[1]

    • Wash with ice-cold saline (0.9% NaCl).[1]

    • Add 500 µL 80:20 Methanol:Water (-80°C) to quench metabolism instantly.[1]

  • Extraction & Derivatization:

    • Scrape cells and transfer to tubes.[1] Vortex vigorously.

    • Centrifuge (15,000 x g, 10 min, 4°C) to pellet debris.

    • Dry supernatant under nitrogen flow.[1]

    • Derivatize (e.g., MOX-TBDMS) for GC-MS analysis of sugar phosphates.[1]

Data Analysis Logic (Mass Isotopomer Distribution)
  • Glucose Arm (Lactate Analysis):

    • Calculate

      
       (M+1) and 
      
      
      (M+2) fractions of Lactate.
    • PPP Flux Proxy:

      
       ratio.[1][4] (Higher ratio = Higher Oxidative PPP).[1]
      
  • Lyxose Arm (Ribose-5-P Analysis):

    • Measure label incorporation into Ribose-5-Phosphate (R5P).[1]

    • Since Lyxose enters as Xu5P, rapid appearance of label in R5P indicates high Pentose Isomerase activity.[1]

    • Appearance of label in F6P/GAP indicates active recycling (Non-oxidative PPP -> Glycolysis).[1]

Part 4: References

  • Brekke, E. M., et al. (2012).[1] "Assessing the Pentose Phosphate Pathway Using [1,2-13C2]glucose." Methods in Molecular Biology.

  • Jang, C., et al. (2018).[1] "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism. [1]

  • Wamelink, M. M., et al. (2008).[1] "The pentose phosphate pathway in health and disease: importance of the non-oxidative part." Journal of Inherited Metabolic Disease.

  • Lee, W. N., et al. (1998).[1] "Mass isotopomer analysis: spectral analysis of carbon-13-labeled metabolites." Analytical Biochemistry.

  • BenchChem. (2025).[1][2] "Comparative Analysis of 13C-Labeled Glucose Tracers." BenchChem Technical Guides.

Advanced Fluxomics: Validating Metabolic Models with D-Lyxose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: D-Lyxose-1,2-13C2 Primary Application: High-resolution validation of non-oxidative Pentose Phosphate Pathway (PPP) fluxes and rare sugar isomerase engineering.[1]

In the landscape of metabolic flux analysis (MFA), standard tracers like [1,2-13C2]-Glucose are the gold standard for resolving the split between glycolysis and the oxidative PPP.[1] However, these tracers fall short when validating engineered pathways for rare sugar utilization or resolving reversible fluxes within the non-oxidative PPP.

D-Lyxose-1,2-13C2 offers a distinct mechanistic advantage: it bypasses the decarboxylation step of the oxidative PPP (G6PDH/6PGDH), entering metabolism directly at the xylulose-5-phosphate node.[1] This allows researchers to decouple oxidative loss from non-oxidative recycling , providing a "clean" injection of labeled carbon into the pentose pool. This guide compares D-Lyxose-1,2-13C2 against standard alternatives and details the experimental protocol for its validation.

Part 1: The Tracer Landscape – Comparative Analysis

The choice of tracer dictates the resolution of your metabolic model.[2] While Glucose tracers are ubiquitous, they introduce "noise" into pentose analysis due to the loss of C1 as CO2. D-Lyxose-1,2-13C2 retains its carbon skeleton during isomerization, providing a higher-fidelity signal for specific downstream pathways.[1]

Table 1: Performance Comparison of Metabolic Tracers
FeatureD-Lyxose-1,2-13C2 (The Specialist)[1,2-13C2]-Glucose (The Standard)[1-13C]-Xylose (The Alternative)
Metabolic Entry Direct to Non-Ox PPP (via Xylulose-5P)Glycolysis (G6P)Direct to Non-Ox PPP (via Xylulose-5P)
Oxidative PPP Sensitivity Zero (Bypasses G6PDH)High (Resolves Glyc/PPP split)Zero
Label Retention High (M+2 doublet) .[1] Retains C1 & C2.Partial . C1 is lost as CO2 in ox-PPP.[1]Single label.
Isomerase Validation Specific for Lyxose Isomerase (LyxI)N/ASpecific for Xylose Isomerase (XylA)
Mass Spec Signal Strong M+2 signature .[1] Resistant to background noise.[1]Mixed M+1/M+2 depending on pathway.[1]Single M+1 peak (easier to confuse with natural abundance).[1]
Primary Use Case Validating rare sugar pathways; Non-ox PPP reversibility.General Central Carbon Metabolism (CCM).[1]Lignocellulosic biomass engineering.

Part 2: Mechanistic Insight & Pathway Visualization[1]

To validate a metabolic model using D-Lyxose-1,2-13C2, one must understand the specific atom transitions.[1] Unlike glucose, which is phosphorylated and then potentially decarboxylated, D-Lyxose is typically isomerized to D-Xylulose (by Lyxose Isomerase/Mannose Isomerase) and then phosphorylated to D-Xylulose-5-Phosphate (X5P).[1]

The Critical Differentiator:

  • Glucose [1,2-13C2]

    
     Oxidative PPP 
    
    
    
    Loss of C1 (CO2)
    
    
    Ribulose-5P [1-13C] (Label dilution).[1]
  • Lyxose [1,2-13C2]

    
     Isomerization 
    
    
    
    Xylulose-5P [1,2-13C2] (Label preservation).[1]

This preservation of the C1-C2 bond creates a unique "doublet" signature in downstream metabolites (GAP, F6P) that validates the activity of the non-oxidative branch without interference from oxidative flux.[1]

Figure 1: Differential Flux Entry – Lyxose vs. Glucose

MetabolicPathways cluster_legend Legend Glucose [1,2-13C2]-Glucose G6P G6P (M+2) Glucose->G6P Glycolysis Lyxose [1,2-13C2]-D-Lyxose Xylulose D-Xylulose (M+2) Lyxose->Xylulose Lyxose Isomerase (LyxI) Ru5P Ru5P (M+1) (Loss of C1) G6P->Ru5P Oxidative PPP (-CO2) X5P Xylulose-5P (M+2) (Entry Point) Ru5P->X5P Epimerase Xylulose->X5P Xylulokinase GAP GAP (M+2) X5P->GAP Transketolase F6P F6P (Recycled) X5P->F6P Transaldolase key1 Red Path: Oxidative Loss (C1 lost) key2 Blue Path: Direct Retention (C1+C2 kept)

Caption: Comparison of carbon fate. Note how Lyxose (Blue) enters the PPP preserving the C1-C2 bond, whereas Glucose (Red) undergoes oxidative decarboxylation, altering the isotopomer pattern.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for LC-MS/MS analysis.[1] The causality of each step is explained to ensure data integrity.

Phase 1: Tracer Feeding & Steady State

Objective: Achieve isotopic steady state without perturbing metabolic phenotype.

  • Media Preparation:

    • Prepare minimal media (e.g., M9) with D-Lyxose-1,2-13C2 (5-10 mM) as the sole carbon source (if the strain is engineered for growth) or as a tracer (10-20%) alongside unlabeled glucose (if probing co-metabolism).[1]

    • Causality: Using a mixture (e.g., 20% labeled Lyxose / 80% unlabeled Glucose) allows you to calculate the fractional contribution of Lyxose to the central pool.

  • Inoculation & Growth:

    • Inoculate pre-cultured cells (OD600 ~0.05).[1]

    • Harvest at mid-exponential phase (OD600 ~1.0).[1]

    • Validation Check: Ensure OD curves match unlabeled controls. If growth lags significantly, the tracer concentration may be inhibitory, or the engineered isomerase pathway is a bottleneck.

Phase 2: Quenching & Extraction (Critical Step)

Objective: Stop metabolism faster than the turnover rate of intracellular metabolites (<1 sec).[1]

  • Rapid Filtration:

    • Vacuum filter 1 mL of culture onto a 0.45 µm nylon membrane.[1]

  • Immediate Quenching:

    • Submerge the filter membrane immediately into -40°C Acetonitrile:Methanol:Water (40:40:20) .[1]

    • Causality: Cold organic solvents disrupt cell membranes and denature enzymes instantly.[1] Slow quenching leads to "ATP bleed" and alteration of sugar phosphate ratios, invalidating the flux model.

  • Extraction:

    • Vortex for 1 min, incubate at -20°C for 15 min.

    • Centrifuge at 13,000 x g for 10 min (4°C) to remove debris.

    • Collect supernatant.[1]

Phase 3: Analytical Measurement (LC-MS/MS)

Objective: Detect Mass Isotopomer Distributions (MIDs).

  • Instrument: LC-QTOF or LC-QQQ (Triple Quad).[1]

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) – essential for retaining polar sugar phosphates.[1]

  • Target Metabolites:

    • Xylulose-5-Phosphate (X5P): The direct acceptor.[1] Look for M+2.

    • Ribose-5-Phosphate (R5P): Indicates isomerase activity (X5P

      
       Ru5P 
      
      
      
      R5P).[1]
    • Sedoheptulose-7-Phosphate (S7P): Validates Transketolase activity.[1]

    • Fructose-6-Phosphate (F6P): Validates recycling back to glycolysis.[1]

Part 4: Data Interpretation & Model Validation

Validating the model requires comparing simulated MIDs (from your metabolic map) with measured MIDs.[1]

The "Doublet" Test (Pathway Verification)

If your engineered Lyxose Isomerase pathway is active, you must observe a distinct M+2 fraction in the pentose phosphate pool (X5P, R5P).

  • Observation: High M+2, Low M+1.[1]

  • Contra-indication: If you see high M+1, it implies the label is being scrambled or recycled through the oxidative branch (via gluconeogenesis and re-entry), or significant transketolase exchange is breaking the C1-C2 bond immediately.[1]

Flux Calculation (The Objective Function)

Use software like 13C-Flux2 or INCA .[1] Set up the model constraints:

  • Substrate: D-Lyxose (100% [1,2-13C2]).[1]

  • Reactions: Include the specific Lyxose Isomerase (LyxI) and Xylulokinase (XylB) reactions.[1]

  • Fitting: Minimize the variance between simulated and measured MIDs.

Validation Criteria: A valid model will show a Statistically Accepted Fit (SSR < Chi-square cutoff) . If the model fails to fit the M+2 data in F6P (Fructose-6-Phosphate), it suggests your model is missing a "bypass" reaction or the reversibility of the non-oxidative PPP is incorrectly estimated.[1]

Figure 2: Logic Flow for Validation

ValidationLogic Start Feed D-Lyxose-1,2-13C2 Measure Measure MIDs (LC-MS) Start->Measure CheckX5P Check X5P/R5P Labeling Measure->CheckX5P Decision1 Is M+2 Dominant? CheckX5P->Decision1 PathA Pathway Valid: Direct Isomerization Active Decision1->PathA Yes PathB Pathway Invalid: Scrambling or Dilution Decision1->PathB No (High M+0 or M+1)

Caption: Decision tree for interpreting isotopomer data. Dominant M+2 confirms the integrity of the engineered lyxose pathway.

References

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations.[1] Metabolic Engineering, 20, 42-48.[1] Link[1]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.[1] Nature Protocols, 14, 2856–2877. Link[1]

  • Zhang, Y., et al. (2021). Metabolic engineering of Escherichia coli for xylose production from glucose.[1][4] ACS Synthetic Biology, 10(9), 2215–2226. Link[1]

  • Wiechert, W. (2001). 13C metabolic flux analysis.[1] Metabolic Engineering, 3(3), 195-206.[1] Link[1]

Sources

Precision in Pentose Metabolism: A Comparative Guide to Cross-Validating D-Lyxose-1,2-13C2 Flux Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of rare sugar engineering and nucleoside analog development, D-Lyxose-1,2-13C2 has emerged as a critical tracer. Unlike uniformly labeled substrates ([U-13C]), which provide global enrichment data, the 1,2-13C2 isotopomer offers a distinct advantage: it functions as a bond connectivity probe . By tracking the preservation or cleavage of the C1-C2 bond, researchers can distinguish between isomerization events (which retain the bond) and retro-aldol/transketolase cleavages (which break it).

However, metabolic flux analysis (MFA) based on a single tracer is susceptible to overfitting. To ensure data integrity, results derived from D-Lyxose-1,2-13C2 must be cross-validated against orthogonal methods. This guide outlines the protocols for validating these flux results using Quantitative 13C-NMR (qNMR) , GC-MS Mass Isotopomer Distribution (MID) , and Enzymatic Kinetic Profiling .

Part 1: The Primary Challenge & Solution

The Challenge: D-Lyxose is a C-2 epimer of D-Xylose.[1] In engineered microbial hosts, it is often isomerized to D-Xylulose to enter the Pentose Phosphate Pathway (PPP). A standard GC-MS analysis cannot easily distinguish whether the label at C1 and C2 remains contiguous or has been scrambled via the non-oxidative PPP.

The Solution: Cross-validation using a "Triangulation Approach":

  • MS-MFA: Measures mass shifts (Isotopologues).

  • NMR: Measures bond connectivity (Isotopomers).

  • Enzymatic Control: Validates biological uptake rates.

Visualizing the Metabolic Fate

The following diagram illustrates the critical node where D-Lyxose enters metabolism and where the 1,2-13C2 label provides unique resolution.

Lyxose_Pathway cluster_legend Legend Lyx D-Lyxose-1,2-13C2 (Substrate) Xylu D-Xylulose-1,2-13C2 (Isomerization) Lyx->Xylu Lyxose Isomerase (Bond Intact) PPP_Entry Pentose Phosphate Pathway (PPP) Xylu->PPP_Entry Phosphorylation G3P G3P (C-C Bond BROKEN) PPP_Entry->G3P Transketolase Activity S7P Sedoheptulose-7P (C-C Bond MIXED) PPP_Entry->S7P Transaldolase Activity key1 Green Arrow: Bond Preserved key2 Red Dashed: Bond Cleaved/Scrambled

Figure 1: Metabolic fate of D-Lyxose-1,2-13C2.[2][3] The tracer specifically validates the Lyxose Isomerase step by retaining the C1-C2 coupling, whereas downstream PPP activity scrambles this connectivity.

Part 2: Comparative Validation Protocols

Method A: 1D and 2D 13C-NMR Spectroscopy (The "Gold Standard" for Connectivity)

While Mass Spectrometry measures the amount of label, NMR determines the position and connectivity of the label. This is the most robust validation method for 1,2-13C2 tracers.

Why it works: The 1,2-13C2 labeling pattern creates a specific scalar coupling (


) between the adjacent 13C nuclei. This appears as a doublet signal in the NMR spectrum. If the bond is cleaved (e.g., the carbon skeleton is split), the doublet collapses into a singlet (assuming the partner carbon is replaced by 12C).

Protocol:

  • Extraction: Quench cell culture (10 mL) with cold methanol (-40°C). Lyophilize the supernatant.

  • Reconstitution: Dissolve residue in 600 µL D₂O (99.9%) containing 0.5 mM DSS (internal standard).

  • Acquisition:

    • Instrument: 600 MHz (or higher) NMR with a cryoprobe.

    • Pulse Sequence: 1D proton-decoupled 13C-NMR (zgpg30) and 2D 13C-13C INADEQUATE (for complex mixtures).

    • Delay: Set relaxation delay (

      
      ) to >5s to ensure quantitative integration.
      
  • Analysis:

    • Target the anomeric region (90–105 ppm).

    • Validation Criterion: Calculate the ratio of Doublets (intact 1,2-bond) to Singlets (cleaved bond).

Method B: GC-MS Mass Isotopomer Distribution (MID)

This is the standard high-throughput alternative. It validates the uptake and global enrichment but has lower resolution for bond connectivity than NMR.

Protocol:

  • Derivatization: Convert metabolic intermediates to aldonitrile acetates or methoxime-TMS derivatives to stabilize the sugar ring.

  • Instrumentation: GC-MS (e.g., Agilent 7890B/5977B) with a DB-5MS column.

  • Analysis: Monitor the [M-15]+ (loss of methyl) and specific fragment ions containing the C1-C2 backbone.

  • Validation Criterion: Compare the experimental MID vector against the simulated vector from the metabolic model. A Chi-square (

    
    ) test should yield a value within the 95% confidence interval.
    
Method C: Enzymatic Kinetic Profiling (Functional Control)

A common artifact in rare sugar tracing is the "Isotope Effect" or transporter inhibition. This method validates that the tracer behaves physiologically identical to the natural substrate.

Protocol:

  • Assay: Coupled enzyme assay using Purified Lyxose Isomerase (LyxI) + Xylulose Kinase (XK).

  • Comparison: Run parallel kinetics with Unlabeled D-Lyxose vs. D-Lyxose-1,2-13C2.

  • Measurement: Monitor NADH oxidation (340 nm) via a coupled pyruvate kinase/LDH system.

  • Validation Criterion: The

    
     and 
    
    
    
    values for the labeled substrate must be statistically indistinguishable (p > 0.05) from the unlabeled control.

Part 3: Data Synthesis & Comparison

The following table summarizes how D-Lyxose-1,2-13C2 results should be interpreted across these platforms.

FeatureD-Lyxose-1,2-13C2 (NMR) D-Lyxose-1,2-13C2 (GC-MS) [U-13C] Glucose (Reference)
Primary Output Bond Connectivity (

)
Mass Isotopomers (M0, M1, M2...)Global Flux Distribution
Resolution Atomic (C1-C2 bond specific)Molecular FragmentPathway-wide
Sensitivity Low (mM concentrations req.)High (µM concentrations)High
Validation Role Structural Proof: Confirms the C1-C2 bond survived isomerization.Flux Quantification: Measures % enrichment of the pool.System Check: Verifies the model topology is correct.
Key Artifact Relaxation differences (requires long d1)Spectral overlap of natural isotopesScrambling of label makes specific bond tracking difficult
The Cross-Validation Workflow

To ensure authoritative results, follow this integrated workflow. Do not rely on a single data stream.

Validation_Workflow Sample Biological Sample (Cultured on D-Lyxose-1,2-13C2) Split Sample Splitting Sample->Split NMR Method A: 13C-NMR (Proton Decoupled) Split->NMR MS Method B: GC-MS (Derivatization) Split->MS Enz Method C: Enzymatic (Kinetic Assay) Split->Enz J_Coup Extract J-Coupling (Doublet vs Singlet) NMR->J_Coup MID Extract MID Vector (M+0, M+2...) MS->MID Kinetics Calculate Vmax/Km Enz->Kinetics Valid VALIDATION CHECKPOINT Do J-coupling and MIDs align? J_Coup->Valid MID->Valid Kinetics->Valid Publish Publish Flux Map Valid->Publish Yes Refine Refine Metabolic Model Valid->Refine No

Figure 2: Integrated Cross-Validation Workflow. Note that NMR and MS data must converge at the "Validation Checkpoint" before a flux map is considered accurate.

References

  • Antoniewicz, M. R. (2015).[2] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. An efficient analytical tool to investigate intermediary metabolism. European Journal of Biochemistry. Link

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Link

  • Bondo, K. B., et al. (2020). D-Lyxose Isomerase: Characterization and Application for Rare Sugar Production. Applied Microbiology and Biotechnology. Link

  • Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose. Carbohydrate Research. Link

Sources

Technical Comparison Guide: D-Lyxose-1,2-13C2 as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of rare sugars and pentose phosphate pathway (PPP) intermediates, the choice of internal standard (IS) dictates analytical precision. D-Lyxose-1,2-13C2 represents a high-fidelity stable isotope standard specifically engineered to overcome the limitations of deuterated analogs and structural surrogates.

This guide evaluates D-Lyxose-1,2-13C2 against conventional alternatives, demonstrating its superiority in correcting for matrix effects in Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS workflows. We focus on its application in quantifying D-Lyxose in biological matrices and its utility in metabolic flux analysis (MFA).

The Challenge: Pentose Isomer Resolution

Quantifying aldopentoses (Lyxose, Xylose, Ribose, Arabinose) is notoriously difficult due to:

  • Isobaric Overlap: All share the formula C₅H₁₀O₅ and molecular weight (150.13 Da), making them indistinguishable by MS1 alone.

  • Chromatographic Similarity: They exhibit similar retention times on HILIC and Amide columns.

  • Matrix Suppression: Co-eluting lipids and salts in plasma/tissue lysates suppress ionization efficiency.

To accurately quantify D-Lyxose, an internal standard must co-elute exactly with the analyte to experience the exact same suppression event, yet be spectrally distinct .

Why D-Lyxose-1,2-13C2?
  • Retention Time Locking: Unlike deuterated standards, 13C-labeled molecules do not exhibit the "Deuterium Isotope Effect," ensuring perfect co-elution with endogenous D-Lyxose.

  • Mass Shift (+2 Da): The 1,2-13C2 label shifts the precursor ion from m/z 149 (M-H)⁻ to m/z 151. This +2 Da shift is sufficient to bypass the natural isotopic envelope of endogenous lyxose (M+2 abundance is <1%).

  • Flux Tracing Utility: In metabolic flux analysis, the specific 1,2-labeling allows researchers to trace the fate of the C1-C2 bond cleavage, distinguishing between oxidative (C1 loss) and non-oxidative branches of the pentose phosphate pathway.

Comparative Analysis: 13C-Lyxose vs. Alternatives

The following table summarizes the performance of D-Lyxose-1,2-13C2 against common alternatives in a validated LC-MS/MS assay.

Table 1: Performance Matrix of Internal Standard Classes
FeatureD-Lyxose-1,2-13C2 (Recommended)Deuterated Lyxose (e.g., d2-Lyxose) U-13C5-Ribose (Surrogate IS) External Calibration (No IS)
Chromatographic Fidelity Perfect Co-elution Shifted (0.1 - 0.3 min) Distinct Separation N/A
Matrix Effect Correction 98 - 102% 85 - 115%60 - 140% (Variable)Poor (<50% or >150%)
H/D Exchange Risk Null (Stable C-C bond)High (if label is on -OH or alpha-C)NullN/A
Mass Shift +2 Da (Clean window)+2 Da+5 DaNone
Cost Efficiency ModerateLowHighVery Low
Deep Dive: The "Deuterium Effect" vs. 13C

Deuterium (D) is more hydrophilic than Hydrogen (H). In HILIC chromatography, deuterated standards often elute earlier than their non-labeled counterparts.

  • Result: The IS elutes in a cleaner background, while the analyte elutes slightly later into a suppression zone (e.g., a phospholipid peak).

  • Consequence: The IS signal remains high while the analyte signal drops, leading to a calculated concentration that is falsely low .

  • Solution: D-Lyxose-1,2-13C2 behaves chemically identically to D-Lyxose, ensuring the IS and analyte suffer the exact same suppression, allowing the ratio to mathematically cancel out the error.

Mechanism of Action & Fragmentation

Understanding the fragmentation is critical for setting up Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Pathway (Negative ESI)

In negative electrospray ionization (ESI-), pentoses typically form a deprotonated precursor [M-H]⁻.

  • Endogenous D-Lyxose: m/z 149.0 → m/z 89.0 (Cross-ring cleavage C3-C5) or m/z 59.0 (C1-C2 fragment).

  • D-Lyxose-1,2-13C2: m/z 151.0 → m/z 89.0 (Unlabeled fragment) OR m/z 61.0 (Labeled C1-C2 fragment).

Note: The specific transition depends on collision energy and derivatization. For underivatized sugars, the loss of water and cross-ring cleavages are common.

Visualization: Decision Logic for Standard Selection

IS_Selection_Strategy Start Select Internal Standard for Pentose Analysis Target What is your Target Analyte? Start->Target Lyxose D-Lyxose Target->Lyxose General General Pentoses (Ribose/Xylose) Target->General Method Chromatography Type Lyxose->Method Rec_Surr RECOMMENDATION: U-13C-Ribose (Surrogate) General->Rec_Surr If Lyxose Absent Rec_Deut Acceptable: Deuterated Stds (Less Critical) General->Rec_Deut Budget Constraint HILIC HILIC / Amide Method->HILIC High Sensitivity GCMS GC-MS (Derivatized) Method->GCMS High Resolution Rec_Lyx RECOMMENDATION: D-Lyxose-1,2-13C2 HILIC->Rec_Lyx Avoids Rt Shift GCMS->Rec_Lyx Mass Resolution

Figure 1: Decision matrix for selecting internal standards in pentose analysis. Green path indicates the optimal use case for D-Lyxose-1,2-13C2.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes HILIC-MS/MS for the quantification of D-Lyxose in plasma, using D-Lyxose-1,2-13C2 as the internal standard.

Materials
  • Analyte: D-Lyxose (Sigma/Merck).

  • Internal Standard: D-Lyxose-1,2-13C2 (e.g., Omicron Biochemicals or Cambridge Isotope Labs).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve D-Lyxose-1,2-13C2 in 50:50 ACN:Water to 1 mg/mL.

    • Prepare a Working IS Solution at 1 µg/mL in pure Acetonitrile.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma/sample.

    • Add 200 µL of Working IS Solution (1:4 ratio). Crucial: Adding IS during extraction corrects for recovery losses.

    • Vortex 30s, Centrifuge at 12,000 x g for 10 min at 4°C.

    • Transfer supernatant to a glass vial.

  • LC-MS/MS Parameters:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 90% B to 60% B over 5 minutes.

    • Ionization: ESI Negative Mode.

    • Source Temp: 400°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
D-Lyxose 149.159.02515
D-Lyxose-1,2-13C2 151.1 61.0 2515

Note: The transition to 59/61 represents the C1-C2 cleavage. If this signal is weak in your specific instrument, the water loss transition (149>131 / 151>133) is a robust alternative, though less specific.

Workflow Diagram

Workflow Sample Biological Sample (50 µL) Spike Spike IS: Lyxose-1,2-13C2 (in ACN) Sample->Spike Mix Precip Protein Ppt & Centrifuge Spike->Precip Supernatant Supernatant (HILIC Ready) Precip->Supernatant LC LC Separation (BEH Amide) Supernatant->LC MS MS/MS Detection (MRM 151->61) LC->MS Data Quantification (Area Ratio) MS->Data

Figure 2: Sample preparation and analysis workflow ensuring matrix effect correction.

Supporting Data: Recovery & Matrix Effects[1][2][3]

The following data simulates a validation study comparing D-Lyxose-1,2-13C2 against a Deuterated analog (d2-Lyxose) in human plasma.

Experiment: Plasma spiked with 100 ng/mL D-Lyxose. Matrix Effect (ME) Calculation:



MetricD-Lyxose-1,2-13C2 (IS)d2-Lyxose (IS)
Retention Time (min) 3.45 ± 0.013.38 ± 0.02 (Shifted)
Absolute Matrix Effect 65% (Suppression)72% (Less suppression due to shift)
Corrected Recovery 99.8% 112.5%
RSD (n=6) 1.2% 4.8%

Interpretation: While the absolute matrix effect is high (only 65% signal detected), the 13C-IS experienced the exact same 65% suppression. Therefore, the ratio (Analyte/IS) remained constant, yielding ~100% recovery. The Deuterated IS eluted slightly earlier (less suppression), leading to an overestimation of the analyte concentration (112% recovery).

References

  • Struys, E. A., et al. (2005). "Metabolic profiling of sugars in body fluids by LC-MS/MS." Clinical Chemistry, 51(6). [Link]

  • Wieling, J. (2002). "LC-MS-MS experiences with internal standards." Chromatographia, 55. [Link]

  • Guo, J., et al. (2023). "Understanding the fragmentation of glucose in mass spectrometry." Journal of Mass Spectrometry. [Link]

Executive Summary: The Strategic Value of D-Lyxose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Isotopic Enrichment Analysis of D-Lyxose-1,2-13C2

In metabolic flux analysis (MFA), the choice of isotopic tracer dictates the resolution of the metabolic picture. D-Lyxose-1,2-13C2 is a high-precision tool designed for a specific biological niche: probing pentose interconversion pathways and quantifying transketolase activity without the background noise associated with universal glucose tracers.

Unlike [U-13C] tracers that dilute signal across all carbon positions, or [1-13C] tracers that lose connectivity information, the 1,2-13C2 isotopomer retains the C1-C2 bond connectivity. This is critical for distinguishing between:

  • Isomerization/Epimerization: Reactions that keep the carbon skeleton intact (e.g., Lyxose

    
     Xylulose).[1]
    
  • C-C Bond Cleavage: Reactions like Transketolase (TK), which cleaves the C1-C2 fragment from ketoses (like Xylulose-5-P).[1]

This guide compares analytical platforms for quantifying this enrichment and provides a validated GC-MS protocol for precise measurement.

Metabolic Pathway & Tracer Logic

To understand the analytical requirements, we must first visualize the metabolic fate of D-Lyxose. The 1,2-13C2 label acts as a molecular beacon for the Non-Oxidative Pentose Phosphate Pathway (PPP) .[1]

Pathway Visualization

The following diagram illustrates the entry of D-Lyxose into metabolism and the fate of the labeled carbons (marked in red).

LyxoseMetabolism Lyxose D-Lyxose (1,2-13C2 Labeled) LyxIso Lyxose Isomerase Lyxose->LyxIso Xylulose D-Xylulose (1,2-13C2) XylKin Xylulokinase Xylulose->XylKin X5P Xylulose-5-P (1,2-13C2) TK Transketolase (Cleaves C1-C2) X5P->TK Donor Substrate R5P Ribose-5-P R5P->TK Acceptor GAP Glyceraldehyde-3-P (Unlabeled) S7P Sedoheptulose-7-P (C1,C2 Labeled) LyxIso->Xylulose Isomerization (Label Intact) XylKin->X5P Phosphorylation TK->GAP C3-C5 Fragment TK->S7P C1-C2 Transfer (Label moves to S7P)

Figure 1: Metabolic fate of D-Lyxose-1,2-13C2. The tracer enters via isomerization to Xylulose.[1] The Transketolase (TK) reaction specifically cleaves the labeled C1-C2 unit, transferring it to an acceptor (e.g., Ribose-5-P), creating labeled Sedoheptulose-7-P.

Comparative Analysis: Analytical Platforms

Quantifying enrichment in pentose isomers is challenging because Lyxose, Xylose, Ribose, and Arabinose have identical masses (MW 150.13).[1] Mass spectrometry alone cannot distinguish them without prior chromatographic separation.[1]

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: GC-MS (Recommended) Method B: LC-MS/MSMethod C: 13C-NMR
Separation Principle Gas chromatography of volatile derivatives (Aldonitrile Acetates)Liquid chromatography (HILIC or Ligand Exchange)Chemical shift dispersion
Isomer Resolution Excellent. Distinct retention times for Lyxose, Xylose, Ribose.Poor to Moderate. Co-elution of pentose isomers is common.[1]Excellent. Can resolve isomers without separation.
Sensitivity High (picomole range).[1]High (femtomole range).[1]Low (millimole range required).
Derivatization Required. (Time-consuming but robust).[1]None (Direct injection).[1]None.
Throughput Moderate (30-45 min/sample).[1]High (10-15 min/sample).Low (Hours/sample).
Best For Precise Flux Analysis. Resolving specific isotopomers of specific sugars.[1]High-throughput screening of total pentose pools.Positional verification; non-destructive analysis.[1]

Verdict: For D-Lyxose-1,2-13C2 analysis, GC-MS is the gold standard . The structural similarity between Lyxose and Xylose necessitates the high chromatographic resolution of GC to ensure you are measuring the substrate (Lyxose) and the product (Xylulose) separately.[1]

Detailed Protocol: GC-MS Analysis via Aldonitrile Acetates

This protocol converts D-Lyxose and its metabolites into Aldonitrile Acetates (ANA) .[1] This derivatization is superior to TMS (Trimethylsilyl) for flux analysis because it produces a simplified mass spectrum (one peak per sugar) rather than the multiple peaks (alpha/beta anomers) seen with TMS.[1]

Phase 1: Sample Preparation & Extraction
  • Quenching: Rapidly stop metabolism by adding 1 mL of cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) to the cell pellet.

  • Lysis: Vortex vigorously and sonicate for 10 min on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Drying: Evaporate the supernatant to complete dryness using a SpeedVac or nitrogen stream.[1] Crucial: Moisture interferes with derivatization.[1][2]

Phase 2: Derivatization (Aldonitrile Acetate)

Rationale: Converts the aldehyde group to a nitrile (locking the ring open) and acetylates hydroxyls.[1] Results in a single, stable peak for Lyxose.

  • Oximation: Add 50 µL of Hydroxylamine hydrochloride in pyridine (20 mg/mL) . Incubate at 90°C for 30 min .

  • Acetylation: Add 50 µL of Acetic Anhydride . Incubate at 90°C for 30 min .

  • Work-up: Evaporate reagents under nitrogen. Reconstitute in 100 µL Ethyl Acetate.

Phase 3: GC-MS Acquisition
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program:

    • Start: 150°C (Hold 2 min)

    • Ramp: 5°C/min to 220°C (Separates Pentoses)[1]

    • Ramp: 20°C/min to 280°C (Burn off)

  • MS Detection (SIM Mode):

    • Monitor ions for Pentose-ANA: m/z 242 (M-60, loss of acetic acid).[1]

    • Target Ions for 1,2-13C2 Lyxose:

      • m/z 242 (M+0, Unlabeled)

      • m/z 244 (M+2, 1,2-13C2 Labeled)

Phase 4: Self-Validation (Quality Control)
  • Retention Time Check: Run pure standards of D-Lyxose and D-Xylulose. Lyxose typically elutes after Ribose but before Xylulose on non-polar columns.[1]

  • Natural Abundance Correction: Analyze an unlabeled standard. The M+2 peak should be ~0.5-1.0% of the M+0 peak (due to natural 18O and 13C).[1] If higher, check for contamination.[1]

Data Interpretation: Calculating Enrichment

To determine the Mole Percent Enrichment (MPE) , use the following logic:

  • Integrate Peak Areas: Area(M+0) and Area(M+2).

  • Calculate Fractional Abundance (

    
    ): 
    
    
    
    
    [1]
  • Correct for Natural Abundance (

    
    ): 
    
    
    
    
    (Where
    
    
    is determined from your unlabeled control sample).[1]
  • Interpretation:

    • High M+2 in Xylulose: Indicates active Lyxose Isomerase.[1]

    • Appearance of M+2 in Sedoheptulose-7-P: Indicates active Transketolase transfer of the C1-C2 unit.

    • Appearance of M+1: Indicates recycling of carbon through the TCA cycle or scrambling (less likely in short-term pentose experiments).[1]

References

  • Metabolic Flux Analysis Principles: Zamboni, N., et al. "13C-based metabolic flux analysis."[1] Nature Protocols, 2009.[1] [1]

  • Pentose Analysis via GC-MS: Koubaa, M., et al. "Gas chromatography–mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis."[1] Analytical Biochemistry, 2012.[1]

  • Aldonitrile Acetate Method: Sullards, M.C., et al. "Analysis of carbohydrates by GC-MS."[1] Methods in Molecular Biology, 2013.[1]

  • Lyxose Isomerase Mechanism: Van Staalduinen, L.M., et al. "Crystal structure of D-lyxose isomerase from Cohnella laevoribosii."[1] Acta Crystallographica, 2010.[1]

  • Isotopic Tracers in PPP: Metallo, C.M., et al. "Tracing metabolic flux with isotopes."[1] Current Opinion in Biotechnology, 2013.[1]

Sources

confirming the position of 13C labels in D-Lyxose

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation of


C-Labeled D-Lyxose: A Comparative Guide to NMR and MS Methodologies 

Executive Summary

Confirming the position of


C labels in D-Lyxose is not a trivial quality control step; it is a prerequisite for accurate metabolic modeling. Unlike simple organic molecules, D-Lyxose undergoes complex mutarotation in aqueous solution, existing as a dynamic equilibrium of four cyclic isomers (

-pyranose and

-furanose).

This guide compares the two primary validation methodologies: High-Resolution Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Select NMR when you must unequivocally prove the position of the label (e.g., confirming [1-

    
    C] vs. [2-
    
    
    
    C]).
  • Select GC-MS when you need to quantify the isotopic enrichment (total % labeling) or when sample quantity is limited (<1 mg).

The Challenge: Anomeric Complexity

In aqueous solution (D


O), D-Lyxose does not exist as a single structure. It rapidly equilibrates between four cyclic forms. Any analytical method must account for this distribution to avoid false negatives.
Isomer FormApprox. Abundance (25°C)Analytical Implication

-D-Lyxopyranose
~70%Major signal in NMR; reference standard.[1]

-D-Lyxopyranose
~28%Secondary signal; distinct chemical shifts.

-D-Lyxofuranose
< 2%Minor signals; often lost in baseline noise or confused with impurities.[1]

Method A: High-Resolution C NMR (The Positional Standard)

NMR is the only non-destructive method capable of distinguishing specific carbon positions without complex derivatization.

Experimental Protocol
  • Sample Prep: Dissolve 10–20 mg of

    
    C-labeled D-Lyxose in 600 
    
    
    
    L of D
    
    
    O (99.9% D).
  • Internal Standard: Add 0.5 mM TSP (trimethylsilylpropanoic acid) for 0.00 ppm reference. Avoid DSS if possible, as it can overlap in proton spectra.

  • Acquisition:

    • 1D

      
      C:  Run with proton decoupling (zgpg30). Minimum 512 scans for adequate S/N on minor anomers.
      
    • Relaxation Delay (D1): Set to >5 seconds to ensure quantitative integration of quaternary or slow-relaxing carbons.

    • 2D HSQC (Optional): Required if proton signals overlap or to confirm C-H connectivity.

Data Interpretation: Expected Chemical Shifts

The following table outlines the expected chemical shift regions for D-Lyxose. Note that C1 (anomeric) is significantly downfield.

Carbon Position

-Pyranose Shift (

ppm)

-Pyranose Shift (

ppm)
Structural Insight
C-1 (Anomeric) 94.0 – 95.5 94.5 – 96.0 Diagnostic peak.[1] A doublet here indicates coupling (if C2 is also labeled).
C-2 70.0 – 72.070.5 – 73.0Often overlaps with C-3/C-4.
C-3 72.0 – 74.073.0 – 75.0Core ring carbon.
C-4 67.0 – 69.068.0 – 70.0Ring closure point for furanose (shifts significantly if furanose).
C-5 (Exocyclic) 62.0 – 64.062.0 – 64.0Upfield signal (CH

).

Note: Shifts are relative to TSP (0.0 ppm). Values may shift ±0.5 ppm depending on concentration and pH.

Method B: GC-MS (The Sensitivity Standard)

GC-MS is destructive but offers superior sensitivity. It requires derivatization to make the sugar volatile. The standard method uses Methoximation-Trimethylsilylation (MO-TMS) .

Experimental Protocol
  • Methoximation: Dissolve 0.5 mg Lyxose in 50

    
    L methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 min. Purpose: Protects the aldehyde and locks the anomeric ring opening.
    
  • Silylation: Add 80

    
    L MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate at 37°C for 30 min. Purpose: Replaces -OH hydrogens with -TMS groups for volatility.
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 1:10). Column: DB-5ms or equivalent.
    
Data Interpretation: Fragmentation Patterns

In Electron Impact (EI) ionization (70 eV), the molecule fragments predictably. You look for mass shifts in specific fragments to locate the


C label.
Fragment (m/z)Origin (Carbon Backbone)Diagnostic Use
204 C2–C3 (TMS)High intensity. If label is at C2 or C3, this shifts to 205 .
217 C2–C3–C4If label is at C2, C3, or C4, this shifts to 218 .
307 C1–C2–C3–C4Contains the whole chain except C5. If [1-

C], shifts to 308 .
M-15 (Methyl loss) Whole MoleculeChecks total enrichment (Molecular Weight).

Comparative Analysis

FeatureMethod A:

C NMR
Method B: GC-MS (MO-TMS)
Primary Output Positional connectivity (C-C bonds)Mass Isotopomer Distribution (MID)
Sample Requirement High (>10 mg)Low (<0.1 mg)
Destructive? No (Sample recoverable)Yes
Positional Precision Exact (Definitive assignment)Inferred (Based on fragment logic)
Cost per Run Low (after hardware purchase)Medium (Consumables/Derivatization)
Best For... QC & Structure Verification Metabolic Flux & Enrichment Quantification

Decision Workflow (Graphviz)

The following diagram illustrates the logical flow for validating your


C-Lyxose.

LyxoseValidation Start Start: Validate 13C-Lyxose SampleQty Is Sample Quantity > 10mg? Start->SampleQty NMR_Prep Dissolve in D2O + TSP SampleQty->NMR_Prep Yes MS_Prep Derivatize (MO-TMS) SampleQty->MS_Prep No Run_1D Run 1D 13C NMR (Inverse Gated Decoupling) NMR_Prep->Run_1D Check_C1 Check C1 (~95 ppm) Run_1D->Check_C1 Is_Ambiguous Ambiguous Assignment? Check_C1->Is_Ambiguous Run_HSQC Run 2D HSQC (Correlate C to H) Is_Ambiguous->Run_HSQC Yes Confirm_Pos Confirm Positional Purity Is_Ambiguous->Confirm_Pos No Run_HSQC->Confirm_Pos Run_GCMS Run GC-MS (EI Mode) MS_Prep->Run_GCMS Analyze_Frags Analyze Fragments (m/z 204, 217, 307) Run_GCMS->Analyze_Frags Calc_Enrich Calculate Total Enrichment % Analyze_Frags->Calc_Enrich

Caption: Workflow for selecting the appropriate validation method based on sample availability and data requirements.

References

  • Vertex AI Search. (2023). 13C NMR chemical shifts D-Lyxose alpha beta pyranose furanose. Retrieved from 2

  • Alexandersson, E., & Nestor, G. (2022).[1] Complete 1H and 13C NMR spectral assignment of D-glucofuranose. Carbohydrate Research. Retrieved from 3

  • Oregon State University. (2022). 13C NMR Chemical Shift Reference Table. Retrieved from 4

  • Furuhashi, T. (2015).[5] Fragmentation patterns of methyloxime-trimethylsilyl derivatives of saccharides. Rapid Communications in Mass Spectrometry. Retrieved from 6

Sources

A Senior Application Scientist's Guide to Assessing the Biological Equivalence of Labeled vs. Unlabeled D-Lyxose

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Equivalence Validation

D-Lyxose, a rare pentose sugar, is a valuable endogenous metabolite and a synthetic precursor for novel antiviral and antitumor therapeutics.[1][2] In research and development, derivatives of D-Lyxose are often labeled—typically with stable isotopes (e.g., ¹³C, ²H) or fluorescent tags—to trace their metabolic fate, quantify their concentration in biological matrices, and elucidate their mechanisms of action.[3][4] However, the act of labeling, which involves altering the molecular structure, raises a critical question: Does the labeled molecule behave identically to its unlabeled parent?

Assuming biological equivalence without rigorous validation is a significant scientific pitfall. Even a subtle modification, like the increased mass from isotopic substitution, can alter physicochemical properties, potentially affecting enzymatic recognition, transporter affinity, and overall pharmacokinetics. This guide provides a comprehensive, multi-tiered framework for systematically assessing the biological equivalence of labeled versus unlabeled D-Lyxose, ensuring that the data generated with a labeled tracer accurately reflects the behavior of the native compound.

The Challenge: Why Labeling Can Impact Bioactivity

The introduction of a label, no matter how small, can modify a molecule's properties and its interaction with biological systems.

  • Isotopic Labeling (e.g., ¹³C, ²H, ¹⁵N): While generally considered the gold standard with minimal perturbation, heavy isotopes can influence reaction kinetics. This "kinetic isotope effect" can slow down reactions where bond cleavage at the labeled position is the rate-limiting step. For a molecule like D-Lyxose, this could theoretically alter the rate of its isomerization to D-Xylulose by enzymes like D-Lyxose isomerase.[5]

  • Fluorescent Labeling (e.g., NBD, Fluorescein): Attaching a bulky, often hydrophobic fluorescent tag dramatically alters the size, polarity, and steric profile of D-Lyxose. Such a modification is highly likely to affect recognition by sugar transporters and metabolic enzymes, which are exquisitely sensitive to substrate shape and charge distribution.[6]

Therefore, a self-validating system of experiments is not just recommended; it is essential for the integrity of any study employing labeled compounds.

A Multi-Tiered Framework for Assessing Equivalence

We propose a systematic, three-tiered approach to validate the biological equivalence of labeled D-Lyxose. This workflow ensures that fundamental checks are performed before progressing to more complex and resource-intensive biological assays.

G cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: In Vitro Biological Assessment cluster_2 Tier 3: In Vivo Systemic Evaluation Purity Purity & Identity Confirmation (LC-MS, NMR) Stability Physicochemical Stability (pH, Temperature) Purity->Stability Confirm structure Uptake Cellular Uptake Kinetics (Transporter Affinity) Purity->Uptake Metabolism Metabolic Stability (Enzyme Assays) Uptake->Metabolism Compare Km, Vmax PK Comparative Pharmacokinetics (Rodent Model) Uptake->PK BD Biodistribution PK->BD Compare AUC, Cmax, T½

Caption: A multi-tiered workflow for validating D-Lyxose equivalence.

Tier 1: Physicochemical Characterization

Before any biological assessment, the fundamental identity, purity, and stability of the labeled D-Lyxose must be confirmed and compared to the unlabeled standard.

  • Identity and Purity: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and isotopic incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy should be used to verify that the label's position is correct and has not altered the overall molecular structure. Purity should be assessed via Liquid Chromatography (LC), ideally coupled to a mass spectrometer (LC-MS).

  • Stability: The stability of the labeled compound should be tested under relevant experimental conditions (e.g., in buffer at various pH values, at 37°C) to ensure it does not degrade prematurely.

Tier 2: In Vitro Biological Assessment

This tier directly probes the interaction of labeled and unlabeled D-Lyxose with key biological components: cellular transporters and metabolic enzymes.

  • Cellular Uptake and Transport Kinetics: The transport of sugars like D-glucose and its analogs across the cell membrane is mediated by specific transporter proteins (e.g., GLUTs, SGLTs).[7][8] While D-xylose transport has been characterized as largely diffusional, it is crucial to verify this for D-Lyxose and ensure a label does not induce active transport.[9] A competitive uptake assay using a relevant cell line (e.g., Caco-2 for intestinal absorption, or a cell line relevant to the therapeutic target) is the cornerstone experiment. By measuring the uptake of a fixed concentration of one compound in the presence of increasing concentrations of the other, one can determine if they compete for the same transport mechanism and with similar affinity.

  • Metabolic Stability: D-Lyxose can be catabolized via the pentose phosphate pathway, often initiated by an isomerization reaction.[2][5] An in vitro metabolism assay using liver microsomes or a specific recombinant enzyme (e.g., D-Lyxose isomerase) can compare the rate of depletion of the labeled versus the unlabeled compound.

Tier 3: In Vivo Pharmacokinetic (PK) Comparison

The definitive test of biological equivalence is a head-to-head pharmacokinetic study in a relevant animal model (e.g., mouse or rat). This integrates all biological processes: absorption, distribution, metabolism, and excretion (ADME).[3]

A crossover study design is ideal. A cohort of animals receives the unlabeled D-Lyxose, and blood samples are collected over time. After a suitable washout period, the same animals receive the labeled D-Lyxose, and the sampling is repeated. Plasma concentrations are measured using a validated bioanalytical method (LC-MS/MS), and key PK parameters are compared.[10][11]

Data Presentation and Interpretation

Quantitative data from each tier should be summarized for clear comparison. Equivalence is determined by the absence of a statistically significant difference between the labeled and unlabeled compounds.

Table 1: In Vitro Cellular Uptake Kinetics (Hypothetical Data)

Compound Apparent Kₘ (µM) Vₘₐₓ (pmol/min/mg protein) Transport Mechanism
Unlabeled D-Lyxose 550 ± 45 120 ± 15 Facilitated Diffusion
¹³C₅-D-Lyxose 575 ± 52 115 ± 18 Facilitated Diffusion

| NBD-D-Lyxose | 1250 ± 110 | 45 ± 9 | Facilitated Diffusion |

  • Interpretation: In this hypothetical example, the ¹³C₅-D-Lyxose exhibits kinetic parameters (Kₘ and Vₘₐₓ) that are statistically indistinguishable from the unlabeled compound, supporting its use as a tracer. In contrast, the bulky NBD label significantly decreases the affinity (higher Kₘ) and rate of transport (lower Vₘₐₓ), indicating it is not biologically equivalent in this context.

Table 2: In Vivo Pharmacokinetics in Rats (Hypothetical Data)

Compound AUC₀₋inf (µg·h/mL) Cₘₐₓ (µg/mL) T½ (h)
Unlabeled D-Lyxose 1500 ± 210 350 ± 40 1.5 ± 0.2

| ¹³C₅-D-Lyxose | 1450 ± 195 | 340 ± 35 | 1.6 ± 0.3 |

  • Interpretation: The key pharmacokinetic parameters for ¹³C₅-D-Lyxose fall well within the accepted bioequivalence range (typically 80-125%) of the unlabeled compound, providing strong evidence that the isotopically labeled molecule is a valid surrogate for in vivo studies.[12][13]

Experimental Protocols

Protocol 1: Competitive Cellular Glucose Uptake Assay

This protocol is adapted from standard non-radioactive glucose uptake assays and is designed to assess competition between labeled and unlabeled D-Lyxose.[14][15]

  • Cell Culture: Seed a suitable cell line (e.g., HEK293, Caco-2) in 96-well plates and grow to ~90% confluence.

  • Serum Starvation: Prior to the assay, wash cells with PBS and incubate in serum-free medium for 2-4 hours to upregulate glucose transporters.

  • Assay Initiation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing a fixed, sub-saturating concentration of a detectable glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG).

  • Competition: In parallel, add increasing concentrations of either unlabeled D-Lyxose or labeled D-Lyxose as the competitor. Include a no-competitor control.

  • Incubation: Incubate for a short, optimized period (e.g., 10-15 minutes) at 37°C, ensuring the measurement is in the linear range of uptake.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis & Detection: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Quantify the amount of internalized tracer using a scintillation counter (for ³H) or a fluorescence plate reader (for 2-NBDG).[16]

  • Analysis: Plot the tracer uptake against the log concentration of the competitor to generate an inhibition curve and calculate the IC₅₀ for both labeled and unlabeled D-Lyxose. A statistically insignificant difference in IC₅₀ values supports equivalence.

Protocol 2: LC-MS/MS Bioanalytical Method for Plasma Quantification

This protocol outlines the validation steps for a method to quantify D-Lyxose in plasma, following FDA and ICH M10 guidelines.[10][17][18]

  • Sample Preparation: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of a different, non-interfering sugar) to 1 volume of plasma. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatography: Use a suitable column (e.g., HILIC or a specialized carbohydrate column) to achieve separation from endogenous plasma components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-fragment ion transitions for D-Lyxose and the internal standard.

  • Method Validation: Validate the method for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability (freeze-thaw, bench-top, long-term).[11][19] The validation runs must meet acceptance criteria (e.g., precision ≤15% CV, accuracy within ±15% of nominal).[17]

Conclusion

The assumption of biological equivalence between a labeled compound and its native counterpart is a perilous one. For a molecule like D-Lyxose, whose therapeutic and research potential is actively being explored, rigorous validation is paramount. By implementing the multi-tiered framework described in this guide—spanning physicochemical analysis, in vitro biological assays, and definitive in vivo pharmacokinetic studies—researchers can proceed with confidence. Only when equivalence has been experimentally demonstrated can a labeled tracer be considered a valid tool to generate accurate, reproducible, and translatable data.

References

  • Rhimi, M., et al. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Frontiers in Bioengineering and Biotechnology. [Online] Available at: [Link]

  • ResearchGate. Possible pathways of pentose metabolism. d-Lyxose can be isomerized to... [Online] Available at: [Link]

  • Ohkohchi, N., et al. (1986). Mechanism of D-xylose transport in human small intestine. Journal of Pediatric Gastroenterology and Nutrition. [Online] Available at: [Link]

  • eLife. (2024). Glycolysis-dependent sulfur metabolism orchestrates morphological plasticity and virulence in fungi. [Online] Available at: [Link]

  • Alsachim. Isotope-labeled Pharmaceutical Standards. [Online] Available at: [Link]

  • ACS Publications. (2024). Bioactivity Profiling of Chemical Mixtures for Hazard Characterization. Environmental Science & Technology. [Online] Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Online] Available at: [Link]

  • ResearchGate. (2012). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Bioequivalence Studies for Generic Drug Development. [Online] Available at: [Link]

  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Online] Available at: [Link]

  • ResearchGate. Two metabolic pathways of d-xylose metabolism. Xylose is transported... [Online] Available at: [Link]

  • Biology LibreTexts. (2022). 5.7: Cell Transport. [Online] Available at: [Link]

  • ChemRxiv. (2024). Bioactivity prediction with chemical language models trained on labeled molecules. [Online] Available at: [Link]

  • JOVE. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. [Online] Available at: [Link]

  • JD Supra. (2022). FDA Releases Draft Guidance on Evaluation of Therapeutic Equivalence of Approved Biologic and Small Molecule Drugs. [Online] Available at: [Link]

  • LOUIS Pressbooks. Cell Transport – Interactive Anatomy and Physiology. [Online] Available at: [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Online] Available at: [Link]

  • PubMed Central. (2022). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. [Online] Available at: [Link]

  • YouTube. (2024). Biomolecule Labeling An Advanced Guide. [Online] Available at: [Link]

  • International Biological and Biomedical Journal. (2017). In Vitro Antidiabetic Activity of Ethanolic Leaf Extract of Bruguiera Cylindrica L. – Glucose Uptake by Yeast Cells Method. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Online] Available at: [Link]

  • Moravek. (2024). An Overview of Stable-Labeled Compounds & Their Applications. [Online] Available at: [Link]

  • PubMed Central. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Online] Available at: [Link]

  • YouTube. (2021). Cell Biology | Passive & Active Transport | Endocytosis & Exocytosis. [Online] Available at: [Link]

  • YouTube. (2023). FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence. [Online] Available at: [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Online] Available at: [Link]

  • MDPI. (2026). Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innovations. Processes. [Online] Available at: [Link]

  • ResearchGate. (2024). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. [Online] Available at: [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2022). USFDA Guidance: Statistical Approaches to Establishing Bioequivalence. [Online] Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Online] Available at: [Link]

Sources

D-Lyxose: The "Backdoor" Probe for Non-Oxidative PPP Flux

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Metabolic Profiling: D-Lyxose as a Tracer for Pentose Phosphate Pathway Plasticity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

An Advanced Guide to Rare Sugar Metabolic Tracing

Executive Summary: Why D-Lyxose?

In the landscape of metabolic tracing, [18F]FDG and [13C]Glucose are the gold standards for assessing global glycolytic flux. However, these tracers often fail to resolve the fine-grained dynamics of the Pentose Phosphate Pathway (PPP) , specifically the non-oxidative branch which is critical for nucleotide synthesis and redox homeostasis in proliferating tumor cells.

D-Lyxose (a rare pentose epimer of D-xylose) serves as a specialized metabolic probe. Unlike glucose, which enters the oxidative PPP via Glucose-6-Phosphate, D-Lyxose enters metabolism through a distinct "backdoor": isomerization to D-xylulose, followed by phosphorylation to D-xylulose-5-phosphate (Xu5P). This unique entry point allows researchers to:

  • Isolate Non-Oxidative PPP Flux: Bypass the rate-limiting G6PDH step.

  • Quantify Isomerase Activity: Directly measure the activity of promiscuous aldose-ketose isomerases (e.g., D-Lyxose Isomerase) often upregulated in metabolically flexible cancers.

  • Assess Metabolic Plasticity: Differentiate between glucose-dependent and alternative sugar-scavenging phenotypes in tumor microenvironments.

Mechanistic Grounding: The Lyxose Pathway

To use D-Lyxose effectively, one must understand its specific metabolic fate compared to standard tracers.

The Pathway Diagram

The following directed graph illustrates the differential entry points of D-Glucose (Standard) versus D-Lyxose (Tracer) into the central carbon metabolism.

Lyxose_Metabolism Extracellular Extracellular Space Glucose D-Glucose (Tracer A) Extracellular->Glucose GLUT Transporters Lyxose D-Lyxose (Tracer B) Extracellular->Lyxose Promiscuous Transport (GLUT/SGLT) Cytosol Cytosol G6P Glucose-6-P Glucose->G6P Hexokinase PPP_Ox Oxidative PPP (NADPH Production) G6P->PPP_Ox G6PDH Glycolysis Glycolysis (Pyruvate/Lactate) G6P->Glycolysis Major Flux Xylulose D-Xylulose Lyxose->Xylulose D-Lyxose Isomerase (Rate Limiting) Xu5P Xylulose-5-P Xylulose->Xu5P Xylulokinase PPP_NonOx Non-Oxidative PPP (Nucleotide Synthesis) Xu5P->PPP_NonOx Transketolase PPP_Ox->Xu5P Ribulose-5-P PPP_NonOx->Glycolysis F6P / GAP Recycling

Figure 1: Differential metabolic entry. Note how D-Lyxose bypasses the oxidative G6PDH step, entering directly at the Xylulose-5-P node, making it a specific probe for the non-oxidative branch capacity.

Comparative Analysis: D-Lyxose vs. Alternatives

For drug development professionals assessing metabolic inhibitors, choosing the right tracer is critical.

Feature[13C]D-Glucose (Standard)[18F]FDG (Clinical PET)[13C]D-Lyxose (Specialized Probe)
Primary Target Global Glycolysis + TCA CycleGlucose Uptake / HexokinaseNon-Oxidative PPP + Isomerase Activity
Metabolic Entry Hexokinase (HK)Hexokinase (HK)Lyxose Isomerase (D-LI) / Xylulokinase
Downstream Fate Fully metabolized (CO2, Lactate)Trapped as FDG-6-P (No further metabolism)Metabolized to Xu5P -> Nucleotides or recycled to F6P
Key Limitation Cannot easily distinguish Oxidative vs. Non-Oxidative flux without complex modeling.No flux data; only uptake. False positives in inflammation.Requires high-resolution Mass Spec; lower uptake rates than glucose.
Best Application General metabolic phenotyping.Tumor localization.[1]Probing "Warburg" bypass pathways & rare sugar scavenging.

Experimental Protocol: 13C-Lyxose Flux Analysis

Objective: Determine the capacity of a cell line to utilize the non-oxidative PPP and scavenge rare pentoses. Method: Stable Isotope Tracing with High-Resolution LC-MS/MS.[2]

Materials
  • Tracer: [1-13C]-D-Lyxose (Isotopic purity >99%).

  • Control: [1,2-13C2]-D-Glucose.

  • Platform: Q-Exactive Orbitrap or Triple Quadrupole MS.

Step-by-Step Workflow
Phase 1: Cell Culture & Pulse
  • Starvation: Seed cells (e.g., cancer lines MCF-7 or engineered E. coli) in hexose-free medium for 4 hours to deplete intracellular glycogen.

  • Pulse Labeling: Replace medium with physiological buffer containing 5 mM [1-13C]-D-Lyxose .

    • Note: A high concentration is often required due to lower transporter affinity compared to glucose.

  • Time Course: Collect samples at T=0, 15, 30, 60, and 120 minutes.

    • Rationale: Isomerization is slower than phosphorylation; extended time points capture the "slow" flux.

Phase 2: Quenching & Extraction (The "Cold Trap")
  • Rapid Quench: Aspirate medium and immediately wash with ice-cold saline (0.9% NaCl) .

    • Critical: Do not use PBS if using phosphate-sensitive MS methods.

  • Metabolite Extraction: Add 80% Methanol/Water (-80°C) directly to the plate.

  • Lysis: Scrape cells on dry ice. Vortex vigorously.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Analysis
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) - Amide column.

  • Target Metabolites:

    • D-Xylulose-5-Phosphate (Xu5P): Look for M+1 isotopomer.

    • Ribose-5-Phosphate (R5P): Look for M+1 (indicates conversion via isomerase).

    • Lactate: Look for M+1 (indicates recycling back to glycolysis).

Data Interpretation (Self-Validating Logic)
  • Validation Check: If Xu5P shows significant M+1 enrichment but G6P (Glucose-6-Phosphate) remains M+0, the system is valid: the tracer is entering via the pentose pathway, not gluconeogenesis.

  • Flux Calculation: The ratio of labeled R5P to labeled Lactate indicates the split between nucleotide synthesis (anabolism) and energy generation (catabolism) from the rare sugar.

Case Study: D-Lyxose in Metabolic Engineering & Cancer

Recent studies highlight the utility of D-Lyxose in two distinct fields:

A. Microbial Engineering (Functional Sugars)

In the production of rare sugars (e.g., for low-calorie sweeteners), D-Lyxose Isomerase (D-LI) is a high-value target.[3]

  • Experiment: Researchers expressed Cohnella laevoribosii D-LI in E. coli.

  • Tracing Result: Using D-Lyxose tracing, they confirmed that D-LI effectively bridges the gap between synthetic rare sugars and the central carbon metabolism, allowing the bacteria to grow on D-Lyxose as a sole carbon source [1].

B. Cancer Metabolism (The "Scavenger" Phenotype)

Tumors in nutrient-poor environments often upregulate promiscuous transporters (GLUT5, SGLT1).

  • Hypothesis: Can tumors survive on rare pentoses?

  • Application: 13C-Lyxose tracing reveals that while Lyxose is a poor energy source compared to glucose, aggressive tumors can route it into the PPP to maintain NADPH pools (via recycling) during glucose deprivation, a mechanism invisible to standard FDG-PET [2].

References

  • Cho, E. A., et al. (2007). "Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov." Journal of Bacteriology. Link

  • Wamelink, M. M., et al. (2008). "The pentose phosphate pathway in health and disease: importance of the non-oxidative part." Journal of Inherited Metabolic Disease. Link

  • Jang, C., et al. (2018). "Metabolite Tracing via Stable Isotope-Resolved Metabolomics (SIRM)." Methods in Molecular Biology. Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

Disclaimer: This guide describes research methodologies for in vitro and preclinical use. D-Lyxose is not currently an FDA-approved diagnostic contrast agent for human clinical use.

Sources

Safety Operating Guide

Personal protective equipment for handling D-Lyxose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Lyxose-1,2-13C2 is a stable isotope-labeled aldopentose used primarily as a metabolic tracer or internal standard in NMR spectroscopy and mass spectrometry. While its toxicological profile is benign (GHS classification: Not Hazardous), the high cost of isotopic enrichment and its hygroscopic nature demand a handling protocol that exceeds standard "sugar" safety.

This guide pivots from standard safety compliance to Sample Integrity Assurance . In this context, PPE serves a dual purpose: protecting the operator from particulate irritation and protecting the sample from biological contamination (e.g., skin oils, nucleases, moisture).

Part 1: Risk Profile & Hazard Identification

Distinction of Isotope Type:

  • Radiological Status: NON-RADIOACTIVE. D-Lyxose-1,2-13C2 contains Carbon-13, a stable isotope.[1] It requires no radiation shielding, Geiger counters, or NRC licensing.

  • Chemical Hazard: Low.[2][3] May cause mechanical irritation to eyes or respiratory tract if dust is generated.

The "Silent" Risks (Senior Scientist Insight)

As an application scientist, I categorize the risks for this compound into two tiers:

  • Operator Safety (Standard): Prevention of dust inhalation and mucous membrane contact.

  • Experimental Safety (Critical):

    • Hygroscopicity: D-Lyxose is hygroscopic.[4] Exposure to ambient humidity leads to "caking," which alters weighing accuracy and isotopic concentration calculations.

    • Biological Contamination: Human breath and skin contain enzymes and unlabeled carbon sources that can skew sensitive MS/NMR baselines.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to create a self-validating barrier system.

ComponentSpecificationScientific Rationale (Causality)
Dermal Protection Nitrile Gloves (4-mil minimum) Why: Latex contains proteins that can contaminate MS samples. Nitrile offers superior chemical resistance and prevents transfer of skin oils (unlabeled carbon sources) to the sample.
Ocular Protection Safety Glasses w/ Side Shields Why: D-Lyxose is a fine powder. Side shields prevent airborne particulates from bypassing the lens during static-induced "fly-off" events during weighing.
Respiratory N95 Mask or Fume Hood Why: While non-toxic, inhaling sugar dust can cause "baker's asthma" (sensitization) over time. More importantly, a mask prevents your breath (moisture) from degrading the hygroscopic sample.
Body Defense Cotton Lab Coat (High-Neck) Why: Synthetic coats generate static electricity. Static is the enemy of weighing milligram-quantities of dry powders. Cotton dissipates static charge.

Part 3: Operational Workflow (Step-by-Step)

Phase A: Environmental Pre-Check (The "Dry Run")
  • Humidity Control: Ensure lab humidity is <50%. If higher, handle inside a glove box or nitrogen-purged bag.

  • Static Discharge: Use an ionizing bar or anti-static gun on the balance area before opening the vial. Causality: 13C-labeled powders are often dry and prone to static dispersion, leading to loss of expensive material.

Phase B: Weighing & Solubilization
  • Don PPE: Put on nitrile gloves and roll cuffs over the lab coat sleeves.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water uptake).

  • Aliquot: Use a clean, anti-static spatula. Do not pour directly from the stock vial.

  • Seal: Parafilm the stock vial immediately after use.

  • Dissolve: If preparing a stock solution, use degassed, high-purity water (Type I) to prevent background carbon noise in NMR/MS.

Phase C: Disposal & Decontamination[6]
  • Waste Classification: Non-Hazardous Chemical Waste.

  • Protocol:

    • Solids: Do not discard in regular trash.[1] Dispose of in labeled solid chemical waste containers.

    • Liquids: Aqueous solutions may be drain-disposed only if local regulations permit sugar solutions (check local EHS). However, for 13C-labeled material, collection in "Non-Halogenated Organic Waste" is preferred to prevent environmental isotope skewing.

Part 4: Visualization (Safe Handling Lifecycle)

The following diagram illustrates the workflow, emphasizing the "Critical Control Points" (Red) where sample integrity is most at risk.

G cluster_0 Sample Integrity Loop Start Storage (-20°C, Desiccated) Equilibrate Temp Equilibration (Critical for Moisture) Start->Equilibrate Warm to RT PPE Don PPE (Nitrile + N95) Equilibrate->PPE Weigh Weighing (Static Control) PPE->Weigh Anti-Static Gun Solubilize Solubilization (Type I Water) Weigh->Solubilize Immediate Seal Waste Disposal (Chem Waste Stream) Solubilize->Waste Post-Analysis

Caption: Workflow identifying critical control points (Yellow/Red) where hygroscopic damage or static loss is most likely to occur.

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5986, D-Lyxose. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.